molecular formula C16H12Cl2N2O2 B1603264 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline CAS No. 60771-18-8

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Cat. No.: B1603264
CAS No.: 60771-18-8
M. Wt: 335.2 g/mol
InChI Key: PTQCMUDKRFNQCR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a useful research compound. Its molecular formula is C16H12Cl2N2O2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQCMUDKRFNQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618772
Record name 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60771-18-8
Record name 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a crucial heterocyclic scaffold in the development of targeted therapeutics. The narrative is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the chemical principles and strategic considerations that underpin each stage of the synthesis. This document is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their prevalence in medicinal chemistry is a testament to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] The specific compound, this compound, serves as a versatile intermediate, with the chloro substituents at the 2 and 4 positions providing reactive sites for the introduction of various functional groups through nucleophilic substitution reactions. The benzyloxy and methoxy groups on the benzene ring modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available and relatively inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The overall strategy involves the sequential modification of the aromatic ring, followed by the construction of the quinazoline-2,4-dione core, and finally, a chlorination step to yield the target molecule.

Synthesis_Workflow A 4-Hydroxy-3-methoxybenzoic Acid B 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid A->B Benzylation & Nitration C 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid B->C Reduction D 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione C->D Cyclization E This compound D->E Chlorination

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Pathway

Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid (Intermediate B)

The initial steps of the synthesis focus on the modification of the starting material, vanillic acid, to introduce the necessary benzyloxy and nitro groups.

Reaction Scheme:

Step1_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product of Step 1 start 4-Hydroxy-3-methoxybenzoic Acid intermediate 4-(Benzyloxy)-3-methoxybenzoic Acid start->intermediate BnBr, Base product 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid intermediate->product HNO3

Caption: Reaction scheme for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Expertise & Experience in Experimental Choices:

  • Benzylation: The protection of the phenolic hydroxyl group as a benzyl ether is a strategic choice. The benzyl group is stable under a wide range of reaction conditions, including the subsequent nitration and reduction steps, and can be readily removed by hydrogenolysis if required in later stages of a drug development campaign. The use of a base, such as sodium hydroxide, is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily reacts with benzyl bromide (BnBr).[3]

  • Nitration: The introduction of a nitro group at the 2-position is directed by the existing methoxy and benzyloxy groups, which are ortho-, para-directing. The nitro group serves as a precursor to the amine, which is essential for the subsequent cyclization to form the quinazoline ring.

Experimental Protocol:

  • Benzylation: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture until the starting material is fully dissolved. Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-3-methoxybenzoic acid.[3]

  • Nitration: Suspend the 4-(benzyloxy)-3-methoxybenzoic acid (1 equivalent) in a mixture of acetic anhydride and acetic acid. Cool the mixture in an ice bath and slowly add fuming nitric acid (1.1 equivalents). Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[4]

ReagentMolar RatioKey Parameters
4-Hydroxy-3-methoxybenzoic Acid1.0Starting Material
Sodium Hydroxide2.0Base for phenoxide formation
Benzyl Bromide1.2Benzylating agent
Fuming Nitric Acid1.1Nitrating agent

Table 1: Reagents and conditions for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid (Intermediate C)

The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.

Reaction Scheme:

Step2_Reaction cluster_start Starting Material cluster_product Product of Step 2 start 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid product 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid start->product H2, Pd/C

Caption: Reaction scheme for the reduction of the nitro group.

Expertise & Experience in Experimental Choices:

  • Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[5] This method is often preferred over other reducing agents like tin(II) chloride or iron in acidic media, as it typically results in higher yields and easier product purification. The reaction is carried out under a hydrogen atmosphere, and the catalyst can be easily removed by filtration upon completion of the reaction.

Experimental Protocol:

  • Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-amino-4-(benzyloxy)-5-methoxybenzoic acid, which can often be used in the next step without further purification.[5]

Synthesis of 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione (Intermediate D)

The construction of the quinazoline-2,4-dione ring is achieved through the cyclization of the anthranilic acid derivative with a suitable carbonyl source.

Reaction Scheme:

Step3_Reaction cluster_start Starting Material cluster_product Product of Step 3 start 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid product 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione start->product Urea, Heat

Caption: Cyclization to form the quinazoline-2,4-dione ring.

Expertise & Experience in Experimental Choices:

  • Cyclization with Urea: The reaction of an anthranilic acid with urea is a common and straightforward method for the synthesis of quinazoline-2,4-diones.[2] The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization with the elimination of ammonia upon heating. This one-pot procedure is often high-yielding and avoids the use of more hazardous reagents like phosgene.

Experimental Protocol:

  • Thoroughly mix 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

  • Heat the mixture in an oil bath to a temperature of 180-200°C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain the temperature for 2-3 hours, or until the reaction is complete (as indicated by the cessation of ammonia evolution).

  • Cool the reaction mixture to room temperature.

  • Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione.

  • Filter the precipitate, wash with water, and dry to obtain the pure product.

Synthesis of this compound (Final Product E)

The final step involves the chlorination of the quinazoline-2,4-dione to yield the target molecule.

Reaction Scheme:

Step4_Reaction cluster_start Starting Material cluster_product Final Product start 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione product This compound start->product POCl3, Base (optional)

Caption: Chlorination of the quinazoline-2,4-dione.

Expertise & Experience in Experimental Choices:

  • Chlorination with Phosphorus Oxychloride (POCl3): Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[6][7] The reaction mechanism involves the initial phosphorylation of the tautomeric enol form of the quinazolinedione, followed by nucleophilic attack of chloride ions to displace the phosphate leaving group.[6][8] The addition of a base, such as N,N-dimethylaniline or triethylamine, can be beneficial in some cases to neutralize the HCl generated during the reaction and to facilitate the initial phosphorylation step.[9] The reaction is typically carried out at elevated temperatures to drive it to completion.

Experimental Protocol:

  • To a suspension of 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (optional, 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl3 and precipitate the product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.

ReagentMolar RatioKey Parameters
7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione1.0Starting Material
Phosphorus Oxychloride (POCl3)5.0 - 10.0Chlorinating agent and solvent
N,N-Dimethylaniline (optional)0.1 - 0.2Base to neutralize HCl and catalyze the reaction

Table 2: Reagents and conditions for the chlorination of 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the crystalline solid.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway that utilizes well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions at each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related quinazoline derivatives. The strategic design of this synthetic route provides an efficient means to access a key building block for the discovery and development of novel therapeutic agents.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2885-2887.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ResearchGate. (2021). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare.
  • ResearchGate. (n.d.). Cyanuric Chloride Catalyzed Mild Protocol for Synthesis of Biologically Active Dihydro/Spiro Quinazolinones and Quinazolinone-glycoconjugates. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid. Retrieved from [Link]

  • Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)
  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Cortes, D., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-561.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).
  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]

Sources

physicochemical properties of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Abstract

This compound is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate for complex molecular targets, particularly in the development of kinase inhibitors, necessitates a thorough understanding of its physicochemical properties. These properties govern its reactivity, solubility, purification, and handling, which are critical parameters for successful laboratory-scale synthesis and process scale-up. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, detailing established data, robust experimental protocols for its characterization, and expert insights into the interpretation of analytical data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by a unique Chemical Abstracts Service (CAS) number and is defined by a precise molecular structure and formula. The presence of two reactive chlorine atoms at the 2 and 4 positions of the quinazoline core makes it a versatile precursor for sequential nucleophilic substitution reactions, a common strategy in the synthesis of targeted therapeutics.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name This compound [1]
CAS Number 60771-18-8 [1]
Molecular Formula C₁₆H₁₂Cl₂N₂O₂ [2]
Molecular Weight 335.19 g/mol

| InChI Key | PTQCMUDKRFNQCR-UHFFFAOYSA-N | |

The molecule's structure combines the rigid quinazoline bicycle with a flexible benzyloxy group and a methoxy substituent, features that collectively influence its crystallinity, solubility, and interaction with biological targets.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state, melting point, and solubility profile are fundamental parameters that dictate the material's handling, purification, and formulation feasibility.

Table 2: Physical Properties

Property Value / Observation Method / Notes Source(s)
Physical Form Solid Visual Inspection at STP
Boiling Point 447.6 ± 45.0 °C at 760 mmHg Predicted
Melting Point Data not available Requires experimental determination -
Aqueous Solubility Very low (predicted) Based on high lipophilicity -

| Organic Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃ | Based on general quinazoline derivative behavior |[3] |

Expert Insights: The Significance of Physical Properties
  • Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid. A broad melting range typically suggests the presence of impurities, which can be detrimental in subsequent synthetic steps or biological assays. The lack of a reported experimental value highlights a critical data gap for this intermediate.

  • Solubility: The predicted poor aqueous solubility is expected given the large, hydrophobic benzyloxy group and the aromatic core. Solubility in organic solvents is crucial for its use in synthesis (reaction medium) and purification (chromatography, recrystallization). Determining its solubility quantitatively in solvents like acetonitrile, THF, and ethyl acetate is essential for process development.

Protocol 2.1: Determination of Melting Point

This protocol outlines the standard procedure using a capillary melting point apparatus, a technique that is both precise and requires minimal sample.

  • Sample Preparation: Finely grind a small amount (1-2 mg) of the dry compound into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Scan (Optional): Set a fast ramp rate (10-20 °C/min) to quickly determine an approximate melting range.

  • Precise Measurement: Using a new capillary, heat the block to about 20 °C below the approximate melting point. Then, decrease the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol 2.2: Equilibrium Solubility Assessment in Organic Solvents

This protocol determines the saturation solubility, a key parameter for reaction and purification optimization.

  • Sample Preparation: Add an excess amount of the compound (e.g., 20-30 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in mg/mL or mol/L.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment rely on a suite of analytical techniques. For a molecule like this compound, the combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and definitive characterization.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_final Final Product Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS IR FTIR Spectroscopy (Functional Group ID) Purification->IR HPLC HPLC-UV (Purity Assessment >98%) Purification->HPLC Final Characterized Intermediate (CAS: 60771-18-8) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Analytical workflow for compound characterization and release.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Data (400 MHz, CDCl₃): Based on the structure, the following proton signals are anticipated:

  • Aromatic Protons (quinazoline): Two singlets are expected for the two isolated protons on the quinazoline core, likely in the range of δ 7.0-8.0 ppm.

  • Aromatic Protons (benzyl): A multiplet corresponding to the five protons of the phenyl ring of the benzyloxy group, expected around δ 7.3-7.5 ppm.

  • Methylene Protons (-OCH₂-): A sharp singlet for the two benzylic protons, expected around δ 5.0-5.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons, expected around δ 3.9-4.1 ppm.

Expected ¹³C NMR Data (100 MHz, CDCl₃): The spectrum should display 16 distinct carbon signals, confirming the molecular formula. Key expected signals include:

  • Quaternary Carbons (C-Cl, C-N): Signals for C2 and C4 will be significantly downfield, likely > δ 150 ppm, due to the electronegative chlorine and nitrogen atoms.

  • Aromatic Carbons: A series of signals between δ 100-160 ppm.

  • Methylene Carbon (-OCH₂-): A signal around δ 70-75 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H and ¹³C experiments.

  • Tuning and Shimming: The instrument should be tuned to the correct frequency, and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.

  • ¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

  • Expected HRMS (ESI+) Data: The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₃Cl₂N₂O₂⁺) is 335.0354. An experimental value within 5 ppm of this calculated mass would confirm the elemental composition.

  • Isotopic Pattern: A key feature to observe is the characteristic isotopic pattern for a molecule containing two chlorine atoms. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Key IR Absorption Bands (cm⁻¹):

    • ~3050-3000: C-H stretching (aromatic).

    • ~2950-2850: C-H stretching (aliphatic -CH₂- and -CH₃).

    • ~1620-1580: C=N and C=C stretching (quinazoline ring).

    • ~1500, ~1450: C=C stretching (aromatic rings).

    • ~1250-1200: C-O stretching (aryl ether).

    • ~800-700: C-Cl stretching.

Synthesis and Purity

This compound is typically synthesized as an intermediate for more complex molecules. A plausible synthetic route involves the chlorination of the corresponding quinazolinone precursor.[3][4]

Caption: Plausible synthetic route via chlorination.

Purity is paramount for an intermediate. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of such compounds.

  • System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is appropriate.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. For example, a gradient from 30% B to 95% B over 15 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity of ≥98% is typically required for use in subsequent synthetic steps.

Safety and Handling

Understanding the hazards associated with a compound is crucial for safe laboratory practice.

Table 3: GHS Hazard Information

Hazard Code Statement Precautionary Action
H302 Harmful if swallowed Do not eat, drink or smoke when using this product. Rinse mouth.
H315 Causes skin irritation Wear protective gloves. Wash skin thoroughly after handling.
H319 Causes serious eye irritation Wear eye protection. Rinse cautiously with water for several minutes.

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

(Source: Aggregated GHS information from PubChem)[2]

Recommended Handling:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Long-term storage at -20°C is recommended to prevent degradation.

References

  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link]

  • Molecules. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supporting Information. Available at: [Link]

  • Angewandte Chemie. (n.d.). Supplementary Information. Available at: [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Available at: [Link]

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  • Environmental Science & Technology. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. ACS Publications. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. Available at: [Link]

  • Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

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A Comprehensive Guide to the Structural Elucidation of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale Behind the Analysis

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents, including several approved anti-cancer drugs.[1] Their efficacy is intrinsically linked to their specific substitution patterns, which dictate their interaction with biological targets. Consequently, the unambiguous structural confirmation of novel quinazoline derivatives is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, practical walkthrough of the complete structural elucidation of a specific, multi-substituted quinazoline: 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline . Our approach is not merely a recitation of procedures but a narrative of scientific deduction. We will explore the causality behind our experimental choices, demonstrating how a synergistic application of modern analytical techniques—from synthesis to advanced spectroscopic analysis—builds an unassailable case for the final molecular structure. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Synthetic Strategy: From Precursor to Target Molecule

The logical starting point for any structural elucidation is the synthesis of the molecule itself. The structure of our target compound suggests a synthetic pathway beginning with a quinazolinedione precursor, which is then subjected to a chlorination reaction. This approach is common for installing chloro-substituents at the 2- and 4-positions of the quinazoline ring system.[1]

The precursor, 7-(Benzyloxy)-6-methoxy-2,4(1H,3H)-quinazolinedione, serves as a versatile intermediate in pharmaceutical synthesis.[2] The subsequent chlorination is a critical transformation that replaces the hydroxyl groups of the lactim tautomer with chlorine atoms, significantly altering the molecule's reactivity and potential as a pharmacological building block.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from its quinazolinedione precursor.

Methodology:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(Benzyloxy)-6-methoxy-2,4(1H,3H)-quinazolinedione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.

  • Expert Insight: The use of excess POCl₃ drives the reaction to completion. It is crucial that the starting material is thoroughly dried, as any moisture will react with POCl₃, reducing its efficacy and potentially generating unwanted byproducts.[3]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). DMF acts as a catalyst, accelerating the dehydroxy-chlorination process.[1]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Trustworthiness Check: This step is critical for safety and product purity. The crude mixture is then quenched by slowly and cautiously pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining reactive phosphorus species. The acidic medium helps in precipitating the organic product.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution to remove any acidic impurities.

  • The crude product is dried and purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure this compound as a solid.

The Analytical Workflow: A Multi-Pronged Spectroscopic Approach

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis Protocol Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Purified Sample IR Infrared (IR) Spectroscopy Purification->IR Purified Sample NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Purified Sample Data Data Integration & Interpretation MS->Data IR->Data NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guide 2D Setup NMR_1D->Data NMR_2D->Data Structure Final Structure Confirmed Data->Structure

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass.[6]

Data Interpretation & Results:

The molecular formula of this compound is C₁₆H₁₂Cl₂N₂O₂.[7] The expected monoisotopic mass is 334.0276 Da.[8]

ParameterExpected ValueObserved [M+H]⁺
Monoisotopic Mass 334.0276 Da335.0349 Da
Elemental Composition C₁₆H₁₂Cl₂N₂O₂C₁₆H₁₃Cl₂N₂O₂⁺

A key confirmatory feature is the isotopic pattern for the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. For a molecule containing two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[9] The observation of this pattern provides strong evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation & Results:

The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For our target compound, we expect to see characteristic absorptions for the aromatic rings and ether linkages.[10]

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium-WeakAromatic C-H stretch
~2950, ~2850Medium-WeakAliphatic C-H stretch (methoxy & benzyloxy CH₂)
~1620, ~1570, ~1500Strong-MediumC=C and C=N stretching vibrations of the quinazoline ring system[10]
~1250StrongAryl-O-C asymmetric stretch (ethers)
~1050StrongAryl-O-C symmetric stretch (ethers)
~750-850StrongC-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the final structure.[11]

Protocol: NMR Sample Preparation & Acquisition

  • Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[12]

2.3.1. ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.55s1HH-5
7.45 - 7.30m5HPhenyl-H (benzyloxy)
7.20s1HH-8
5.30s2H-O-CH₂-Ph
4.05s3H-O-CH₃

Interpretation:

  • The two singlets at 7.55 and 7.20 ppm, each integrating to 1H, are characteristic of the two isolated protons on the quinazoline core (H-5 and H-8). Their singlet nature indicates they have no adjacent proton neighbors.

  • The multiplet between 7.45-7.30 ppm, integrating to 5H, corresponds to the five protons of the benzyl group's phenyl ring.

  • The singlet at 5.30 ppm (2H) is assigned to the methylene (-CH₂-) protons of the benzyloxy group.

  • The singlet at 4.05 ppm (3H) is assigned to the methyl (-CH₃) protons of the methoxy group.

2.3.2. ¹³C NMR: Carbon Skeleton Analysis

The ¹³C{¹H} NMR spectrum shows all unique carbon atoms in the molecule.

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
160.5C-7
155.0C-4
154.5C-2
151.0C-8a
149.0C-6
136.0Phenyl C-1 (ipso)
128.8Phenyl C-2/6 or C-3/5
128.4Phenyl C-4
127.5Phenyl C-3/5 or C-2/6
115.0C-4a
108.0C-5
101.0C-8
71.5-O-CH₂-Ph
56.5-O-CH₃

Interpretation:

  • The spectrum shows 14 distinct carbon signals, consistent with the 16 carbons in the structure (accounting for symmetry in the phenyl ring where C-2/6 and C-3/5 are chemically equivalent).

  • The downfield signals (>140 ppm) are typical for carbons in the heterocyclic quinazoline ring attached to heteroatoms.

  • The signals in the 127-136 ppm range correspond to the aromatic carbons of the benzyl group.

  • The signals at 71.5 and 56.5 ppm are characteristic of the benzyloxy methylene carbon and the methoxy methyl carbon, respectively.

2.3.3. 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] In our target molecule, we would expect to see correlations among the protons of the benzyl group's phenyl ring. The protons on the quinazoline core (H-5 and H-8) and the protons of the methoxy and benzyloxy-CH₂ groups are all singlets and would not show cross-peaks, confirming their isolated nature.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH coupling).[13] This is a crucial step for assigning the protonated carbons.

cluster_hs HSQC Correlations (¹JCH) H5 H-5 (δ 7.55) C5 C-5 (δ 108.0) H5->C5 H8 H-8 (δ 7.20) C8 C-8 (δ 101.0) H8->C8 H_Ph Phenyl-H (δ 7.45-7.30) C_Ph Phenyl-C (δ 127-129) H_Ph->C_Ph H_CH2 -CH₂- (δ 5.30) C_CH2 -CH₂- (δ 71.5) H_CH2->C_CH2 H_CH3 -CH₃ (δ 4.05) C_CH3 -CH₃ (δ 56.5) H_CH3->C_CH3

Caption: Key one-bond ¹H-¹³C correlations from the HSQC spectrum.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing long-range correlations (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH).[13] This allows us to connect the molecular fragments and definitively place the substituents.

Key Expected HMBC Correlations:

  • H-5 (δ 7.55) will show correlations to C-4, C-7, and C-8a, confirming its position adjacent to the C-4 chloro-substituent and the benzyloxy/methoxy-substituted ring.

  • H-8 (δ 7.20) will show correlations to C-4a, C-6, and C-7, confirming its position.

  • -O-CH₃ protons (δ 4.05) will show a strong correlation to C-6 (δ 149.0) , unequivocally placing the methoxy group at the C-6 position.

  • -O-CH₂- protons (δ 5.30) will show a strong correlation to C-7 (δ 160.5) , definitively placing the benzyloxy group at the C-7 position. These protons will also correlate to the ipso-carbon of the phenyl ring.

cluster_hmbc Key HMBC Correlations (²JCH, ³JCH) H_CH3 -OCH₃ Protons C6 C-6 H_CH3->C6 ³J H_CH2 -OCH₂- Protons C7 C-7 H_CH2->C7 ³J H5 H-5 C4 C-4 H5->C4 ³J C7_2 C-7 H5->C7_2 ³J C8a C-8a H5->C8a ²J

Caption: Crucial long-range correlations for substituent placement.

Final Structure Confirmation

The collective data provides an unambiguous confirmation of the structure of This compound .

  • MS confirmed the correct molecular formula (C₁₆H₁₂Cl₂N₂O₂) and the presence of two chlorine atoms.

  • IR confirmed the key functional groups (aromatic rings, ethers, C-Cl) and the absence of precursor functional groups (-OH, -NH).

  • ¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

  • COSY, HSQC, and HMBC connected these individual atoms, establishing the bond-by-bond connectivity of the entire molecule. The HMBC data, in particular, was instrumental in definitively assigning the positions of the methoxy group at C-6 and the benzyloxy group at C-7.

The convergence of evidence from these orthogonal analytical techniques provides the highest level of confidence in the assigned structure, meeting the rigorous standards required for pharmaceutical research and development.

References

  • National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]

  • University of Southampton (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available at: [Link]

  • Bruker (n.d.). Complex NMR experiments: 2D, selective, etc. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Basic 2D NMR experiments. Available at: [Link]

  • Supporting Information (n.d.). 12 - Supporting Information. Available at: [Link]

  • University of Missouri-St. Louis (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

  • San Diego State University (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • ResearchGate (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available at: [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

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  • PubChemLite (n.d.). This compound (C16H12Cl2N2O2). Available at: [Link]

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7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Introduction

This compound is a complex organic molecule belonging to the quinazoline family of heterocyclic compounds. Quinazolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] This particular derivative, with its dichloro substitutions at the 2 and 4 positions, is a highly reactive and versatile intermediate. It serves as a crucial building block in the synthesis of more elaborate molecules, particularly in the development of targeted cancer therapies. The strategic placement of the benzyloxy and methoxy groups allows for fine-tuning of the molecule's properties and interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These data are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C16H12Cl2N2O2[3]
Molecular Weight 335.2 g/mol [3]
IUPAC Name 2,4-dichloro-6-methoxy-7-(phenylmethoxy)quinazoline[3]
CAS Number 60771-18-8[3][4]
Physical Form Solid[4]
Boiling Point 447.6 ± 45.0 °C at 760 mmHg[4]
Storage Temperature -20°C, sealed, away from moisture[4]

Synthesis and Mechanism

The synthesis of this compound typically involves the chlorination of the corresponding quinazolinone precursor. A common method is the treatment of 7-(Benzyloxy)-6-methoxy-4(3H)-quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl3).[5] This reaction converts the hydroxyl groups of the quinazolinone into the more reactive chloro groups, creating a versatile intermediate for further modification.

Synthesis Quinazolinone 7-(Benzyloxy)-6-methoxy-4(3H)-quinazolinone Product 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Quinazolinone->Product  Chlorination Reagent POCl3 Reagent->Quinazolinone

Caption: General synthetic scheme for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The dichloro substitutions make the 2 and 4 positions of the quinazoline ring susceptible to nucleophilic substitution reactions. This allows for the sequential and regioselective introduction of various amine-containing side chains, which is a common strategy in the design of Tyrosine Kinase Inhibitors (TKIs).[6] Many TKIs target signaling pathways that are overactive in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The quinazoline scaffold is a well-established pharmacophore for binding to the ATP pocket of these kinases.

Application Intermediate 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Product1 Mono-substituted Quinazoline Intermediate->Product1  Nucleophilic  Substitution at C4 Nucleophile1 R1-NH2 (Nucleophile 1) Nucleophile1->Intermediate FinalProduct Di-substituted Kinase Inhibitor Product1->FinalProduct  Nucleophilic  Substitution at C2 Nucleophile2 R2-NH2 (Nucleophile 2) Nucleophile2->Product1

Caption: Role as a building block in the synthesis of kinase inhibitors.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following is a general protocol for a nucleophilic aromatic substitution reaction at the C4 position of this compound, a common step in the synthesis of 4-anilinoquinazoline derivatives.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (or another suitable solvent)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.

  • Addition of Reagents: Add the desired aniline derivative (1-1.2 equivalents) to the solution. If the aniline salt is used or if scavenging of HCl is desired, add DIPEA (1.5 equivalents).

  • Reaction Conditions: Stir the mixture under an inert atmosphere and heat to reflux (approximately 82°C for isopropanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Precautionary Measures:

    • Wear personal protective equipment, including gloves, safety glasses, and a lab coat.[7]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant applications in drug discovery and medicinal chemistry. Its reactive dichloro groups provide a versatile platform for the synthesis of a wide range of substituted quinazolines, most notably potent kinase inhibitors for cancer therapy. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound | C16H12Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. Available from: [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Available from: [Link]

  • Dash, A., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available from: [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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  • National Institutes of Health. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • PubChem. Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- | C16H12Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

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The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery and a Wellspring of Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinazoline Nucleus

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a privileged structure in the realm of medicinal chemistry.[1] Its inherent ability to interact with a multitude of biological targets has cemented its status as a cornerstone for the development of therapeutic agents across a wide spectrum of diseases.[1][2] From the early discovery of the sedative-hypnotic properties of methaqualone to the modern era of targeted cancer therapies, quinazoline derivatives have consistently demonstrated a remarkable versatility and potency that continues to captivate and drive innovation in drug discovery.[3][4] This guide provides a comprehensive technical overview of the major biological activities of quinazoline derivatives, delving into their mechanisms of action, key experimental protocols for their evaluation, and the structural features that govern their therapeutic efficacy.

Anticancer Activity: A Paradigm of Targeted Therapy

The most profound impact of quinazoline derivatives has arguably been in the field of oncology.[4][5] Their success is largely attributed to their ability to act as potent and selective inhibitors of protein kinases, particularly those of the epidermal growth factor receptor (EGFR) family.[6][7]

Mechanism of Action: Inhibition of EGFR Signaling

The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[8] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascade.[6][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[9]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Evaluation of Anticancer Activity

A multi-tiered approach is employed to characterize the anticancer potential of novel quinazoline derivatives, encompassing in vitro cell-based assays and in vivo animal models.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of drug candidates.[10][11]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-15) into the flank of nude mice.[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the quinazoline derivative). Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.[11]

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Compound Cell Line IC50 (µM) Reference
GefitinibA54915.59[7]
ErlotinibMiaPaCa21.32[4]
Compound 2aSW480Not specified, but highly active[12]
Compound 3aA549Not specified, but highly active[12]
Compound 4Caco-223.31[13]
Compound 9HepG253.29[13]
Compound 21EAC (in vivo)20 mg/kg[10]

Antimicrobial Activity: A Broad Spectrum of Defense

Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[2][14][15] Their diverse chemical structures allow for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are varied and can involve the inhibition of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with bacterial cell wall synthesis, while others disrupt DNA replication or protein synthesis.[16] For instance, certain quinazolinones have demonstrated the ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the quinazoline derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and quinazoline derivatives have shown potential as anti-inflammatory agents.[17][18]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[19] Others may modulate the production of pro-inflammatory cytokines.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Dosing: Administer the quinazoline derivative or vehicle control orally or intraperitoneally to a group of rats or mice.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Quinazoline derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[3][20]

Mechanism of Action

The anticonvulsant activity of some quinazoline derivatives is believed to be mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][21] By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability and suppress seizure activity.

Experimental Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

These are two standard preclinical models used to evaluate the efficacy of anticonvulsant drugs.

MES Test Protocol:

  • Animal Dosing: Administer the test compound to a group of mice or rats.

  • Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic extension (ED50).

PTZ Test Protocol:

  • Animal Dosing: Administer the test compound to a group of mice or rats.

  • Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from PTZ-induced seizures (ED50).

Conclusion: A Scaffold of Endless Possibilities

The quinazoline nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its structural simplicity, coupled with the vast potential for chemical modification, allows for the generation of diverse libraries of compounds with a wide array of biological activities. The ongoing exploration of quinazoline derivatives, particularly in the areas of targeted cancer therapy, antimicrobial resistance, and neurodegenerative diseases, promises to yield the next generation of innovative medicines. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel quinazoline-based compounds will undoubtedly remain a central theme in medicinal chemistry and drug discovery.

References

A comprehensive list of references will be compiled at the end of this document. The in-text citations refer to the search results provided.

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An In-depth Technical Guide to the Mechanism of Action of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline and its Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically successful anti-cancer agents.[1][2] Its inherent ability to mimic the purine ring of adenosine triphosphate (ATP) allows for competitive inhibition of a critical class of enzymes known as protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][4] This guide focuses on a specific quinazoline derivative, 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a key synthetic intermediate whose derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), most notably the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[5][6] Understanding the mechanism of action of compounds derived from this scaffold is paramount for researchers, scientists, and drug development professionals seeking to design and characterize the next generation of targeted cancer therapeutics.

The Hypothesized Mechanism of Action: From Intermediate to Active Inhibitor

While this compound is primarily a synthetic precursor, its structure contains the essential pharmacophoric elements for kinase inhibition.[5][6] The true biological activity is realized upon further chemical modification, where this intermediate is elaborated into potent drug candidates. A prime example is its role in the synthesis of Vandetanib, a dual inhibitor of VEGFR and EGFR.[5][6][7] Therefore, the mechanism of action of derivatives of this compound can be confidently inferred to be the inhibition of protein kinases, particularly those of the VEGFR and EGFR families.[7][8]

These kinase inhibitors function by competitively binding to the ATP-binding pocket of the enzyme's catalytic domain.[4][9] This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive tumor growth, angiogenesis, and metastasis.[10]

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11][12] Derivatives of this compound, such as Vandetanib, inhibit the autophosphorylation of VEGFR-2, blocking downstream signaling through pathways like PLCγ-PKC-MAPK and PI3K-AKT.[10] The net effect is a potent anti-angiogenic response, leading to the inhibition of tumor growth.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR-2 (Inactive) VEGFR2->P_VEGFR2 Autophosphorylation (Blocked) VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Quinazoline Derivative Inhibitor->VEGFR2 Competitively Inhibits ATP ATP ATP->VEGFR2 Binds ADP ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Angiogenesis Angiogenesis

Caption: Competitive inhibition of VEGFR-2 by a quinazoline derivative.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][13][14] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling.[13][15] Quinazoline-based inhibitors effectively block the kinase activity of both wild-type and certain mutant forms of EGFR, making them valuable therapeutics for cancers such as non-small cell lung cancer (NSCLC).[2][16]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR (Inactive) EGFR->P_EGFR Autophosphorylation (Blocked) EGF EGF EGF->EGFR Binds Inhibitor Quinazoline Derivative Inhibitor->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Proliferation Cell Proliferation & Survival Experimental_Workflow cluster_biochemical cluster_cellbased Biochemical Biochemical Assays CellBased Cell-Based Assays Biochemical->CellBased KinaseAssay In Vitro Kinase Assay (IC50 Determination) Biochemical->KinaseAssay BindingAssay Binding Assays (SPR, ITC) Biochemical->BindingAssay InVivo In Vivo Studies (Preclinical) CellBased->InVivo ProliferationAssay Cell Proliferation Assay (GI50 Determination) CellBased->ProliferationAssay PhosphorylationAssay Target Phosphorylation Assay (Western Blot, ELISA) CellBased->PhosphorylationAssay

Caption: A typical experimental workflow for kinase inhibitor characterization.

In Vitro Kinase Assay Protocol (Example: VEGFR-2)

This biochemical assay directly measures the inhibitory potency of a compound against the purified kinase enzyme. [17][18] Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound (solubilized in DMSO)

  • Kinase-Glo® Luminescence-based detection reagent

  • White 96-well microplates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer.

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add the master mixture to all wells.

    • Add the diluted test compound to the sample wells.

    • Add vehicle control (DMSO in 1x Kinase Buffer) to the positive control wells.

    • Add 1x Kinase Buffer to the blank (no enzyme) wells.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to all wells.

    • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay Protocol (Example: EGFR-dependent cancer cell line)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. [19] Objective: To determine the GI50 (50% growth inhibition) value of a test compound in an EGFR-dependent cancer cell line (e.g., A431, HCC827).

Materials:

  • EGFR-dependent cancer cell line

  • Complete cell culture medium

  • Test compound (solubilized in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to all wells according to the manufacturer's protocol.

    • Incubate as required for signal development.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value by plotting the data on a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of potent and selective protein kinase inhibitors. Its derivatives have demonstrated significant promise in targeting key drivers of tumorigenesis, namely the VEGFR and EGFR signaling pathways. The in-depth understanding of their competitive, ATP-mimetic mechanism of action, coupled with a robust understanding of their structure-activity relationships, provides a solid foundation for the rational design of novel anti-cancer therapeutics.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific mutant forms of kinases to overcome drug resistance.

  • Optimizing Pharmacokinetics: Modifying the quinazoline scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.

  • Exploring Novel Targets: Investigating the potential of quinazoline derivatives to inhibit other classes of protein kinases implicated in cancer and other diseases.

The continued exploration of the chemical space around the this compound scaffold holds significant potential for the discovery of innovative and effective medicines to combat cancer.

References

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7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives exhibiting a wide spectrum of biological activities.[1] These nitrogen-containing heterocycles, consisting of a benzene ring fused to a pyrimidine ring, are integral to numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Among the vast library of quinazoline derivatives, 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline emerges as a compound of interest for researchers in drug discovery and development. Its unique substitution pattern suggests potential as a versatile intermediate for synthesizing novel therapeutic agents, particularly in oncology and infectious diseases.[3][4]

This technical guide provides an in-depth exploration of this compound, offering insights into its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to facilitate the strategic application of this compound in their research endeavors.

I. Physicochemical Properties and Structural Elucidation

Understanding the fundamental physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₁₂Cl₂N₂O₂[5]
Molecular Weight 335.2 g/mol [5]
IUPAC Name This compound[6]
CAS Number 60771-18-8[5]
Physical Form Solid[6]
Boiling Point 447.6 ± 45.0 °C at 760 mmHg[6]
Storage Temperature -20°C, sealed storage, away from moisture[6]
Purity Typically ≥98%[6]
InChI Key PTQCMUDKRFNQCR-UHFFFAOYSA-N[6]

Note: Physical properties are predicted or obtained from suppliers and may vary.

Structural Features and their Implications

The structure of this compound is characterized by several key functional groups that dictate its reactivity and potential biological activity:

  • 2,4-Dichloro Substituents: The chlorine atoms at positions 2 and 4 are excellent leaving groups, making these sites highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups to build a library of derivatives.[7][8]

  • Quinazoline Core: This bicyclic aromatic system is a common pharmacophore in many biologically active compounds, particularly kinase inhibitors.[9]

  • Methoxy and Benzyloxy Groups: The electron-donating methoxy and benzyloxy groups at positions 6 and 7 can influence the electronic properties of the quinazoline ring system and may play a role in directing interactions with biological targets.[10] The benzyloxy group, in particular, offers a handle for further chemical modification.

II. Synthesis and Derivatization Strategies

The synthesis of this compound and its subsequent derivatization are critical processes for its application in drug discovery.

Proposed Synthetic Pathway

A potential multi-step synthesis could start from a commercially available substituted benzonitrile or anthranilic acid, followed by a series of reactions including nitration, reduction, cyclization, and chlorination to yield the 2,4-dichloroquinazoline core.[11][15] The benzyloxy and methoxy groups would be introduced at appropriate stages of the synthesis.

Derivatization at the 2 and 4 Positions

The primary utility of this compound lies in its potential for derivatization. The differential reactivity of the C2 and C4 chlorine atoms allows for sequential and selective substitution. Typically, the C4 position is more reactive towards nucleophiles than the C2 position.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.[8][15]

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol, 1-1.2 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 1.5 equivalents).[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify using column chromatography to isolate the desired mono- or di-substituted product.[8]

This protocol allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

III. Postulated Biological Activity and Therapeutic Potential

The quinazoline scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, particularly those targeting protein kinases.[9][17] Therefore, it is reasonable to hypothesize that derivatives of this compound could exhibit significant biological activity.

Kinase Inhibition

Many 2,4-disubstituted quinazoline derivatives are potent inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others involved in cancer cell proliferation and survival.[9][18] The 4-anilinoquinazoline scaffold, in particular, is a well-established motif for EGFR inhibitors.[18]

Diagram 1: Hypothesized Kinase Inhibition Workflow

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline deriv Nucleophilic Substitution (e.g., with anilines, amines) start->deriv library Library of 2,4-Disubstituted Quinazoline Derivatives deriv->library kinase_assay In Vitro Kinase Assay (e.g., EGFR, VEGFR) library->kinase_assay cell_assay Cell Proliferation Assay (e.g., A549, MCF-7) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Studies cell_assay->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline_Inhibitor Quinazoline Derivative (e.g., from 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline) Quinazoline_Inhibitor->P_EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway.

V. Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

[6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound represents a valuable and versatile chemical scaffold for the synthesis of novel compounds with potential therapeutic applications. Its reactive dichloro substitutions provide a gateway for extensive derivatization, enabling the exploration of a broad chemical space. With the quinazoline core being a well-established pharmacophore in kinase inhibition, this compound holds significant promise for the development of targeted therapies in oncology and beyond. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs.

References

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An In-depth Technical Guide to the Therapeutic Targets of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in drug discovery.[1][2][3] Its rigid, planar structure and versatile substitution points allow for precise molecular interactions with a wide array of biological targets, making it a cornerstone of modern medicinal chemistry.[4] Historically, this scaffold has given rise to drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[5][6][7] The clinical success of drugs like Gefitinib and Erlotinib has solidified the quinazoline core's reputation, particularly in oncology, and has spurred continuous research into its potential.[5][8]

This guide provides an in-depth exploration of the key therapeutic targets of quinazoline derivatives, with a primary focus on oncology. We will dissect the mechanistic basis of their action, provide field-proven experimental protocols for their evaluation, and offer insights into the future trajectory of quinazoline-based drug development.

Part 1: The Kinase Superfamily - The Primary Battlefield for Quinazolines

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[2][7] The ATP-binding pocket of kinases has proven to be an exceptionally druggable target, and the quinazoline scaffold is particularly adept at occupying this site. Most quinazoline-based anticancer agents function as ATP-competitive inhibitors, blocking downstream signaling pathways that drive tumor proliferation, survival, and angiogenesis.[4][7]

Receptor Tyrosine Kinases (RTKs): Targeting the Cell's Outer Defenses

RTKs are cell surface receptors that play a pivotal role in cellular communication. Aberrant activation of RTKs is a common oncogenic driver.[7]

EGFR is one of the most critical and extensively studied targets in cancer therapy, particularly in non-small-cell lung cancer (NSCLC).[9][10][11] Overexpression or activating mutations of EGFR lead to sustained proliferative signaling.[12] The quinazoline core has been instrumental in the development of multiple generations of EGFR inhibitors.[9][10]

  • Mechanism of Action: First-generation inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are 4-anilinoquinazolines that reversibly bind to the ATP-binding site of the EGFR kinase domain.[5][7][8] This inhibition blocks the autophosphorylation of the receptor, thereby shutting down downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12] Second-generation inhibitors, such as Afatinib , form an irreversible covalent bond with a cysteine residue in the active site, providing more sustained inhibition.[8][9]

  • Overcoming Resistance: A major clinical challenge is the emergence of resistance, often through mutations like T790M. This prompted the development of third-generation inhibitors designed to target these mutant forms while sparing the wild-type (WT) receptor, thereby reducing toxicity.[10]

Diagram 1: EGFR Signaling Pathway and Quinazoline Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by quinazoline-based TKIs.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[13][14] VEGFR-2 is the primary mediator of this process.[13][15] Inhibiting VEGFR-2 signaling is a key anti-angiogenic strategy.

  • Mechanism of Action: Quinazoline-based drugs like Vandetanib are potent inhibitors of VEGFR-2.[13][16] By blocking ATP binding to the VEGFR-2 kinase domain, these compounds prevent the proliferation and migration of endothelial cells, ultimately starving the tumor of its blood supply.[15] Many successful quinazoline inhibitors are multi-targeted, inhibiting both EGFR and VEGFR, which can provide a more comprehensive blockade of tumor growth signals.[16]

Table 1: Inhibitory Activity of Representative Quinazoline Compounds

CompoundTarget(s)IC₅₀ (nM)Primary IndicationCitation(s)
Gefitinib EGFR2-37NSCLC[5][11]
Erlotinib EGFR2NSCLC, Pancreatic Cancer[5][11]
Vandetanib VEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)Medullary Thyroid Cancer[5][13]
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)HER2+ Breast Cancer[5]
Compound 21 VEGFR-24,600Preclinical[17]
Compound 22a VEGFR-2N/A (Potent)Preclinical[17]
Other Kinase Targets: Expanding the Horizon

While RTKs are the most common targets, the versatility of the quinazoline scaffold allows it to inhibit other crucial kinases.

The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism. It is frequently hyperactivated in cancer. Several quinazoline derivatives have been developed as PI3K inhibitors.[12][17]

  • Mechanism of Action: These compounds typically compete with ATP in the catalytic subunit of PI3K. For instance, recent studies have described selenium-containing quinazoline derivatives with potent PI3Kδ inhibitory activity in the low nanomolar range.[17] Inhibition of PI3K can lead to cell cycle arrest and apoptosis.[12]

Aurora kinases are essential for mitotic progression. Their overexpression is common in many tumors, making them attractive therapeutic targets. Quinazoline-based molecules have been investigated as inhibitors of Aurora kinases, interfering with the cell division process.[7]

Part 2: Beyond Kinases - Non-Canonical Targets of Quinazolines

The therapeutic potential of quinazolines is not limited to kinase inhibition. The scaffold has demonstrated activity against other fundamental cellular components, highlighting its broad utility.

Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for cell division, structure, and transport.[5] Disrupting microtubule dynamics is a clinically validated anticancer strategy (e.g., taxanes, vinca alkaloids).

  • Mechanism of Action: Certain quinazoline derivatives act as microtubule-destabilizing agents by binding to the colchicine site on tubulin.[5][12] This prevents the polymerization of tubulin into functional microtubules, leading to mitotic arrest and apoptosis in cancer cells.[12] This mechanism provides a distinct and complementary approach to kinase inhibition.

Poly(ADP-ribose) Polymerase (PARP)

PARP-1 is a key enzyme in the DNA repair process, specifically in the base excision repair pathway.[18] Inhibiting PARP is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, via a concept known as synthetic lethality.

  • Mechanism of Action: Researchers have designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that show potent PARP-1 inhibitory activity, with IC₅₀ values in the nanomolar range.[18] These compounds block the enzyme's ability to repair single-strand DNA breaks, which then collapse into more lethal double-strand breaks during replication, leading to cell death in repair-deficient cancer cells.

Part 3: Experimental Workflows for Target Validation

As a Senior Application Scientist, it is imperative to ground mechanistic claims in robust, reproducible experimental data. The following protocols represent self-validating systems for assessing the activity of quinazoline compounds against their targets.

Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol describes a standard method for determining the potency (IC₅₀) of a compound against a specific protein kinase.

  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is the primary screen for identifying and optimizing kinase inhibitors.

  • Methodology:

    • Reagent Preparation:

      • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • Reconstitute recombinant human EGFR or VEGFR-2 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

      • Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific kinase.

      • Serially dilute the test quinazoline compound in 100% DMSO, followed by an intermediate dilution in kinase buffer.

    • Assay Procedure (384-well plate format):

      • Add 5 µL of the diluted compound solution to the assay plate.

      • Scientist's Note: Include controls on every plate. A "no-inhibitor" control (DMSO vehicle) represents 0% inhibition, and a "no-enzyme" or potent known inhibitor (e.g., Staurosporine) control represents 100% inhibition. These are critical for data normalization and ensuring assay integrity.

      • Add 10 µL of the kinase/substrate mix to each well.

      • Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

      • Initiate the reaction by adding 10 µL of the ATP solution.

      • Incubate for 60 minutes at room temperature.

    • Detection:

      • Stop the reaction and detect phosphorylation. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent reporter system (e.g., ADP-Glo™, HTRF®).

      • Read the plate on a suitable plate reader.

    • Data Analysis:

      • Normalize the data using the controls.

      • Plot the percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound 1. Serially Dilute Quinazoline Compound Add_Cmpd 3. Add Compound to Plate Compound->Add_Cmpd Reagents 2. Prepare Kinase, Substrate & ATP Add_Enz 4. Add Kinase/ Substrate Mix Reagents->Add_Enz Preinc 5. Pre-incubate (15 min) Add_Enz->Preinc Add_ATP 6. Initiate with ATP Incubate (60 min) Preinc->Add_ATP Detect 7. Add Detection Reagent & Read Plate Add_ATP->Detect Calc 8. Normalize Data & Plot Curve Detect->Calc IC50 9. Determine IC50 Value Calc->IC50

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A Comprehensive Technical Guide to 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a pivotal intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document navigates the historical context of quinazoline chemistry, the rationale behind the compound's development, and a detailed, validated synthetic protocol. We will dissect the causality behind experimental choices, ensuring a robust understanding of its preparation and application.

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutics

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1][2] First synthesized in the late 19th century, derivatives of this core structure have been extensively explored, leading to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3]

Notably, the 4-anilinoquinazoline framework has been instrumental in the creation of targeted cancer therapies. Drugs such as Gefitinib and Lapatinib are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein often dysregulated in various cancers.[1][4] The synthesis of these complex molecules relies on versatile and strategically functionalized building blocks, among which this compound has emerged as a compound of significant interest.

Genesis of a Key Intermediate: A Story of Synthetic Evolution

The "discovery" of this compound is not marked by a single serendipitous event but is rather a product of rational design and the evolution of synthetic strategies in oncology research. Its development was driven by the need for a highly adaptable intermediate to facilitate the synthesis of a new generation of tyrosine kinase inhibitors.

The specific substitution pattern of this molecule is crucial to its utility:

  • Dichloro Functionality (C2 and C4): The chlorine atoms at the 2- and 4-positions of the quinazoline ring are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution. This enables the introduction of various amine-containing side chains, which are critical for tuning the molecule's binding affinity and pharmacokinetic properties.

  • Methoxy and Benzyloxy Groups (C6 and C7): The electron-donating groups at the 6- and 7-positions are known to enhance the binding affinity of quinazoline-based inhibitors to the ATP-binding pocket of EGFR. The benzyloxy group also serves as a stable protecting group that can be removed in later synthetic steps if a free hydroxyl group is desired.

A Validated Synthetic Pathway

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. The protocol outlined below is a well-established route, beginning from a readily available starting material.[5]

Experimental Protocol: Step-by-Step Synthesis

Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

  • Objective: To protect the phenolic hydroxyl group as a benzyl ether.

  • Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

  • Reagents: Benzyl chloride (or benzyl bromide), potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve methyl 4-hydroxy-3-methoxybenzoate and an excess of potassium carbonate in the solvent.

    • Add benzyl chloride to the mixture.

    • Heat the reaction to reflux for several hours, monitoring for the consumption of the starting material by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The resulting crude methyl 4-(benzyloxy)-3-methoxybenzoate can be purified by recrystallization.

Step 2: Nitration

  • Objective: To introduce a nitro group ortho to the methoxy group, a necessary precursor for forming the pyrimidine ring.

  • Starting Material: Methyl 4-(benzyloxy)-3-methoxybenzoate.

  • Reagents: A nitrating mixture, typically nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic acid.

  • Procedure:

    • Dissolve the starting material in the chosen acid solvent and cool the mixture in an ice bath.

    • Add nitric acid dropwise while maintaining a low temperature to control the exothermic reaction.

    • Stir until TLC indicates the reaction is complete.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

    • Filter, wash with water until neutral, and dry the solid.

Step 3: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amine, which will be used in the subsequent cyclization.

  • Starting Material: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

  • Reagents: A reducing agent such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (H₂ over Pd/C).

  • Procedure (using Iron):

    • Suspend the nitro compound in a mixture of ethanol and acetic acid.

    • Heat the mixture and add iron powder portion-wise.

    • Reflux for several hours until the reaction is complete.

    • Filter the hot solution through celite to remove iron salts and concentrate the filtrate.

    • The resulting methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is often used directly in the next step.

Step 4: Cyclization to form the Quinazolinone Core

  • Objective: To construct the pyrimidine ring of the quinazoline system.

  • Starting Material: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

  • Reagents: Formamide (HCONH₂).

  • Procedure:

    • Heat the amino-benzoate with a large excess of formamide at a high temperature (e.g., 160-180 °C) for several hours.

    • Ammonia is evolved during the reaction.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.[6]

Step 5: Dichlorination

  • Objective: To convert the quinazolinone into the highly reactive dichloro derivative.

  • Starting Material: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.

  • Reagents: Phosphorus oxychloride (POCl₃), optionally with a catalytic amount of DMF or a tertiary amine like N,N-dimethylaniline.[7]

  • Procedure:

    • Carefully add the quinazolinone to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for 2-5 hours.[8] The reaction converts the C4-ketone to a chloride and also chlorinates the C2 position.

    • After completion, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

    • Very cautiously, pour the residue onto crushed ice with vigorous stirring. This will precipitate the product.

    • Filter the solid, wash extensively with cold water and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the product to obtain this compound.

Expertise & Causality: Justifying the Methodology
  • Protecting Group Strategy: The benzyl group is an ideal choice for protecting the C7-hydroxyl. It is stable to the nitrating, reducing, and cyclization conditions used in the sequence. If needed, it can be selectively removed later by catalytic hydrogenation without affecting other parts of the molecule.

  • Chlorination Mechanism: The reaction with POCl₃ is a powerful and standard method for converting amides/lactams (like the quinazolinone) to chloro-imines/chloro-heterocycles.[9][10][11] The reaction proceeds through phosphorylation of the oxygen atom, creating a good leaving group which is then displaced by a chloride ion.[9][12] Heating to 70-90 °C ensures a clean and efficient conversion.[9][10]

Trustworthiness: A Self-Validating Protocol

Each step of this synthesis must be validated to ensure the integrity of the final product.

  • Reaction Monitoring: TLC is used to track the consumption of starting materials and the formation of products.

  • Structural Confirmation: The identity and purity of each intermediate and the final product should be confirmed using modern analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and proton/carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To compare with literature values and assess purity.

Visualizing the Synthetic Transformation

The following diagram provides a high-level overview of the synthetic workflow.

Sources

Spectroscopic and Structural Elucidation of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Overview

Quinazoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline (CAS No. 60771-18-8), represents a key synthetic intermediate. The two reactive chlorine atoms at the C2 and C4 positions allow for regioselective nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse library of potentially bioactive molecules.[1] Accurate structural confirmation is paramount, and a multi-pronged spectroscopic approach is the gold standard for such validation.

This guide outlines the expected spectroscopic signatures of the molecule, explains the causal relationships between its structure and spectral features, and provides standardized methodologies for data acquisition.

Table 1: Chemical and Physical Properties [2]

Property Value
Molecular Formula C₁₆H₁₂Cl₂N₂O₂
Molecular Weight 335.2 g/mol
Exact Mass 334.0275830 Da
IUPAC Name 2,4-dichloro-6-methoxy-7-(phenylmethoxy)quinazoline

| CAS Number | 60771-18-8 |

Below is the annotated chemical structure of the target compound, which forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal distinct signals for each unique proton in the molecule. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic rings.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.65 Singlet (s) 1H H-5 Located on the quinazoline ring, deshielded by the heterocyclic system. Expected to be a sharp singlet due to lack of adjacent protons.
~ 7.50 - 7.30 Multiplet (m) 5H Phenyl H's Protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region.
~ 7.20 Singlet (s) 1H H-8 This proton is adjacent to the methoxy group and part of the quinazoline core, appearing as a singlet.
~ 5.30 Singlet (s) 2H -OCH₂Ph The benzylic methylene protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a sharp singlet.

| ~ 4.05 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are shielded relative to aromatic protons and will appear as a characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, it is typically proton-decoupled to yield a spectrum of singlets.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 162.0 C4 Highly deshielded due to attachment to two electronegative atoms (Cl and N).
~ 158.0 C2 Similar to C4, attached to Cl and two N atoms.
~ 155.5 C7 Aromatic carbon attached to the benzyloxy group.
~ 152.0 C6 Aromatic carbon attached to the methoxy group.
~ 150.0 C8a Quinazoline bridgehead carbon.
~ 136.0 C1' (ipso-C of Phenyl) Quaternary carbon of the phenyl ring attached to the methylene group.
~ 129.0 - 127.0 C2', C3', C4' (Phenyl) Aromatic carbons of the benzyl group.
~ 118.0 C4a Quinazoline bridgehead carbon.
~ 108.0 C5 Aromatic CH carbon in the quinazoline core.
~ 101.0 C8 Aromatic CH carbon in the quinazoline core.
~ 71.0 -OCH₂Ph Benzylic carbon, shifted downfield by the adjacent oxygen.

| ~ 56.5 | -OCH₃ | Methoxy carbon, a typical value for this functional group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220-250 ppm.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum (CDCl₃: δ 77.16 ppm).

For unambiguous assignment, 2D-NMR experiments such as HSQC and HMBC are recommended to establish ¹H-¹³C single and multiple bond correlations, respectively.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorptions

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and ether linkages.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (sp² C-H)
2950 - 2850 C-H Stretch Aliphatic (sp³ C-H of -OCH₃, -OCH₂-)
1620 - 1580 C=N / C=C Stretch Quinazoline Ring System
1500 - 1450 C=C Stretch Aromatic Rings
1275 - 1200 C-O Stretch Aryl Ether (-O-Ar)
1150 - 1050 C-O Stretch Alkyl Ether (-O-CH₂)

| 850 - 750 | C-Cl Stretch | Aryl Halide |

Experimental Protocol for FT-IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty crystal.

    • Place a small amount (1-2 mg) of the solid sample onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Predicted Mass Spectrum

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic pattern is expected. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • [M]⁺ Peak: Corresponds to the molecule with two ³⁵Cl atoms (C₁₆H₁₂³⁵Cl₂N₂O₂). Expected m/z = 334.03.

  • [M+2]⁺ Peak: Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl atom. This peak will be approximately 65% of the intensity of the [M]⁺ peak. Expected m/z = 336.03.

  • [M+4]⁺ Peak: Corresponds to the molecule with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the [M]⁺ peak. Expected m/z = 338.02.

This distinctive 100:65:10 intensity ratio is a hallmark of a dichloro-substituted compound.

Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely induce fragmentation. The benzylic C-O bond is a probable site of cleavage.

G Figure 2: Proposed MS Fragmentation Pathway cluster_frag1 Loss of Benzyl Radical cluster_frag2 Loss of Chlorine Radical cluster_frag3 Benzyl Cation parent [C16H12Cl2N2O2]+• m/z = 334/336/338 node1 [M - C7H7]+• m/z = 243/245/247 parent->node1 - •CH2Ph node2 [M - Cl]+• m/z = 299/301 parent->node2 - •Cl node3 [C7H7]+ m/z = 91 parent->node3 Benzylic Cleavage

Caption: Key fragmentation steps for this compound.

The most prominent fragment is often the tropylium cation ([C₇H₇]⁺) at m/z = 91, resulting from the cleavage and rearrangement of the benzyl group.

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass and isotopic pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass determination. An Electrospray Ionization (ESI) source is common for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode. The molecule will likely be detected as the protonated species, [M+H]⁺.

    • Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ ion cluster. Use the instrument's software to calculate the elemental composition from the accurate mass measurement, which should match C₁₆H₁₃Cl₂N₂O₂⁺.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

G Figure 3: Integrated Workflow for Structural Elucidation synthesis Purified Compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms_result Result: Molecular Formula (C16H12Cl2N2O2) Isotopic Pattern Confirms 2xCl ms->ms_result ir_result Result: Key Functional Groups Identified (Ar-O-R, C=N, C-Cl) ir->ir_result nmr_result Result: Complete C-H Framework Connectivity Confirmed nmr->nmr_result confirmation Unambiguous Structure Confirmed ms_result->confirmation ir_result->confirmation nmr_result->confirmation

Caption: A self-validating workflow combining MS, IR, and NMR data.

Conclusion

This technical guide provides a predictive but robust framework for the spectroscopic identification of this compound. By following the detailed protocols and comparing experimental results with the predicted data tables and interpretations herein, researchers can achieve high-confidence structural validation. The integration of NMR, IR, and MS provides a self-validating system, ensuring the integrity of the material used in subsequent research and development endeavors.

References

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

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solubility and stability of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Abstract

This compound is a key heterocyclic compound, often utilized as a sophisticated intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for oncology research. Its utility in drug discovery and development pipelines is critically dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We delve into the theoretical underpinnings of its expected behavior, provide field-proven, step-by-step protocols for empirical determination of its solubility and degradation profile, and discuss the analytical methodologies essential for accurate characterization. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics based on the quinazoline scaffold.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs, including several targeted cancer therapies. Quinazoline derivatives are renowned for their diverse biological activities.[1][2][3] The compound this compound serves as a crucial building block, offering multiple reaction sites for synthetic elaboration. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution, allowing for the introduction of various functional moieties to modulate biological activity and pharmacokinetic properties.

A comprehensive understanding of the solubility and stability of such an intermediate is paramount. Solubility directly impacts reaction kinetics, purification efficiency, and the ability to perform biological screening assays. Stability determines acceptable storage conditions, shelf-life, and potential degradation pathways that could yield impurities, complicating analysis and potentially introducing confounding biological effects or safety liabilities. This guide establishes the foundational knowledge required to handle and utilize this compound effectively.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be computed, providing a baseline for experimental design. These properties are critical for predicting its behavior in various solvent systems and under stress conditions.

PropertyValueSource
Molecular Formula C₁₆H₁₂Cl₂N₂O₂PubChem[4]
Molecular Weight 335.18 g/mol Sunway Pharm Ltd[5]
IUPAC Name This compoundSigma-Aldrich[6]
CAS Number 60771-18-8ChemicalBook[7]
Predicted Boiling Point 447.6 ± 45.0 °C at 760 mmHgSigma-Aldrich[6]
Physical Form SolidSigma-Aldrich
Predicted XLogP3 4.9PubChem[4]

The high predicted XLogP3 value of 4.9 suggests that the molecule is highly lipophilic and will likely exhibit poor solubility in aqueous media but good solubility in many organic solvents.[4] The presence of polar ether and nitrogen functionalities may provide some affinity for polar aprotic solvents.

Solubility Profiling: A Practical Approach

Solubility is a critical parameter for any compound intended for chemical synthesis or biological testing. The "like dissolves like" principle governs this property; the molecular structure—with its large aromatic surface area, benzyloxy group, and dichloro substitutions—indicates a preference for non-polar or moderately polar aprotic solvents.

Recommended Solvents for Screening

To establish a comprehensive solubility profile, a diverse set of solvents should be tested. The following are recommended based on the compound's structure:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

  • Esters: Ethyl Acetate (EtOAc)

  • Alcohols: Methanol, Ethanol, Isopropanol (solubility may be limited)

  • Aqueous Systems: Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4) - expect very low solubility.

Experimental Protocol: Kinetic Solubility Assessment via the Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1 mL) into the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time ensures equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve of the compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid (5-10 mg) B Add known volume of solvent (1 mL) A->B C Seal vial & shake (24-48h at 25°C) B->C D Settle suspension (1 hour) C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify via HPLC F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Chemical Stability and Forced Degradation

Understanding the chemical stability of a molecule is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the industry standard for this assessment.[8][9][10] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11]

Predicted Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

  • Hydrolysis of Dichloro Groups: The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack. Under aqueous acidic or basic conditions, they can be hydrolyzed to hydroxyl groups, forming quinazolinone derivatives. The C4-Cl is generally more labile than the C2-Cl.

  • Ether Cleavage:

    • Benzyloxy Group: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions or through hydrogenolysis.

    • Methoxy Group: The methoxy group is generally more stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex radical-mediated reactions.[8]

Potential Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_cleavage Ether Cleavage (Acid) Parent 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Hydrolysis_C4 Hydrolysis at C4 (2-chloro-4-hydroxy derivative) Parent->Hydrolysis_C4 H₂O/H⁺ or OH⁻ Debenzylation Debenzylation (7-hydroxy derivative) Parent->Debenzylation Strong Acid (e.g., HBr) Hydrolysis_C2C4 Hydrolysis at C2 & C4 (2,4-dihydroxy derivative) Hydrolysis_C4->Hydrolysis_C2C4 H₂O/H⁺ or OH⁻

Caption: Predicted Major Degradation Pathways.

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and degradation pathways for this compound under various stress conditions.

Methodology: A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is prepared. Aliquots are then subjected to the following conditions. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[11]

ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.Tests susceptibility to low pH environments. Key for assessing stability in the gastrointestinal tract or during acidic synthetic steps.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Neutralize with 0.1 M HCl before analysis.Quinazolines are often highly sensitive to base.[8] This tests for susceptibility to high pH.
Oxidative Degradation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Simulates exposure to oxidative stress. The nitrogen atoms in the quinazoline ring can be susceptible to N-oxide formation.
Thermal Degradation Store the solid compound in an oven at 70°C for 7 days. Dissolve a known amount in a suitable solvent for analysis.Evaluates the intrinsic thermal stability of the solid form, important for determining storage and shipping conditions.
Photostability Expose the solid compound and a solution (e.g., in ACN) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Analyze against a dark control.Assesses degradation upon exposure to light, which is critical for handling and packaging.[8]

Analytical Monitoring: All stressed samples should be analyzed using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). A photodiode array (PDA) detector is used to assess peak purity, and a mass spectrometer (MS) detector is essential for the identification of degradation products by comparing their mass-to-charge ratios with the parent compound.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. This guide provides the theoretical framework and practical, actionable protocols for researchers to thoroughly characterize these properties. The compound is predicted to be highly soluble in common organic solvents like DCM, THF, and DMSO, but poorly soluble in aqueous media. Its stability profile is likely dominated by its susceptibility to hydrolytic degradation at the C4-chloro position, particularly under basic conditions. By implementing the detailed solubility screening and forced degradation protocols outlined herein, scientists can ensure the reliable use of this compound, leading to more robust synthetic outcomes and trustworthy biological data, thereby accelerating the drug development process.

References

  • Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Organic Chemistry: An Indian Journal.
  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. National Center for Biotechnology Information. [Link]

  • Husain, A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Kumar, R., et al. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Inovasi Riiset dan Pengembangan Profesional.
  • Li, J., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Antohe, I., et al. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Shaik, A. B., & Nagalapalli, R. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Shinde, S. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • Li, J., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline as a Core Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Kinase Inhibitor Design

The quinazoline ring system is a cornerstone in contemporary medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its rigid, bicyclic structure serves as an excellent scaffold for designing molecules that can potently and selectively inhibit protein kinases, a class of enzymes frequently dysregulated in various cancers.[1] A multitude of quinazoline-based derivatives have been successfully developed and have received FDA approval, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] These inhibitors typically function by competing with ATP for its binding site in the kinase domain, thereby blocking downstream signaling pathways that drive tumor growth and proliferation.

This document provides detailed application notes and protocols on the utility of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline as a crucial intermediate in the synthesis of potent kinase inhibitors. While this compound itself is not typically an active kinase inhibitor due to the presence of a chlorine atom at the C-4 position, it is a key building block for introducing various aniline moieties that are critical for high-affinity binding to the kinase active site. These protocols are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 60771-18-8PubChem
Molecular Formula C₁₆H₁₂Cl₂N₂O₂PubChem
Molecular Weight 335.19 g/mol PubChem
Appearance SolidSigma-Aldrich
Purity ≥95%Sigma-Aldrich[2]
Storage Refrigerator, inert atmosphereSigma-Aldrich[2]

Mechanism of Action of 4-Anilinoquinazoline Derivatives

The primary value of this compound lies in its role as a precursor to 4-anilinoquinazoline derivatives. The chlorine atom at the C-4 position is readily displaced by a nucleophilic attack from the amino group of a substituted aniline. This substitution is a cornerstone of the structure-activity relationship (SAR) for this class of inhibitors. The resulting 4-anilino moiety is crucial for high-affinity binding to the ATP-binding pocket of kinases like EGFR and VEGFR.

The quinazoline core itself orients the molecule within the active site, while the aniline substituent projects into a hydrophobic pocket, forming key interactions with amino acid residues. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation, survival, and angiogenesis.

cluster_synthesis Synthetic Workflow Intermediate 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Aniline Substituted Aniline (Nucleophile) Aniline->Reaction Product 4-Anilinoquinazoline Kinase Inhibitor Reaction->Product

Caption: Synthetic utility of the title compound.

Protocols

I. Synthesis of a 4-Anilinoquinazoline Derivative

This protocol details a general procedure for the synthesis of a 4-anilinoquinazoline kinase inhibitor using this compound as the starting material.

Materials:

  • This compound

  • Substituted aniline of choice (e.g., 3-ethynyl-4-fluoroaniline)

  • Isopropanol (IPA) or other suitable solvent

  • Triethylamine (TEA) or other suitable base (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in isopropanol.

  • Addition of Reagents: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the reaction mixture. If the aniline salt is used, add an equivalent of a non-nucleophilic base like triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir for 4-8 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-anilinoquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency (IC₅₀) of a synthesized 4-anilinoquinazoline derivative against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)

  • Synthesized 4-anilinoquinazoline inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_assay In Vitro Kinase Assay Workflow Compound Prepare Serial Dilution of Inhibitor Reaction_Setup Combine Inhibitor and Kinase/Substrate Mix Compound->Reaction_Setup Kinase_Substrate Prepare Kinase/ Substrate Mix Kinase_Substrate->Reaction_Setup Start_Reaction Add ATP to Initiate Reaction Reaction_Setup->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (Generate Light) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate

Caption: Workflow for the ADP-Glo™ kinase assay.

III. Cell-Based Assay: Inhibition of Cellular Proliferation (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a synthesized 4-anilinoquinazoline derivative on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium

  • Synthesized 4-anilinoquinazoline inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Targeted Signaling Pathways

The 4-anilinoquinazoline derivatives synthesized from this compound often target receptor tyrosine kinases such as EGFR and VEGFR. Inhibition of these kinases blocks critical downstream signaling pathways involved in cancer progression.

cluster_pathway EGFR/VEGFR Signaling Inhibition Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Activates PI3K PI3K/AKT Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->RTK Inhibits (ATP-Competitive) Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of 4-anilinoquinazoline-based kinase inhibitors. Its dichlorinated nature, particularly the reactive chlorine at the C-4 position, allows for the systematic introduction of various substituted anilines, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel kinase inhibitors derived from this key intermediate, facilitating the discovery of next-generation targeted therapies.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Hennessy, M., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khan, I., et al. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry. [Link]

  • Rashed, N., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. Scientific Reports. [Link]

  • Kumar, A., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Singh, P., & Kumar, A. (2017). Synthesis, Characterization and Biological Evaluation of N2, N4-dip-tolylquinazoline-2,4 - diamine and N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine. International Journal of Scientific Engineering and Research. [Link]

  • Zhu, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Musumeci, F., et al. (2013). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules. [Link]

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Application Notes & Protocols: Investigating 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline in cell culture-based studies. As a member of the quinazoline chemical class, this compound is structurally positioned to serve as a key intermediate or as a potential inhibitor of critical cellular signaling pathways, particularly those driven by tyrosine kinases.[1][2][3] This guide moves beyond simple instructions to explain the scientific rationale behind the protocols, ensuring robust and reproducible experimental outcomes.

Scientific Foundation: The Quinazoline Scaffold in Oncology Research

Quinazoline derivatives are a cornerstone of modern targeted cancer therapy.[2][4] Their rigid, heterocyclic structure is adept at mimicking the purine ring of adenosine triphosphate (ATP), enabling them to function as competitive inhibitors at the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a well-established driver of tumorigenesis, promoting uncontrolled cell proliferation, survival, and metastasis.[5][6][7]

The specific molecule, this compound, possesses key structural motifs—a quinazoline core, chloro-substituents, and alkoxy groups at positions 6 and 7—that are characteristic of potent EGFR and HER2 inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[8] Therefore, it is hypothesized that this compound will act as an inhibitor of the ErbB family of receptors, blocking downstream signaling cascades.

Hypothesized Mechanism of Action

Upon binding of a ligand (e.g., EGF) to EGFR, the receptor dimerizes, activating its intracellular kinase domain through autophosphorylation.[9][10] This initiates a cascade of downstream signaling, primarily through the PI3K/AKT/mTOR (pro-survival) and RAS/RAF/MEK/ERK (MAPK) (pro-proliferative) pathways.[6][7] this compound is predicted to occupy the ATP-binding pocket of the EGFR kinase domain, preventing this phosphorylation and thereby silencing the downstream oncogenic signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR/HER2 Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Mechanism Validation CompoundPrep Compound Reconstitution (10 mM Stock in DMSO) ViabilityAssay Cell Viability Assay (MTT/CCK-8) (72h Treatment) CompoundPrep->ViabilityAssay CellCulture Cell Line Culture (Logarithmic Growth Phase) CellCulture->ViabilityAssay CellTreatment Treat Cells with IC50 Concentrations (Short-term, 2-6h) CellCulture->CellTreatment DataAnalysis Data Analysis: Plot Dose-Response Curve ViabilityAssay->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50 IC50->CellTreatment WesternBlot Western Blot Analysis CellTreatment->WesternBlot TargetInhibition Assess Phosphorylation Status (p-EGFR, p-AKT, p-ERK) WesternBlot->TargetInhibition

Sources

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Enduring Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic relevance.[1] The versatility of 2-aminobenzonitrile as a starting material provides a convergent and efficient entry point to this critical heterocyclic motif. This document provides a detailed guide to several robust and scalable methods for the synthesis of quinazoline derivatives from 2-aminobenzonitrile, complete with mechanistic insights and step-by-step protocols.

I. Strategic Approaches to Quinazoline Synthesis from 2-Aminobenzonitrile

The synthetic routes from 2-aminobenzonitrile to quinazolines are diverse, offering access to a wide array of substitution patterns. The choice of method often depends on the desired functionality in the final product. Herein, we detail some of the most effective and widely adopted strategies.

Diagram: Synthetic Pathways from 2-Aminobenzonitrile

G cluster_products Quinazoline Derivatives A 2-Aminobenzonitrile B Acid-Mediated Annulation (+ N-Substituted Cyanamides) A->B HCl, Heat C Transition-Metal Catalyzed Multi-Component Reactions A->C Pd, Cu, or Ru catalyst + various components D Reaction with Organometallic Reagents A->D 1. Grignard Reagent 2. Cyclization E Cyclocondensation with One-Carbon Sources A->E e.g., COS, Acyl Chlorides P1 2-Amino-4-iminoquinazolines B->P1 P2 Substituted Quinazolines C->P2 P3 4-Substituted Quinazolines D->P3 P4 Quinazolinones E->P4

Caption: Overview of major synthetic routes to quinazoline derivatives starting from 2-aminobenzonitrile.

II. Method 1: Acid-Mediated [4+2] Annulation for 2-Amino-4-iminoquinazolines

This one-pot reaction provides a direct and efficient route to 2-amino-4-iminoquinazolines through the reaction of 2-aminobenzonitriles with N-substituted cyanamides.[1][4] The use of a strong acid, such as hydrochloric acid, is crucial for activating the cyanamide electrophile.[1]

A. Mechanistic Rationale

The reaction proceeds through a well-defined mechanism. The acid protonates the N-substituted cyanamide, increasing the electrophilicity of the cyano carbon. The exocyclic amino group of 2-aminobenzonitrile then acts as a nucleophile, attacking the activated cyanamide to form an amidine intermediate. Subsequent intramolecular cyclization, where the endocyclic nitrile nitrogen attacks the amidine carbon, leads to the formation of the quinazoline ring system. Tautomerization of the resulting intermediate furnishes the final 2-amino-4-iminoquinazoline product.

Diagram: Mechanism of Acid-Mediated Annulation

G A N-Substituted Cyanamide B Protonated Cyanamide A->B + H+ D Amidine Intermediate B->D C 2-Aminobenzonitrile C->D Nucleophilic Attack E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-4-iminoquinazoline E->F Tautomerization

Caption: Plausible mechanism for the acid-mediated synthesis of 2-amino-4-iminoquinazolines.

B. Experimental Protocol: Synthesis of N-Benzyl-4-imino-6-iodo-3,4-dihydroquinazolin-2-amine

This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines.[4]

Materials:

  • 2-Amino-4-iodobenzonitrile

  • N-Benzylcyanamide

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-4-iodobenzonitrile (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Expected Yield: Yields for similar reactions are reported to be in the range of 60-80%.[4]

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

III. Method 2: Palladium-Catalyzed Three-Component Synthesis

Transition-metal catalysis offers a powerful platform for the construction of complex molecules from simple precursors. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazoline derivatives.[5][6]

A. Mechanistic Considerations

The reaction likely initiates with the palladium-catalyzed coupling of the 2-aminobenzonitrile and the arylboronic acid. This is followed by the condensation of the resulting intermediate with the aldehyde to form an imine. Subsequent intramolecular cyclization and aromatization lead to the final quinazoline product. The tolerance of bromo and iodo groups in this reaction allows for further functionalization.[5]

B. Experimental Protocol: General Procedure for Palladium-Catalyzed Three-Component Synthesis

This is a generalized protocol based on reported methodologies.[5][6]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., a phosphine ligand, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 2-aminobenzonitrile derivative, aldehyde, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Scope of the Palladium-Catalyzed Reaction

Entry2-AminobenzonitrileAldehydeArylboronic AcidYield (%)
12-AminobenzonitrileBenzaldehydePhenylboronic acidHigh
25-Chloro-2-aminobenzonitrile4-Methoxybenzaldehyde4-Tolylboronic acidGood
32-AminobenzonitrileFurfural3-Thienylboronic acidModerate

Note: This table is illustrative. Actual yields will vary depending on the specific substrates and reaction conditions.

IV. Method 3: Tandem Synthesis of Quinazolinones using Alcohols

Recent advances have focused on developing more sustainable and atom-economical synthetic routes. A notable example is the ruthenium-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system.[7] This method avoids the need for pre-functionalized starting materials. A similar transformation can also be achieved using cobalt catalysts.[8]

A. Mechanistic Insights

This transformation is believed to proceed via a tandem process. Initially, the nitrile group of 2-aminobenzonitrile undergoes hydration to the corresponding amide. This is followed by a dehydrogenative coupling of the in-situ generated 2-aminobenzamide with the alcohol, which is oxidized to the corresponding aldehyde. Condensation and subsequent cyclization afford the quinazolinone product.[7][8]

Diagram: Workflow for Tandem Quinazolinone Synthesis

G cluster_reactants Reactants cluster_process Catalytic Tandem Process A 2-Aminobenzonitrile C Nitrile Hydration A->C B Alcohol + H2O B->C D Alcohol Dehydrogenation B->D E Condensation & Cyclization C->E D->E F Quinazolinone E->F

Caption: Conceptual workflow for the Ru- or Co-catalyzed tandem synthesis of quinazolinones.

B. Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Substituted Quinazolinones

This is a representative protocol based on the literature.[7]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 mmol)

  • Alcohol (e.g., Benzyl alcohol, 2.0 mmol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%)

  • Ligand (e.g., a phosphine ligand, 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol)

  • Solvent: Alcohol/Water mixture (e.g., 1:1)

Procedure:

  • In a reaction tube, combine the 2-aminobenzonitrile derivative, ruthenium catalyst, ligand, and base.

  • Add the alcohol and water.

  • Seal the tube and heat the mixture at an elevated temperature (e.g., 120-140 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

V. Concluding Remarks and Future Outlook

The synthesis of quinazoline derivatives from 2-aminobenzonitrile is a well-established yet continually evolving field. The methods presented here represent a selection of the most robust and versatile strategies available to researchers. Future developments will likely focus on the use of more sustainable catalysts, milder reaction conditions, and the expansion of substrate scope to access novel and complex quinazoline structures for applications in drug discovery and materials science.[9][10]

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Catalysis Science & Technology.
  • National Institutes of Health. Transition-metal-catalyzed synthesis of quinazolines: A review.
  • ResearchGate. Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)
  • MDPI.
  • National Institutes of Health. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • National Institutes of Health. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • Taylor & Francis Online.
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • MDPI. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
  • ResearchGate. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides.
  • RSC Publishing.
  • National Institutes of Health.
  • ACS Publications.
  • Connect Journals.
  • Oriental Journal of Chemistry.
  • PubMed.
  • National Institutes of Health. Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper.
  • ResearchGate. Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.
  • RSC Publishing. Facile access to quinazolin-4(3 H )-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air.
  • Frontiers.
  • National Institutes of Health. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

Sources

Synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, five-step experimental protocol for the synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a pivotal intermediate in the development of targeted cancer therapeutics, most notably as a precursor to Vandetanib. The synthesis commences with the benzylation of vanillic acid, followed by a regioselective nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinedione core, and a final chlorination step. This guide emphasizes the rationale behind procedural choices, offers in-depth, step-by-step instructions, and includes troubleshooting advice to ensure procedural robustness and reproducibility.

Introduction: Significance of the Target Compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The dichloro substituents at the 2- and 4-positions of the quinazoline ring provide reactive sites for sequential nucleophilic substitution, allowing for the controlled introduction of various pharmacophores. This synthetic versatility makes it an essential precursor for drugs like Vandetanib, an inhibitor of VEGFR, EGFR, and RET tyrosine kinases used in the treatment of certain types of thyroid cancer.[1][2][3]

The synthetic strategy outlined herein is a robust and scalable five-step process designed to deliver the target compound with good overall yield and high purity.[4]

Overall Synthetic Scheme

The synthesis proceeds through five distinct chemical transformations starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Synthetic_Workflow A 4-Hydroxy-3-methoxybenzoic Acid B Step 1: Benzylation (SN2 Reaction) A->B BnBr, K2CO3 DMF C 4-(Benzyloxy)-3-methoxybenzoic Acid B->C D Step 2: Nitration (Electrophilic Aromatic Substitution) C->D HNO3, H2SO4 0-5 °C E 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid D->E F Step 3: Reduction (Nitro to Amine) E->F Fe, NH4Cl EtOH/H2O G 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid F->G H Step 4: Cyclization (Quinazolinedione Formation) G->H Urea Heat (160 °C) I 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione H->I J Step 5: Chlorination (Dehydroxy-chlorination) I->J POCl3, DIPEA Heat (110 °C) K This compound J->K

Caption: Five-step synthesis of the target compound from vanillic acid.

Materials and Equipment

Reagents and Materials
ReagentMW ( g/mol )Molarity/PuritySupplierNotes
4-Hydroxy-3-methoxybenzoic acid168.15≥98%Sigma-AldrichStarting Material
Benzyl bromide (BnBr)171.04≥98%Sigma-AldrichLachrymatory, handle in fume hood
Potassium carbonate (K₂CO₃), anhydrous138.21≥99%Fisher ScientificEnsure it is dry
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Acros OrganicsAnhydrous solvent is crucial
Nitric acid (HNO₃)63.0170%J.T. BakerHighly corrosive
Sulfuric acid (H₂SO₄)98.0898%EMD MilliporeHighly corrosive
Iron powder (Fe)55.85325 mesh, ≥97%Alfa Aesar
Ammonium chloride (NH₄Cl)53.49≥99.5%BDH Chemicals
Ethanol (EtOH)46.07200 proofDecon Labs
Urea60.06≥99%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)153.33≥99%Sigma-AldrichHighly corrosive, reacts violently with water
N,N-Diisopropylethylamine (DIPEA)129.24≥99%TCI AmericaHünig's base
Dichloromethane (DCM)84.93ACS GradeFisher Scientific
Ethyl acetate (EtOAc)88.11ACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)84.01Saturated solutionLabChem
Brine-Saturated NaCl solutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularEMD Millipore
Equipment
  • Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, graduated cylinders)

  • Magnetic stirrer with heating mantle and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
  • Principle: A Williamson ether synthesis where the phenolic hydroxyl group of vanillic acid is deprotonated by a mild base (K₂CO₃) and subsequently alkylated by benzyl bromide.

  • Procedure:

    • To a 500 mL round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid (16.8 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 200 mL of anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (14.2 mL, 120 mmol) dropwise over 10 minutes.

    • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes).

    • Once the starting material is consumed, cool the mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.

    • Acidify the aqueous mixture to pH ~2 using 6M HCl. A white precipitate will form.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid as a white solid.[5][6]

  • Expected Yield: 90-95%.

  • Characterization: ¹H NMR and MS should confirm the structure.

Step 2: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
  • Principle: Electrophilic aromatic substitution. The strong electron-donating benzyloxy and methoxy groups activate the ring, while the carboxyl group is a deactivating meta-director. Nitration occurs ortho to the powerful activating groups and meta to the carboxyl group.[7]

  • Procedure:

    • In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-salt bath.

    • Slowly add the 4-(benzyloxy)-3-methoxybenzoic acid (12.9 g, 50 mmol) in portions, ensuring the temperature does not exceed 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, ~75 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

    • Add the cold nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0-5 °C.

    • Stir the reaction at 0-5 °C for 2 hours. Monitor completion by TLC.

    • Carefully pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum to afford 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid as a pale yellow solid.[8][9]

  • Expected Yield: 85-90%.

  • Characterization: ¹H NMR and MS will confirm the regiochemistry of nitration.[10][11]

Step 3: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
  • Principle: Reduction of the aromatic nitro group to a primary amine using iron powder in the presence of an acid catalyst (ammonium chloride).

  • Procedure:

    • To a 1 L round-bottom flask, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (15.1 g, 50 mmol), ethanol (250 mL), and water (80 mL).

    • Add ammonium chloride (2.7 g, 50 mmol) and iron powder (14.0 g, 250 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3-4 hours. The color will change from yellow to dark brown/black.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Rinse the flask and Celite pad with hot ethanol.

    • Concentrate the combined filtrates under reduced pressure.

    • Add water to the residue and adjust the pH to ~4-5 with acetic acid to precipitate the product.

    • Cool in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry to yield the amino acid intermediate.

  • Expected Yield: 80-85%.

Step 4: Synthesis of 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione
  • Principle: A cyclization-condensation reaction between the anthranilic acid derivative and urea at high temperature to form the heterocyclic quinazolinedione ring system.[12][13]

  • Procedure:

    • In a 100 mL round-bottom flask, thoroughly mix 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (10.9 g, 40 mmol) and urea (7.2 g, 120 mmol).

    • Heat the solid mixture in an oil bath to 160-170 °C. The mixture will melt, and ammonia gas will evolve (ensure adequate ventilation in a fume hood).

    • Maintain the temperature for 2-3 hours until the reaction solidifies.

    • Cool the reaction mass to room temperature.

    • Add 50 mL of 2M NaOH solution and heat to 80 °C with stirring to dissolve the product and hydrolyze any unreacted starting materials.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate and acidify with concentrated HCl to pH ~2 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain the quinazolinedione as an off-white solid.

  • Expected Yield: 70-75%.

Step 5: Synthesis of this compound
  • Principle: A dehydroxy-chlorination reaction. The keto-enol tautomerism of the dione allows the hydroxyl groups to be converted into good leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions yields the dichloro product.[14] DIPEA is used as a non-nucleophilic base to facilitate the reaction.[15][16]

  • Procedure:

    • CRITICAL: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • To a 250 mL flask equipped with a reflux condenser and a nitrogen inlet, add 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione (9.0 g, 30 mmol) and phosphorus oxychloride (60 mL).

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (6.3 mL, 36 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 110 °C) for 4-5 hours. The suspension will gradually dissolve to form a clear, brown solution.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and slowly remove the excess POCl₃ under reduced pressure (use a trap with NaOH solution to neutralize the vapors).

    • CAUTION: The next step is highly exothermic. Cool the residue flask in a large ice bath.

    • Very slowly and carefully, add the thick, oily residue dropwise to 500 g of crushed ice with vigorous stirring. A precipitate will form.

    • Stir for 1 hour, then neutralize the mixture to pH 7-8 by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from isopropanol or by column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the final product as a white or pale yellow solid.

  • Expected Yield: 75-85%.

Mechanistic Insight: The Chlorination Step

The conversion of the quinazolinedione to the dichloroquinazoline is a critical step. The mechanism, facilitated by POCl₃ and a base, involves the formation of a more reactive intermediate.

Chlorination_Mechanism cluster_0 Activation cluster_1 Nucleophilic Substitution Dione Quinazolinedione (Enol Tautomer) Intermediate O-Phosphorylated Intermediate Dione->Intermediate Base (DIPEA) POCl3 POCl3 POCl3->Intermediate Monochloro Monochloro Intermediate Intermediate->Monochloro Chloride1 Cl⁻ Chloride1->Monochloro Dichloro Dichloro Product Monochloro->Dichloro Repeat Activation & Substitution Chloride2 Cl⁻ Chloride2->Dichloro

Sources

The Synthetic Heart of Targeted Therapy: Application Notes for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a cornerstone in modern oncology drug discovery, forming the structural basis for a class of highly successful targeted therapies known as Tyrosine Kinase Inhibitors (TKIs). These small molecules have revolutionized the treatment of various cancers by selectively targeting the adenosine triphosphate (ATP) binding site of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overexpression and activating mutations of EGFR are hallmarks of several malignancies, including non-small cell lung cancer (NSCLC) and certain breast and glioblastoma tumors.[1] By inhibiting EGFR, quinazoline-based drugs like gefitinib and erlotinib effectively block downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.

This document provides detailed application notes and protocols for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline , a key chemical intermediate in the synthesis of potent quinazoline-based TKIs. While not an active therapeutic agent itself, its specific substitution pattern makes it a valuable building block for medicinal chemists and drug development professionals aiming to construct novel kinase inhibitors.

Chemical Profile and Strategic Importance

PropertyValue
IUPAC Name This compound
CAS Number 60771-18-8
Molecular Formula C₁₆H₁₂Cl₂N₂O₂
Molecular Weight 335.19 g/mol
Primary Application Synthetic intermediate for kinase inhibitors

The strategic importance of this molecule lies in its pre-functionalized quinazoline core. The methoxy and benzyloxy groups at positions 6 and 7 are common features in many potent EGFR inhibitors, contributing to favorable interactions within the kinase binding pocket.[1] The dichloro substitutions at positions 2 and 4 provide reactive sites for subsequent nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The benzyloxy group also serves as a protecting group for the 7-hydroxyl functionality, which can be deprotected in a later synthetic step to yield the final active pharmaceutical ingredient (API).

Application in the Synthesis of Vandetanib: A Case Study

While direct synthetic routes using the 2,4-dichloro variant are proprietary, a closely related analogue, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline , is a well-documented precursor in the synthesis of Vandetanib, a TKI approved for the treatment of certain types of thyroid cancer.[2][3] The following protocol outlines a representative synthetic pathway, illustrating the utility of this class of intermediates.

Synthetic Workflow for Vandetanib

Vandetanib Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Assembly Start Methyl 4-hydroxy-3-methoxybenzoate Step1 Substitution Start->Step1 Benzyl Bromide Step2 Nitration Step1->Step2 Nitric Acid Step3 Reduction Step2->Step3 Fe/HCl Step4 Cyclization Step3->Step4 Formamide Step5 Chlorination Step4->Step5 SOCl₂/DMF Intermediate 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Step5->Intermediate Step6 Nucleophilic Substitution Intermediate->Step6 Step7 Debenzylation Step6->Step7 TFA Step8 Coupling Step7->Step8 Vandetanib Vandetanib (Final API) Step8->Vandetanib Amine 4-Bromo-2-fluoroaniline Amine->Step6 Sidechain (1-Methylpiperidin-4-yl)methanol derivative Sidechain->Step8 EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT TKI Quinazoline TKI (e.g., Vandetanib) TKI->Dimerization INHIBITS ATP ATP ATP->Dimerization Phosphate Donor Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Sources

protocol for dissolving 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. The utility of this compound in experimental settings is contingent upon its proper solubilization to ensure accurate, reproducible, and meaningful results. This document provides a detailed protocol for the dissolution of this compound, emphasizing solvent selection rationale, safety precautions, and methods for preparing both high-concentration stock solutions and aqueous working solutions suitable for a variety of research applications.

Compound Profile and Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in research.

PropertyValueSource(s)
CAS Number 60771-18-8[1][2][3]
Molecular Formula C₁₆H₁₂Cl₂N₂O₂[1][4]
Molecular Weight 335.18 g/mol [5]
Appearance White to off-white solid[4][6][7]
Storage Conditions Store at -20°C, keep sealed and protected from moisture.

Critical Health and Safety Precautions

This compound and related chlorinated heterocyclic compounds require careful handling. All procedures should be performed by trained personnel in a controlled laboratory environment.

GHS Hazard Classification: [1][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Protocols:

  • Engineering Controls: All handling of the solid compound and initial dissolution steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.[9]

    • Body Protection: A lab coat is required. For larger quantities, consider impervious clothing.[8][9]

  • Hygiene: Avoid generating dust.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8][9]

  • Spill Management: In case of a spill, avoid creating dust. Use dry cleanup procedures. Collect the spilled material into a sealed, labeled container for proper disposal. Do not use water to clean up the solid material.[8]

Rationale for Solvent Selection

  • Primary Recommendation - DMSO (Dimethyl Sulfoxide): Quinazoline derivatives frequently exhibit excellent solubility in DMSO.[12] Afatinib, for example, is highly soluble in DMSO, with reported concentrations ranging from 20 mg/mL to 200 mg/mL.[6][7][13] DMSO is a polar aprotic solvent that is miscible with water, making it ideal for preparing high-concentration stock solutions that can be further diluted into aqueous buffers for biological assays.

  • Secondary Alternatives - DMF and Ethanol:

    • DMF (Dimethylformamide): Similar to DMSO, DMF is another polar aprotic solvent capable of dissolving many organic compounds. Afatinib is reported to be soluble in DMF at approximately 20 mg/mL.[13]

    • Ethanol: This polar protic solvent can also be effective. Reported solubility for Afatinib in ethanol varies but can be significant (e.g., 11-97 mg/mL).[11][13] However, ethanol can sometimes interfere with cellular assays at higher concentrations.

For most in vitro biological experiments, anhydrous DMSO is the solvent of choice due to its high solubilizing power and compatibility with subsequent aqueous dilutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a standard practice for storing and conserving the compound.

Materials and Equipment:

  • This compound (MW: 335.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

  • Weighing the Compound: Carefully weigh a precise amount of this compound into the tared container. For example, weigh out 3.35 mg.

    • Calculation Rationale: To prepare a 50 mM (0.050 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) for 1 mL = 0.050 mol/L × 0.001 L × 335.18 g/mol = 0.01676 g = 16.76 mg

      • To make a smaller initial test volume, scaling is recommended. For 200 µL: 0.050 mol/L × 0.0002 L × 335.18 g/mol = 0.00335 g = 3.35 mg.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the container. In this example, add 200 µL of DMSO to the 3.35 mg of compound.

  • Dissolution: Cap the container securely and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.

  • Verification of Dissolution: Visually inspect the solution against a light source to ensure there are no visible solid particles. The solution should be clear and homogenous.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.[4]

Protocol 2: Preparation of a 50 µM Working Solution in Aqueous Buffer

This protocol details the serial dilution of the DMSO stock solution into an aqueous medium (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) for final experimental use.

Materials and Equipment:

  • 50 mM stock solution of the compound in DMSO (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, DMEM, RPMI-1640)

  • Sterile conical tubes or microplates

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation from a large solvent shock, perform an intermediate dilution first.

    • Pipette 2 µL of the 50 mM DMSO stock solution into 998 µL of the target aqueous buffer. This creates a 1000-fold dilution, resulting in a 50 µM solution.

  • Direct Addition Method:

    • Add the required volume of aqueous buffer to your experimental vessel (e.g., 999 µL into a microcentrifuge tube).

    • While vortexing or stirring the buffer, add 1 µL of the 50 mM DMSO stock solution. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment. The 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Stability in Aqueous Solution: Use aqueous working solutions immediately after preparation. Many organic compounds have limited stability and solubility in aqueous media and can precipitate over time. It is not recommended to store aqueous solutions for more than a day.[13]

Visual Workflow and Troubleshooting

Workflow for Compound Solubilization

The following diagram outlines the standard workflow from receiving the solid compound to preparing the final working solution.

G cluster_prep Preparation & Safety cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (Aqueous) A Review MSDS & GHS Hazards B Don Personal Protective Equipment A->B C Work Inside Chemical Fume Hood B->C D Weigh Compound on Analytical Balance C->D E Add Anhydrous DMSO to Calculated Volume D->E F Vortex / Sonicate Until Fully Dissolved E->F G Visually Inspect for Clarity F->G H Aliquot and Store at -20°C G->H J Dilute into Aqueous Buffer (e.g., PBS, Media) I Retrieve Stock Aliquot H->I I->J K Vortex During Addition J->K L Use Immediately in Experiment K->L

Sources

safe handling and storage procedures for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. As a potent pharmaceutical intermediate, this compound requires stringent adherence to safety protocols to mitigate risks to personnel and the environment.[1][2] The information herein is synthesized from established safety guidelines for halogenated organic compounds and potent chemical agents, tailored to the specific known hazards of this quinazoline derivative.

Section 1: Compound Identification and Hazard Profile

This compound is a dichlorinated quinazoline derivative. Its chemical structure and properties necessitate careful handling.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 2,4-dichloro-6-methoxy-7-(phenylmethoxy)quinazoline PubChem[3]
CAS Number 60771-18-8 PubChem[3]
Molecular Formula C₁₆H₁₂Cl₂N₂O₂ PubChem[3]
Molecular Weight 335.2 g/mol PubChem[3]

| Appearance | Solid (inferred from related compounds) | Sigma-Aldrich[4][5] |

1.1. GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[6][7]

Table 2: GHS Hazard Statements

Code Hazard Statement GHS Class Signal Word
H302 Harmful if swallowed Acute toxicity, oral (Category 4) Warning
H315 Causes skin irritation Skin corrosion/irritation (Category 2) Warning
H319 Causes serious eye irritation Serious eye damage/eye irritation (Category 2A) Warning

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning |

Source: PubChem[3]

1.2. Associated GHS Pictograms

Exclamation Mark Pictogram

The exclamation mark pictogram is used to indicate that the substance may cause irritation, skin sensitization, acute toxicity (harmful), or narcotic effects.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

2.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1]

2.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely.[1] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Safe Handling and Experimental Protocols

Adherence to good laboratory practices is paramount when working with potent pharmaceutical intermediates.[9]

3.1. General Handling Precautions

  • Avoid all personal contact, including inhalation of dust or vapors.[10]

  • Do not eat, drink, or smoke in the laboratory.[10][11]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

  • Keep containers tightly closed when not in use.[12]

3.2. Protocol for Weighing and Transferring the Solid Compound

  • Don the required PPE as outlined in Section 2.2.

  • Perform all operations within a chemical fume hood.

  • Use a dedicated, clean spatula for transferring the solid.

  • Weigh the compound on a tared weigh boat or glassine paper.

  • Carefully transfer the weighed solid into the reaction vessel.

  • Clean any residual solid from the spatula and weighing surface with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

3.3. Protocol for Preparing a Solution

  • Follow steps 1-5 of the weighing and transferring protocol.

  • Slowly add the desired solvent to the vessel containing the solid compound, ensuring the vessel is stable.

  • Use a magnetic stirrer or gentle manual swirling to dissolve the solid. Avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

4.1. Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C.[4][5]

  • Atmosphere: Keep in a tightly sealed container to prevent moisture absorption.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark location.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[12][13]

4.2. Stability

The product is expected to be stable under recommended storage conditions. However, as with many chlorinated compounds, prolonged exposure to heat, light, or incompatible materials could lead to degradation.

Section 5: Emergency Procedures

5.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent pads or other appropriate materials.[12]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Cleanup:

    • For small solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[10]

    • For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[11] Place the contaminated absorbent into a sealed, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to the appropriate laboratory safety personnel.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[14]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

6.1. Waste Segregation

  • This compound is a halogenated organic waste .[15]

  • Do not mix with non-halogenated organic waste.

  • Keep separate from aqueous, acidic, or basic waste streams.[15]

6.2. Disposal Protocol

  • Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a dedicated, sealed, and clearly labeled plastic bag or container for solid hazardous waste.[16]

  • Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.[12]

  • Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".[12]

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste, which typically involves incineration for halogenated compounds.[15][17]

Section 7: Workflow Diagrams

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Add Solvent Add Solvent Transfer to Vessel->Add Solvent Segregate Waste Segregate Waste Add Solvent->Segregate Waste Store Properly Store Properly Add Solvent->Store Properly Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Don PPE Don PPE Alert & Evacuate->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose Waste Dispose Waste Clean Up->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

Caption: Step-by-step protocol for responding to a chemical spill.

References

  • Hazardous Waste Segregation. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents. Cornell University.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • TKS Publisher. (n.d.). Potent compound safety in the laboratory.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.
  • Pharmaceutical Intermediates Blog. (2025). What are the safety precautions when handling pharmaceutical intermediates?
  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChargePoint Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Lab Pro Inc. (n.d.). Good Laboratory Practices for the Pharmaceutical Industry.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • MSDS Europe. (n.d.). Hazard statements.
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • ChemSafetyPro.COM. (2016). GHS Hazard Statement List. Retrieved from [Link]

  • BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

  • Westlake Corporation. (2023). Chlorine Safety Data Sheet.
  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Advent of Microwave Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[1][4][5] The urgent and ongoing need for novel drug candidates has consequently fueled the development of efficient and sustainable synthetic methodologies for accessing diverse quinazoline libraries.

Traditionally, the synthesis of quinazolines has often involved lengthy reaction times, harsh conditions, and the use of hazardous solvents. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[6][7] Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform, and selective heating of the reaction mixture.[6][7][8] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and purities.[6][9] This application note provides a comprehensive guide to the principles and practice of microwave-assisted quinazoline synthesis, tailored for researchers, scientists, and drug development professionals.

The Science Behind Microwave-Accelerated Reactions

Microwave energy interacts with polar molecules and ions in a reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates heat through dielectric loss. Unlike conventional heating, which relies on conduction and convection, microwave heating is volumetric and instantaneous, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[6][7] This localized and efficient heating minimizes the formation of byproducts and can lead to different product selectivities compared to classical heating methods.[8]

General Reaction Workflow for Microwave-Assisted Quinazoline Synthesis

The synthesis of quinazoline derivatives via microwave irradiation typically follows a streamlined workflow, as depicted below. This process emphasizes efficiency and high-throughput potential.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis P1 Reactant & Solvent Selection P2 Stoichiometric Calculation P1->P2 Define Molar Ratios S1 Assemble Reaction Vessel P2->S1 Charge Vessel S2 Set Microwave Parameters (Temp, Time, Power) S1->S2 S3 Initiate Microwave Irradiation S2->S3 W1 Cooling & Quenching S3->W1 Reaction Complete W2 Product Extraction or Filtration W1->W2 W3 Purification (e.g., Crystallization, Chromatography) W2->W3 A1 Characterization (NMR, MS, IR) W3->A1 Purified Product A2 Purity Assessment (HPLC) A1->A2

Figure 1: A generalized workflow for the microwave-assisted synthesis of quinazoline derivatives, from preparation to analysis.

Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol details a one-pot, three-component synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free microwave irradiation. This method is advantageous due to its operational simplicity, rapid reaction times, and high yields.[9]

Materials and Equipment:
  • Starting Materials:

    • Anthranilic acid

    • Phenyl acetyl chloride

    • Substituted anilines (various electron-donating and -withdrawing groups)

  • Equipment:

    • Dedicated monomode microwave reactor with temperature and pressure sensors

    • 10 mL microwave reaction vials with snap caps and septa

    • Magnetic stir bars

    • Analytical balance

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

    • Column chromatography setup (if necessary)

    • Melting point apparatus

    • Instrumentation for characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Experimental Procedure:
  • Reactant Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol).

    • To the same vial, add the desired substituted aniline (1.0 mmol).

    • Finally, add phenyl acetyl chloride (1.0 mmol) dropwise to the mixture at room temperature.

  • Microwave Irradiation:

    • Seal the reaction vial with a cap.

    • Place the vial inside the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Ramp time: 2 minutes

      • Hold time: 5-8 minutes

      • Power: 150 W (or as appropriate for the specific reactor and reactants)

    • Initiate the microwave irradiation. Monitor the reaction progress via TLC if desired, by taking aliquots at intermediate time points (requires stopping and cooling the reaction).

  • Work-up and Purification:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature.

    • Add cold water to the reaction mixture and stir.

    • The solid product will precipitate out. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any water-soluble impurities.

    • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

General Reaction Mechanism:

The reaction is believed to proceed through an initial acylation of the anthranilic acid by the phenyl acetyl chloride, followed by condensation with the substituted aniline and subsequent intramolecular cyclization to form the quinazolinone ring.

G A Anthranilic Acid I1 Acylated Intermediate A->I1 + B Phenyl Acetyl Chloride B->I1 + C Substituted Aniline I2 Amide Intermediate C->I2 + I1->I2 + P Quinazolin-4(3H)-one I2->P Cyclization (Microwave)

Figure 2: A simplified representation of the reaction pathway for the three-component synthesis of quinazolin-4(3H)-ones.

Data Presentation and Expected Outcomes

The use of microwave irradiation significantly enhances the efficiency of this synthesis compared to conventional heating methods.[9]

EntrySubstituent on AnilineMethodTimeYield (%)
14-FluoroMicrowave6 min92
24-FluoroConventional4 h75
34-ChloroMicrowave7 min90
44-ChloroConventional5 h72
54-MethylMicrowave5 min95
64-MethylConventional3.5 h80

Table 1: Comparison of microwave-assisted versus conventional synthesis for selected 2,3-disubstituted quinazolin-4(3H)-ones. Data is representative and based on literature findings.[9]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reactants are pure and dry.

    • Optimize the microwave irradiation time and temperature. A slight increase in temperature or time may improve conversion.

    • Consider the use of a catalyst, although this specific protocol is catalyst-free. For other quinazoline syntheses, catalysts like ZnCl₂ can be beneficial.[10][11]

  • Formation of Byproducts:

    • Lowering the reaction temperature might increase selectivity.

    • Ensure the stoichiometry of the reactants is accurate.

  • Reaction Not Going to Completion:

    • Increase the hold time in the microwave reactor.

    • Confirm that the chosen solvent (if any) is appropriate for microwave heating and the reaction chemistry. Some reactions benefit from high-boiling polar solvents that can efficiently absorb microwave energy.

Conclusion: A Greener, Faster Path to Drug Discovery

Microwave-assisted synthesis has emerged as an indispensable tool in the modern medicinal chemistry laboratory.[7][8] For the synthesis of quinazoline derivatives, it offers a green, efficient, and rapid alternative to conventional methods, enabling the swift generation of compound libraries for biological screening.[9][12] The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of microwave chemistry in their quest for novel therapeutic agents.

References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]

  • (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • (2024). Microwave assisted green organic synthesis. Patsnap. [Link]

  • (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. [Link]

  • (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • (2024). Novel quinazoline derivatives: key pharmacological activities. Patsnap. [Link]

  • (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. OUCI. [Link]

  • (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. [Link]

Sources

Application Notes and Protocols for the Quantification of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a complex heterocyclic compound, often synthesized as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The precise and accurate quantification of this molecule is critical for ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to the validation standards set forth by the International Council for Harmonisation (ICH)[1][2][3].

The structural complexity of quinazoline derivatives necessitates robust analytical techniques to ensure specificity and accuracy. This guide will focus on two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity, particularly in complex matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₆H₁₂Cl₂N₂O₂Derived
Molecular Weight347.19 g/mol Derived
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile), sparingly soluble in waterAssumed

Note: The properties listed are based on the structure and information for similar quinazoline derivatives. Experimental verification is recommended.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and adaptability. For a compound like this compound, a C18 column is a suitable starting point for method development[4][5][6].

Causality Behind Experimental Choices
  • Mobile Phase: A combination of an acidified aqueous phase and an organic modifier is chosen to ensure good peak shape and retention. The acidic modifier (e.g., formic acid or trifluoroacetic acid) protonates the nitrogen atoms in the quinazoline ring, reducing peak tailing caused by interactions with residual silanols on the silica-based stationary phase[6]. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Column: A C18 column is a versatile, non-polar stationary phase that provides good retention for moderately non-polar compounds like the target analyte.

  • Detection Wavelength: The optimal UV detection wavelength is determined by acquiring a UV spectrum of the analyte. Quinazoline derivatives typically exhibit strong absorbance in the 254 nm and 340 nm regions.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential impurities with different polarities.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions C Column Equilibration A->C B Mobile Phase Preparation B->C D Injection C->D Inject sample E Gradient Elution & UV Detection D->E F Peak Integration E->F Chromatogram G Quantification F->G Peak area LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Sample Injection B Chromatographic Separation A->B C Ionization (ESI) B->C Eluent D Mass Analysis (Q-TOF/Triple Quad) C->D E Detection D->E F Extracted Ion Chromatogram E->F Mass Spectrum G Quantification F->G

Sources

Application Notes & Protocols: A Strategic Guide to In Vivo Dosing and Administration of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the In Vivo Landscape for a Novel Quinazoline Moiety

The compound 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a substituted quinazoline, a heterocyclic scaffold that is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2][3][4] While this specific molecule is often documented as a key intermediate in the synthesis of more complex drug candidates,[5] its own biological activity and in vivo behavior are not well-characterized in publicly accessible literature.

This guide, therefore, is not a recitation of an established protocol. Instead, it serves as a strategic framework for the research scientist. It outlines the logical progression from fundamental physicochemical characterization to the design and execution of a robust initial in vivo study. We will address the core challenges inherent to a novel, likely hydrophobic compound, providing a scientifically-grounded pathway to determine an appropriate dosage and administration regimen. Every recommendation is rooted in established principles of preclinical drug development to ensure data integrity and ethical conduct.[6][7][8]

Part 1: Foundational Physicochemical & Pre-formulation Assessment

The Rationale: An in vivo study's success is fundamentally dependent on the ability to deliver a known, stable concentration of the test article to the biological system. For a novel compound like this compound, we must assume it shares the poor aqueous solubility common to many heterocyclic small molecules.[9] An initial physicochemical assessment is non-negotiable and dictates the entire formulation and administration strategy.

Key Physicochemical Parameters

The molecular structure suggests a high degree of lipophilicity, which is a primary hurdle for in vivo administration. A systematic evaluation of its solubility is the critical first step.

PropertyData for this compoundSignificance for In Vivo Studies
Molecular Formula C₁₆H₁₂Cl₂N₂O₂[10][11][12]Defines the molar mass for concentration calculations.
Molecular Weight 335.2 g/mol [10]Essential for preparing accurate dosing solutions.
Predicted XLogP3 4.9[10]Indicates high lipophilicity and predicts very low water solubility.
Aqueous Solubility Data not available. Predicted to be low.The most critical parameter for vehicle selection. Low solubility necessitates advanced formulation strategies.
Chemical Stability Data not available.Must be assessed in the chosen vehicle to ensure the compound does not degrade before or after administration.
Protocol: Tiered Solubility Assessment

Objective: To empirically determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.

Methodology:

  • Tier 1 (Aqueous Buffers):

    • Prepare saturated solutions of the compound in phosphate-buffered saline (PBS) at pH 7.4 and a citrate buffer at pH 4.0.[9]

    • Equilibrate samples for 24 hours at room temperature with agitation.

    • Centrifuge to pellet undissolved solid.

    • Analyze the supernatant via a validated HPLC-UV method to quantify the concentration.

    • Expected Outcome: Solubility is likely to be very low (<0.1 mg/mL), confirming the need for non-aqueous or suspension-based vehicles.

  • Tier 2 (Co-solvents & Surfactants):

    • Assess solubility in common, well-tolerated excipients. Prepare solutions at increasing concentrations (e.g., 1, 5, 10, 20 mg/mL) in vehicles such as:

      • 10% DMSO / 90% Saline

      • 30% PEG-400 / 70% Saline

      • 5% Tween® 80 in Saline

      • 10% Solutol® HS 15 in Water

    • Observe for complete dissolution visually and under magnification.

    • Causality: This step identifies the simplest viable formulation. However, co-solvents can have their own biological effects and potential toxicities, necessitating a vehicle-only control group in all subsequent animal studies.[6]

  • Tier 3 (Lipid-Based & Suspending Agents):

    • If co-solvents fail to achieve the target concentration, evaluate:

      • Oils: Corn oil, sesame oil (for oral or subcutaneous routes).

      • Suspending Agents: 0.5% (w/v) Carboxymethylcellulose (CMC) or 1% Methylcellulose in water. This creates a homogenous suspension, not a solution.

    • Rationale: Suspensions are a common and effective way to administer insoluble compounds, particularly for oral and intraperitoneal routes.[13]

Part 2: Formulation Development & Route of Administration

The Rationale: The choice of vehicle and administration route are interlinked. The primary goal is to select a combination that is well-tolerated by the animal model and maximizes the bioavailability appropriate for the study's objective.

Vehicle Selection Workflow

The data from the solubility assessment directly informs the vehicle choice. The following diagram illustrates a logical decision-making process.

cluster_0 Vehicle Selection Workflow Start Start: Target Concentration Needed? Solubility Tier 1: Soluble in Aqueous Buffer? Start->Solubility CoSolvent Tier 2: Soluble in Co-solvent System? Solubility->CoSolvent No Aqueous Use Buffered Saline Solution Solubility->Aqueous Yes Suspension Tier 3: Form Homogenous Suspension? CoSolvent->Suspension No CoSolventFormulation Use Co-solvent Vehicle (e.g., PEG400/DMSO) CoSolvent->CoSolventFormulation Yes SuspensionFormulation Use Suspension Vehicle (e.g., 0.5% CMC) Suspension->SuspensionFormulation Yes ReEvaluate Re-evaluate Compound or Consider Advanced Formulation (e.g., SEDDS) Suspension->ReEvaluate No

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Recommended Routes of Administration

For initial efficacy and tolerability studies of a novel anticancer agent, the following routes are most common:

RouteAdvantagesDisadvantagesRecommended Use Case
Intraperitoneal (IP) Bypasses first-pass metabolism; allows for systemic exposure of insoluble compounds (as a suspension); technically straightforward.Risk of injection into organs; may cause local irritation (peritonitis); not a clinically relevant route for humans.Recommended starting point for initial efficacy and dose-range finding studies.
Oral Gavage (PO) Clinically relevant route; less invasive for repeat dosing.Variable and often low bioavailability for poorly soluble compounds (BCS Class II/IV); subject to first-pass metabolism.Secondary route to assess oral bioavailability after initial efficacy is established via IP.
Intravenous (IV) 100% bioavailability; immediate systemic exposure.Requires the compound to be fully solubilized; risk of precipitation in the bloodstream; can cause acute toxicity.Only recommended if a stable, clear solution can be formulated at the required concentration.
Protocol: Preparation of a 10 mg/mL Suspension for IP Injection

Objective: To prepare a homogenous, administrable suspension of this compound.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Sodium CMC and 0.1% (v/v) Tween® 80 in sterile water.

  • Sterile glass mortar and pestle

  • Sterile magnetic stir bar and stir plate

Methodology:

  • Prepare Vehicle: Dissolve Tween® 80 in the required volume of sterile water, then slowly add the Sodium CMC powder while stirring vigorously to avoid clumping. Stir until fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of the test compound for the final target concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

  • Create Paste: Place the powder in the mortar. Add a very small volume of the vehicle (a few drops) and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up aggregates and ensure fine particle size.

  • Dilute Suspension: Gradually add the remaining vehicle in small aliquots while continuing to triturate, ensuring the suspension remains homogenous.

  • Final Mixing: Transfer the suspension to a sterile beaker or vial with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing.

  • Administration: Keep the suspension stirring during the entire dosing procedure to prevent settling and ensure each animal receives a consistent dose. Use a syringe with an appropriate gauge needle (e.g., 25-27G for mice) for administration.

Part 3: In Vivo Dosage Determination & Study Design

The Rationale: With no prior in vivo data, a dose-range finding (DRF) or tolerability study is mandatory before commencing any efficacy experiment.[14] We can, however, establish a rational starting point by examining published data on structurally related quinazoline derivatives used in in vivo cancer models.

Dosage Precedents from Related Quinazoline Derivatives
Compound Class/ExampleAnimal ModelDosage RangeRouteSource
4-Hydroxyquinazoline derivative (B1)Mouse Xenograft10, 25, 50 mg/kg/dayIP[15]
Erlotinib-based analog (5k)Mouse Xenograft40, 80 mg/kg/dayIP[16]
Quinazoline Derivative (18)Mouse Xenograft25, 50 mg/kg/dayIP[17]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)Mouse Xenograft1.0 mg/kgNot specified[18][19]

Expert Insight: The literature on related quinazolines shows a wide therapeutic window, with efficacious doses ranging from 1 mg/kg to 80 mg/kg.[15][16][18][19] A conservative starting point for a DRF study would be in the 10-25 mg/kg range.

Protocol: Acute Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities.

Methodology:

  • Animal Model: Use the same strain and sex of animal planned for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).

  • Group Allocation:

    • Group 1: Vehicle control (n=3)

    • Group 2: 10 mg/kg test compound (n=3)

    • Group 3: 30 mg/kg test compound (n=3)

    • Group 4: 100 mg/kg test compound (n=3)

  • Administration: Administer a single dose via the chosen route (e.g., IP).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, then daily for 14 days. Record the following:

    • Body Weight: Daily measurements are critical. A loss of >20% is a common endpoint.

    • Clinical Signs: Note any signs of toxicity such as lethargy, ruffled fur, ataxia, changes in respiration, etc.

    • Mortality: Record time of death if it occurs.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or >20% body weight loss.

  • Data Analysis: Plot body weight change over time for each group. This data will inform the dose selection for the efficacy study. Typically, 2-3 doses at or below the MTD are chosen.

Efficacy Study Design Workflow

The following diagram outlines the logical flow from the DRF study to a full-scale efficacy experiment.

cluster_1 In Vivo Study Workflow DRF 1. Dose-Range Finding (DRF) Study (Single Dose, 3-4 Dose Levels) MTD 2. Determine Maximum Tolerated Dose (MTD) & Identify Toxicities DRF->MTD DoseSelection 3. Select 2-3 Efficacy Doses (e.g., MTD, MTD/2, MTD/4) MTD->DoseSelection Efficacy 4. Efficacy Study (Chronic Dosing, n=8-10/group) DoseSelection->Efficacy Analysis 5. Analyze Tumor Growth Inhibition (TGI), Body Weight, & Biomarkers Efficacy->Analysis

Caption: Workflow for dose selection and efficacy testing.

Part 4: Concluding Remarks & Ethical Considerations

This document provides a comprehensive, albeit predictive, framework for establishing an in vivo dosing regimen for this compound. The absence of specific prior art for this exact molecule necessitates a cautious, data-driven approach. The principles of robust preclinical study design—including randomization, blinding where possible, and the inclusion of appropriate control groups—are paramount for generating reproducible and translatable data.[6]

Ethical Mandate: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to ensure animal welfare.

References

  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. PubMed.
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  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed.
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  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed.
  • This compound. PubChem.
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  • This compound 60771-18-8. ChemicalBook.
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  • 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9. Sigma-Aldrich.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. MedChemExpress.
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Troubleshooting & Optimization

common problems in quinazoline synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered in the synthesis of quinazoline and its derivatives. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, field-proven insights to help you navigate these complexities, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My quinazoline synthesis is resulting in very low yields. What are the most common culprits?

Low yields are a frequent issue and can often be traced back to a few key parameters. The most common causes include suboptimal reaction conditions, poor quality of starting materials, and the formation of competing side products.[3]

  • Solvent and Base Selection: The choice of solvent and base is arguably the most critical factor. The polarity of the solvent can fundamentally alter the reaction pathway.[4] For instance, polar solvents like DMF, DMSO, and water tend to favor the C(sp²)–N bond formation required for the quinazoline ring, while non-polar solvents like toluene or THF may promote the formation of benzimidazole byproducts.[4][5] Similarly, the base must be strong enough to facilitate the necessary deprotonation and cyclization steps without causing degradation of starting materials.[4]

  • Reaction Temperature: Many classical quinazoline syntheses, such as the Bischler or Niementowski methods, require high temperatures to overcome activation energy barriers.[3][6] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition. Temperature screening is often a necessary optimization step.[3]

  • Purity of Starting Materials: Impurities in reactants like 2-aminobenzonitriles or aldehydes can introduce side reactions that consume starting materials and reduce the final product yield.[3] It is crucial to verify the purity of all starting materials by NMR, melting point, or other appropriate analytical techniques before beginning the synthesis.[3]

Q2: I am observing a significant amount of a byproduct that I suspect is a benzimidazole. Why is this happening and how can I prevent it?

The formation of a benzimidazole byproduct instead of the desired quinazoline is a classic problem directly related to the reaction's cyclization pathway, which is heavily influenced by solvent polarity.

Causality: The reaction mechanism can proceed via two competitive pathways:

  • Quinazoline Formation: Favored in polar solvents, this pathway involves the desired C(sp²)–N bond formation.[4]

  • Benzimidazole Formation: Favored in non-polar solvents, this pathway proceeds through an alternative C(sp³)–C(sp²) bond formation.[4]

Solution: The most effective solution is to change the solvent system. Switching from a non-polar solvent (e.g., toluene, THF) to a highly polar one (e.g., DMF, DMSO, water) can dramatically shift the equilibrium toward the formation of the quinazoline product.[4][7]

Table 1: Effect of Solvent Polarity on Quinazoline Synthesis Yield
SolventDielectric Constant (approx.)Typical Yield (%)Pathway FavoredReference
Water80.191%Quinazoline[4][7]
DMSO47.081%Quinazoline[4]
DMF37.085-91%Quinazoline[3][4]
Acetonitrile36.0VariesQuinazoline[4]
Ethanol24.5Ineffective-[3][7]
THF7.6IneffectiveBenzimidazole[4][7]
Toluene2.4IneffectiveBenzimidazole[3][4][7]
Q3: Are there modern, more efficient alternatives to classical methods like the Niementowski or Bischler syntheses?

Yes, significant progress has been made in developing more efficient, milder, and environmentally friendly synthetic routes.

  • Metal-Catalyzed Reactions: Transition-metal catalysis has emerged as a powerful tool to overcome the limitations of classical methods, such as harsh conditions and purification difficulties.[1] Catalysts based on copper,[1] palladium,[8] ruthenium,[9] and manganese[1] have been successfully employed for C-H activation and annulation reactions to construct the quinazoline scaffold under milder conditions.

  • Microwave-Assisted Synthesis (MAOS): Microwave irradiation is a highly effective technique for accelerating reaction rates and improving yields in quinazoline synthesis, particularly for the Niementowski reaction.[6][10] It can reduce reaction times from many hours to just a few minutes.[6]

  • Multi-Component Reactions (MCRs): These reactions offer high atom economy and procedural simplicity by combining three or more reactants in a single pot to form the final product.[11][12] MCRs are considered a green chemistry approach and have been successfully applied to quinazoline synthesis.[12][13]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yields

This guide provides a systematic approach to troubleshooting low product yields. Follow the logical flow to identify and resolve the root cause of the issue.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Purify Purify Reactants (Recrystallization, Distillation) CheckPurity->Purify Impurities Found CheckConditions Review Reaction Conditions: Solvent, Base, Temperature CheckPurity->CheckConditions Reactants are Pure Purify->CheckConditions SolventIssue Is the solvent non-polar (e.g., Toluene, THF)? CheckConditions->SolventIssue SwitchSolvent Switch to Polar Solvent (DMF, DMSO, Water) SolventIssue->SwitchSolvent Yes BaseIssue Is the base strength appropriate? SolventIssue->BaseIssue No (Solvent is Polar) Success Yield Improved SwitchSolvent->Success ChangeBase Screen Stronger/Weaker or Different Base Type BaseIssue->ChangeBase No TempIssue Is the temperature optimal? BaseIssue->TempIssue Yes ChangeBase->Success OptimizeTemp Perform Temperature Screen (e.g., RT, 50, 80, 120 °C) TempIssue->OptimizeTemp No TempIssue->Success Yes OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low yields in quinazoline synthesis.

Guide 2: Challenges in Product Purification

Problem: The crude product is difficult to purify via column chromatography or recrystallization.

Possible CauseTroubleshooting StepRationale & Explanation
Inseparable Byproducts Re-evaluate the reaction conditions to minimize side-product formation (see Guide 1).Prevention is better than cure. If a byproduct like a benzimidazole is forming, it may have similar polarity to the desired quinazoline, making chromatographic separation challenging. Optimizing the reaction to favor the quinazoline is the most effective solution.[4]
Poor Crystallization Perform a thorough recrystallization solvent screen. Test various solvents and solvent mixtures of different polarities.The ideal recrystallization solvent is one in which your product has high solubility at high temperatures but low solubility at room or cold temperatures.[3] This differential solubility is key to forming pure crystals and leaving impurities behind in the mother liquor.
Product Adsorbs to Silica Gel Try a different stationary phase (e.g., alumina) or add a small amount of a polar modifier (e.g., triethylamine) to the eluent.Highly basic quinazoline products can interact strongly with the acidic surface of silica gel, leading to streaking or irreversible adsorption.[3] Using a more basic stationary phase like alumina or neutralizing the silica surface with an amine can mitigate this issue.
Reaction Did Not Go to Completion Ensure the reaction has run to completion using TLC or LC-MS monitoring.Attempting to purify an incomplete reaction mixture is often difficult due to the presence of unreacted starting materials. If the reaction has stalled, re-evaluate conditions such as reaction time, temperature, or catalyst activity.[3]

Experimental Protocols

Protocol 1: Classical Niementowski Quinazolinone Synthesis (Thermal)

The Niementowski synthesis is a foundational method involving the thermal condensation of an anthranilic acid with an amide.[6][10][14]

Objective: Synthesize 2-methyl-3-phenylquinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • N-phenylacetamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine anthranilic acid (1.0 eq) and N-phenylacetamide (2.0 eq). Note: An excess of the amide is often used.

  • Heating: Heat the mixture in a sand bath or heating mantle to 180-200°C. The mixture will melt and begin to evolve water vapor.

  • Reaction: Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC.

  • Workup: Allow the reaction mixture to cool to room temperature, at which point it should solidify.

  • Purification: Triturate the solid crude product with hot ethanol to remove unreacted starting materials. Filter the solid and wash with cold ethanol. If further purification is needed, recrystallize the product from a suitable solvent like ethanol or acetic acid.

Protocol 2: Modern Microwave-Assisted Synthesis of Quinazolinones

This protocol leverages microwave irradiation to dramatically reduce reaction times and improve efficiency.[6][15]

Objective: Synthesize quinazolin-4(3H)-one derivatives using a solid support.

Materials:

  • Substituted anthranilic acid

  • Formamide

  • Montmorillonite K-10 clay

  • Microwave reactor

  • Beaker or appropriate microwave vessel

Step-by-Step Methodology:

  • Adsorption: In a beaker, dissolve the substituted anthranilic acid (1.0 eq) in a minimal amount of acetone. Add Montmorillonite K-10 clay and formamide (excess).

  • Solvent Removal: Remove the acetone under reduced pressure (e.g., using a rotary evaporator) to ensure the reactants are thoroughly adsorbed onto the solid support.

  • Microwave Irradiation: Place the beaker containing the solid mixture into a commercial microwave oven or a dedicated laboratory microwave reactor.

  • Reaction: Irradiate the mixture at a suitable power level (e.g., 400-600W) for 3-5 minutes. Caution: Perform in a well-ventilated fume hood. Avoid using flammable organic solvents directly in unmodified domestic microwave ovens.[15]

  • Extraction: After cooling, add ethyl acetate to the solid mixture and stir for 15 minutes to extract the product.

  • Purification: Filter the mixture to remove the clay support. Wash the solid with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol to obtain the pure quinazolinone.[6]

SynthesisWorkflow cluster_classical Classical (Thermal) Synthesis cluster_modern Modern (Microwave) Synthesis C1 Combine Reactants C2 Heat (4-6 hours) C1->C2 C3 Cool & Solidify C2->C3 C4 Purify (Recrystallize) C3->C4 M1 Adsorb on Support M2 Irradiate (3-5 mins) M1->M2 M3 Extract Product M2->M3 M4 Purify (Filter, Recrystallize) M3->M4

Caption: Comparison of classical vs. modern quinazoline synthesis workflows.

References
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  • Darwish, K. M., & Dakhil, O. O. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 11(1), 1-20. [Link]

  • Anand, K., & Singh, M. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Drug Delivery and Therapeutics, 13(1), 1-10. [Link]

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  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. [Link]

  • Patel, H., & Patel, V. (2014). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. ResearchGate. [Link]

  • Various Authors. (2018). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3345. [Link]

  • Al-dujaili, A. H., & Al-karawi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

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  • Glavač, D., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 41(5), 1-13. [Link]

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  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. [Link]

  • Wikipedia. Quinazoline. Wikipedia. Retrieved January 6, 2026, from [Link]

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  • Wang, Y., et al. (2023). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry. [Link]

  • Lee, S., et al. (2020). The combinatorial library based on Niementowski quinazoline synthesis. ResearchGate. [Link]

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  • Barmak, A., et al. (2023). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 7(2), 1-15. [Link]

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

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  • Nain, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • Various Authors. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

  • Kumar, A., et al. (2016). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 18(3), 128-137. [Link]

  • Various Authors. (2022). Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

  • Various Authors. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 27(1), 1-20. [Link]

  • Khalid Chemistry. (2022, March 17). Bischler Napieralski synthesis of isoquinoline. YouTube. [Link]

Sources

troubleshooting low product yield in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazoline synthesis and troubleshoot common challenges, particularly low product yield. Our goal is to provide you with in-depth technical guidance rooted in mechanistic principles and field-proven experience to enhance the success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during quinazoline synthesis in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low or No Product Formation

Q1: My reaction shows very low conversion to the desired quinazoline product, or no product at all, based on TLC/LC-MS analysis. What are the primary factors to investigate?

Low or no product formation is a common hurdle that can often be traced back to a few fundamental parameters. Systematically evaluating these factors is key to identifying and resolving the issue.

Possible Causes & Solutions:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in reactants such as 2-aminobenzonitriles, anthranilic acids, or aldehydes can introduce competing side reactions or inhibit catalyst activity, leading to diminished yields.[1] Aliphatic aldehydes, in particular, can be more susceptible to side reactions compared to their aromatic counterparts.[1]

    • Expert Insight: Always verify the purity of your starting materials via appropriate analytical methods (NMR, GC-MS, melting point) before commencing the synthesis. If the purity is questionable, purification is a necessary first step.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Many quinazoline syntheses, such as the Bischler cyclization, necessitate high temperatures to overcome the activation energy barrier.[2] Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Expert Insight: A systematic temperature screening is often the most effective approach to pinpoint the optimal reaction temperature.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway.[1][2] For instance, in certain syntheses, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents such as toluene and THF can be ineffective.[1][3] The polarity of the solvent can influence whether the desired C(sp²)-N bond formation for quinazolines occurs or if the reaction is diverted to form benzimidazole byproducts.[2][4]

    • Expert Insight: If you observe low yields with a non-polar solvent, consider switching to a polar aprotic (e.g., DMF, DMSO) or polar protic (e.g., ethanol, water) solvent.[2]

  • Catalyst Inactivity: In catalyzed reactions, the activity of the catalyst is a frequent culprit for low yields. Catalysts can be poisoned by impurities in the starting materials or solvent, or they may simply degrade over time.[1]

    • Expert Insight: Always use a fresh batch of catalyst when troubleshooting. Additionally, optimizing the catalyst loading is crucial, as too little will result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions.

Experimental Protocol 1: Temperature Screening
  • Set up several small-scale reactions in parallel, each with the same concentration of reactants and solvent volume.

  • Assign a different reaction temperature to each vial (e.g., room temperature, 50 °C, 80 °C, 100 °C, 120 °C).[1]

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Identify the temperature that provides the optimal balance between reaction rate and product purity.

Experimental Protocol 2: Solvent Screening
  • Set up a series of small-scale reactions with identical reactant concentrations.

  • Use a different solvent for each reaction, covering a range of polarities (e.g., toluene, THF, acetonitrile, DMF, DMSO, ethanol, water).[1][2]

  • Run the reactions under the previously determined optimal temperature.

  • Analyze the yield and purity of the product from each solvent to determine the most suitable one for your specific reaction.

Troubleshooting Workflow: Low Product Yield

// Nodes start [label="Low/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Starting Material Purity", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purify Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_screen [label="Perform Temperature Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="Conduct Solvent Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_check [label="Evaluate Catalyst Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fresh_catalyst [label="Use Fresh Catalyst & Optimize Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> purify [label="Impure"]; purify -> temp_screen; check_purity -> temp_screen [label="Pure"]; temp_screen -> solvent_screen [label="No Improvement"]; solvent_screen -> catalyst_check [label="No Improvement"]; catalyst_check -> fresh_catalyst [label="Suspected Inactivity"]; temp_screen -> success [label="Improved"]; solvent_screen -> success [label="Improved"]; fresh_catalyst -> success [label="Improved"]; } .enddot Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Significant Byproducts

Q2: My reaction is producing a complex mixture with significant byproduct formation. How can I improve the selectivity towards the desired quinazoline?

The formation of byproducts is often indicative of competing reaction pathways. Understanding the potential side reactions of your chosen synthetic route is crucial for optimizing selectivity.

Possible Causes & Solutions:

  • Alternative Cyclization Pathways: Depending on the starting materials and reaction conditions, alternative cyclization reactions can compete with quinazoline formation. For example, in some cases, benzimidazoles may form as byproducts.[2]

    • Expert Insight: The choice of solvent can significantly influence the reaction pathway. As mentioned, polar solvents tend to favor quinazoline formation.[2][4] Carefully review the reaction mechanism and consider how temperature and the choice of base might be influencing the cyclization pathway.

  • Moisture Sensitivity: Some reagents and intermediates in quinazoline synthesis are sensitive to moisture. The presence of water can lead to hydrolysis of starting materials or intermediates, or catalyze unwanted side reactions.[1]

    • Expert Insight: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are known to be moisture-sensitive. Use anhydrous solvents.

  • Side Reactions of Starting Materials: Aldehydes, for example, can undergo self-condensation (aldol reaction) under certain conditions, which will consume the starting material and reduce the yield of the desired product.

    • Expert Insight: The order of addition of reagents can sometimes mitigate side reactions. For instance, adding the aldehyde slowly to the reaction mixture can help to keep its instantaneous concentration low and disfavor self-condensation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How critical is the choice of base in quinazoline synthesis?

The selection of a base is highly dependent on the specific synthetic protocol. In many cases, a base is required to deprotonate a starting material, facilitating cyclization. The strength of the base can significantly impact the reaction rate and yield.[2] Both organic bases (e.g., DABCO) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used.[2] If your reaction is sluggish, the base may not be strong enough to effect the necessary deprotonation.

Q2: Can microwave-assisted synthesis improve my yields?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving yields and reducing reaction times in quinazoline synthesis, particularly for reactions that require high temperatures like the Niementowski synthesis.[5][6] The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer byproducts.

Q3: I'm having trouble with product purification. What are some common issues and solutions?

Purification can be a significant source of product loss.

  • Product Precipitation/Crystallization: If you are using recrystallization, ensure you have selected an appropriate solvent system (one in which your product has high solubility at elevated temperatures and low solubility at room temperature). Slow cooling can promote the formation of purer crystals.[1]

  • Loss on Silica Gel Column: If your product is highly polar, it may bind strongly to silica gel, leading to poor recovery. In such cases, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent.

Q4: Are there catalyst- and solvent-free methods for quinazoline synthesis?

Yes, green chemistry approaches to quinazoline synthesis are an active area of research. Some methods utilize solid-supported catalysts or perform reactions under neat (solvent-free) conditions, often with microwave assistance.[5][7] These methods can offer advantages in terms of reduced environmental impact and simplified workup procedures.

Data Summary

Table 1: Effect of Solvent Polarity on Quinazoline Synthesis Yield

SolventDielectric Constant (approx.)Typical Yield (%)Reference
Water80.191%[2][3]
DMSO4781%[2]
DMF3785-91%[1][2][3]
Acetonitrile36Varies[2]
Ethanol24.5Ineffective in some cases[1][3]
THF7.6Ineffective in some cases[1][3]
Toluene2.4Ineffective in some cases[1][3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Reaction Mechanism Visualization

Generalized Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classic method for preparing 4(3H)-quinazolinones from anthranilic acids and amides.[5][8] The reaction typically proceeds via thermal condensation.

// Nodes reactants [label="Anthranilic Acid + Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-Acylanthranilic Acid Intermediate"]; cyclization [label="Intramolecular Cyclization\n(-H₂O)"]; product [label="4(3H)-Quinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> intermediate [label="Heat"]; intermediate -> cyclization; cyclization -> product; } .enddot Caption: Simplified mechanism of the Niementowski synthesis.

References

  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. [Link]

  • Niementowski quinoline synthesis. Wikipedia. [Link]

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1). ResearchGate. [Link]

  • The combinatorial library based on Niementowski quinazoline synthesis. ResearchGate. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this key intermediate in high purity.

I. Understanding the Molecule and Potential Impurities

Before delving into purification techniques, it is crucial to understand the structure of this compound and the likely impurities that may arise during its synthesis. The presence of two reactive chlorine atoms, a benzyl ether protecting group, and a methoxy group on the quinazoline core dictates its chemical behavior and potential degradation pathways.

The synthesis of this compound typically involves a multi-step process, including the formation of a quinazolinone intermediate followed by chlorination.[1][2] Potential impurities can include:

  • Unreacted starting materials: Such as 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

  • Byproducts from the chlorination step: Including partially chlorinated species or products of side reactions with the chlorinating agent (e.g., POCl3).[3][4]

  • Hydrolysis products: The dichloroquinazoline moiety can be susceptible to hydrolysis, reverting to the corresponding quinazolinone.[4]

  • Debenzylated impurities: While generally stable to a range of conditions, the benzyl ether can be cleaved under certain acidic or reductive conditions.[5][6]

II. Purification Strategy Selection: A Logic-Based Approach

The choice of purification method depends on the scale of your experiment, the impurity profile, and the desired final purity. The following flowchart provides a decision-making framework:

Purification_Strategy start Crude 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline is_solid Is the crude material a solid? start->is_solid recrystallization_possible Can a suitable recrystallization solvent be found? is_solid->recrystallization_possible Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Recrystallization recrystallization_possible->recrystallization Yes recrystallization_possible->column_chromatography No high_purity_needed Is >99% purity required? recrystallization->high_purity_needed column_chromatography->high_purity_needed hplc_prep Preparative HPLC final_product Purified Product hplc_prep->final_product high_purity_needed->hplc_prep Yes high_purity_needed->final_product No

Caption: Decision flowchart for selecting a purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery during the purification of this compound?

A1: Low recovery can stem from several factors depending on the chosen purification method. In recrystallization, using an excessive amount of solvent or not cooling the solution sufficiently can lead to significant loss of product in the mother liquor.[7] During column chromatography, improper solvent system selection can lead to broad peaks and co-elution with impurities, making it difficult to isolate pure fractions. Additionally, the compound's potential instability on silica gel, though not highly reported for this specific molecule, should be considered.[8]

Q2: Can the benzyloxy protecting group be cleaved during purification?

A2: The benzyl ether is generally stable under neutral and mildly acidic or basic conditions.[9] However, it is susceptible to cleavage by catalytic hydrogenolysis (e.g., H2/Pd-C).[10] Therefore, if your synthesis involves any reductive steps, ensure that the conditions are compatible with the benzyl ether. Strong acidic conditions should also be avoided, as they can lead to cleavage.[5]

Q3: My purified compound shows a new, more polar spot on TLC after storage. What could be the cause?

A3: This is a classic sign of hydrolysis. The 2,4-dichloroquinazoline moiety is susceptible to reaction with moisture, leading to the formation of the corresponding, more polar, quinazolin-4-one.[4] To prevent this, ensure your purified compound is thoroughly dried and stored in a desiccator under an inert atmosphere.

IV. Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower boiling point solvent. - Add a co-solvent in which the compound is less soluble.[11]
No crystal formation The solution is not saturated. Supersaturation.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.[9]
Poor recovery Too much solvent was used. The solution was not cooled sufficiently.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is cooled to 0-4 °C in an ice bath before filtration.[7]
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation Inappropriate solvent system. Column overloading.- Optimize the mobile phase using TLC. Aim for a target Rf of 0.2-0.3 for the desired compound. - Use a shallower solvent gradient. - Ensure the amount of crude material is not more than 1-5% of the silica gel by weight.[12]
Compound stuck on the column The compound is too polar for the chosen mobile phase. Decomposition on silica gel.- Gradually increase the polarity of the mobile phase. - Consider using a different stationary phase like alumina. - Test the stability of your compound on a small amount of silica before running a large-scale column.[8]
Streaking or tailing of spots on TLC/fractions The compound is interacting with the acidic silica gel. The sample is not fully dissolved when loaded.- Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica. - Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Consider dry loading for poorly soluble samples.[12]
HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Peak tailing Secondary interactions with residual silanols on the stationary phase. Mobile phase pH is close to the pKa of the compound.- Use a column with high-purity silica and end-capping. - Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[13][14]
Poor resolution Inappropriate mobile phase or gradient. Column is not efficient.- Optimize the gradient profile (shallower gradient). - Try a different organic modifier (e.g., acetonitrile vs. methanol). - Use a column with a smaller particle size or a longer length.[15]

V. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying solid crude material where impurities have significantly different solubilities than the product.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but have low solubility when cold.[16] A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This is the most common method for purifying organic compounds.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[12]

  • Elution: Start with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Preparative HPLC

For achieving the highest purity, preparative HPLC is the method of choice.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of water and acetonitrile or methanol is common. The addition of a modifier like 0.1% TFA or formic acid can improve peak shape.[17]

  • Method Development: Develop an analytical method first to determine the optimal gradient and retention time of the compound.

  • Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column size.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.

  • Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.

VI. Data Summary Table

ParameterThis compound
Molecular Formula C16H12Cl2N2O2
Molecular Weight 335.19 g/mol
Appearance Solid
General Solubility Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in ethyl acetate, sparingly soluble in alcohols, and insoluble in hexanes and water.
Stability Sensitive to hydrolysis. Benzyl group is labile to hydrogenolysis.[4][5]

VII. References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • ResearchGate. (2021, March 1). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Orbi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]

  • Epigenetic Therapeutic Targets. (n.d.). 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

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addressing solubility issues of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Aqueous Solubility Challenges

Welcome to the technical support center for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome the solubility challenges associated with this compound. Given its lipophilic nature, indicated by a high calculated XLogP3 of 4.9[1], achieving suitable concentrations in aqueous media for in-vitro assays, formulation development, and preclinical studies can be a significant hurdle. This resource is designed to provide both the "how" and the "why" behind effective solubilization strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with this compound.

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of this compound stems from its molecular structure. It possesses a rigid, fused heterocyclic quinazoline core combined with lipophilic (fat-loving) substituents, including a benzyloxy group and two chlorine atoms.[2] This structure results in high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to surround and dissolve the compound.[2] Many compounds with these characteristics are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV drugs, which are defined by low solubility.[3][4]

Q2: What is the very first step I should take if my compound won't dissolve in my aqueous buffer for an in vitro assay?

A2: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial attempts.[2][5] For highly resistant compounds, gentle warming (e.g., 37°C) or brief ultrasonication can help break the crystal lattice and facilitate dissolution in the organic solvent.[2] When you dilute this stock into your final aqueous buffer, it is critical to do so incrementally while vortexing or stirring vigorously to minimize localized high concentrations that lead to immediate precipitation.[2]

Q3: My compound dissolves in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. What's happening and what should I do?

A3: This is a very common issue known as "precipitation upon dilution."[2] It occurs because while the compound is soluble in the organic stock solvent, its concentration exceeds the solubility limit in the final aqueous-organic mixture. The workflow below provides a systematic approach to resolving this problem.

Troubleshooting Workflow for Solubility Enhancement

This workflow is designed to guide you through a logical progression of techniques to address the poor aqueous solubility of this compound.

G start Problem: Compound precipitates in aqueous buffer stock_sol Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->stock_sol dilution Dilute stock into aqueous buffer with vigorous mixing stock_sol->dilution precip_check Precipitation Observed? dilution->precip_check success Success: Proceed with Experiment precip_check->success No strategy1 Strategy 1: Reduce Final Concentration precip_check->strategy1 Yes strategy2 Strategy 2: Modify Solvent System strategy1->strategy2 Still Precipitates sub_strategy2a A) pH Adjustment strategy2->sub_strategy2a Explore sub_strategy2b B) Add Co-solvent strategy2->sub_strategy2b Explore strategy3 Strategy 3: Use Solubilizing Excipients sub_strategy3a A) Surfactants strategy3->sub_strategy3a Explore sub_strategy3b B) Cyclodextrins strategy3->sub_strategy3b Explore sub_strategy2a->strategy3 Not Effective or Incompatible sub_strategy2b->strategy3 Not Effective or Incompatible advanced_strategy Advanced Strategy: Formulation Development (e.g., Solid Dispersions) sub_strategy3a->advanced_strategy Assay Interference or Insufficient Solubility sub_strategy3b->advanced_strategy Assay Interference or Insufficient Solubility

Caption: Decision tree for troubleshooting solubility issues.

Troubleshooting Guides & Detailed Protocols
Strategy 1: Reduce Final Concentration
  • Causality: The simplest explanation for precipitation is that the final concentration of the compound is above its equilibrium solubility in the aqueous/DMSO mixture. Reducing the concentration may bring it below this threshold.

  • Action: Systematically lower the final assay concentration. If the desired concentration is for a specific biological effect, this may not be a viable long-term solution, but it is a critical diagnostic step.

Strategy 2: Modify the Solvent System
  • Causality: The quinazoline scaffold contains basic nitrogen atoms.[2] In acidic conditions (lower pH), these nitrogens can become protonated (ionized), which dramatically increases their interaction with polar water molecules and enhances solubility.[6][7] Conversely, at neutral or basic pH, the compound is un-ionized and less soluble.[2][8][9]

  • Protocol:

    • Determine if your assay or experiment can tolerate a pH change.

    • Prepare a series of buffers with decreasing pH values (e.g., from pH 7.4 down to pH 5.0).

    • Dilute your DMSO stock solution into each buffer and observe for precipitation.

    • Caution: Ensure the compound is chemically stable at lower pH values and that the pH change does not affect your biological assay's integrity.[2]

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11][12] This "less polar" environment is more accommodating to lipophilic molecules like this compound, thereby increasing its solubility.[13][14]

  • Common Co-solvents & Starting Concentrations:

Co-solventTypical Starting % (v/v)Notes
Ethanol1-10%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol (PG)1-10%Common in pharmaceutical formulations.[11][13]
Polyethylene Glycol (PEG 300/400)1-10%Can also aid in stability; higher viscosity.[3][13]
  • Protocol:

    • Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 95% buffer, 5% ethanol).

    • Slowly add the DMSO stock of your compound to the co-solvent-buffer mixture with vigorous stirring.

    • Caution: Always run a vehicle control (buffer + co-solvent + DMSO) in your experiment to ensure the co-solvent itself does not cause an effect.[13]

Strategy 3: Use Solubilizing Excipients
  • Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[6] Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[4][15][16] The hydrophobic tails form a core that can encapsulate the poorly soluble drug, while the hydrophilic heads face the water, effectively keeping the drug in solution.[13][17][18]

G Aqueous Environment cluster_micelle Micelle Core (Hydrophobic) drug Quinazoline Derivative s1 S s1->drug s2 S s2->drug s3 S s3->drug s4 S s4->drug s5 S s5->drug s6 S s6->drug s7 S s7->drug s8 S s8->drug

Caption: Surfactant micelle encapsulating a drug molecule.

  • Common Surfactants & Starting Concentrations:

SurfactantTypeTypical Starting % (w/v)
Polysorbate 20/80 (Tween® 20/80)Non-ionic0.01 - 0.1%
Pluronic® F-68Non-ionic0.02 - 0.1%
Sodium Dodecyl Sulfate (SDS)Ionic0.1 - 1%
  • Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Add the DMSO stock of your compound to the surfactant-containing buffer.

    • Caution: Surfactants, especially ionic ones like SDS, can disrupt cell membranes and denature proteins. Non-ionic surfactants are generally preferred for biological assays.[4] Always include a vehicle control.

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[19] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[19][20] The poorly soluble quinazoline molecule can fit into this hydrophobic cavity, forming an "inclusion complex."[13][21] This complex effectively masks the drug's hydrophobic nature, rendering the entire complex water-soluble.[19][22]

  • Common Cyclodextrins:

    • Beta-cyclodextrin (β-CD): Limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical development.[13][19]

  • Protocol (Kneading Method for Complex Formation):

    • Molar Ratio Selection: Choose a suitable molar ratio of the quinazoline drug to HP-β-CD (e.g., 1:1 or 1:2).[13]

    • Mixing: Accurately weigh the drug and HP-β-CD and mix the powders thoroughly in a glass mortar.[13]

    • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder. Knead the resulting paste with a pestle for 45-60 minutes to facilitate complex formation.[13]

    • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

    • Final Product: The resulting powder is the drug-cyclodextrin inclusion complex, which should be sieved and can then be dissolved directly in aqueous buffer.

Advanced Strategy: Solid Dispersions
  • Causality: If the above methods are insufficient, particularly for in vivo studies requiring higher doses, creating an amorphous solid dispersion is a powerful technique.[23] This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[2][3] This process disrupts the drug's stable crystalline structure, converting it to a higher-energy, more soluble amorphous state.[3][24][25]

  • Protocol (Solvent Evaporation Method):

    • Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone) in which both the drug and the polymer are soluble.[2][13]

    • Dissolution: Dissolve both the quinazoline compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 w/w).

    • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film on the flask wall.

    • Drying & Collection: Further dry the film under high vacuum to remove all residual solvent. Scrape the resulting solid, which is the amorphous solid dispersion, and mill it into a fine powder. This powder will have a significantly enhanced dissolution rate in aqueous media compared to the original crystalline drug.[2]

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates. (n.d.). Benchchem.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). MDPI.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). LinkedIn.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Dow Development Laboratories.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Semantic Scholar.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. (n.d.). Benchchem.
  • Cosolvent. (n.d.). Wikipedia.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PubMed Central.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé.
  • Cosolvent. (n.d.). ScienceDirect.
  • Water-Insoluble Drug Formulation. (n.d.). Google Books.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • The role of surfactants in the release of very slightly soluble drugs from tablets. (n.d.). PubMed.
  • Formulation of water insoluble drugs. (n.d.). University of Greenwich.
  • This compound. (n.d.). PubChem.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semantic Scholar.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Targray.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Co-solvent: Significance and symbolism. (2025). Elsevier.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

Sources

Technical Support Center: Experimental Integrity of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical compound throughout your experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address potential degradation issues, ensuring the reliability and reproducibility of your results.

I. Compound Overview & Stability Profile

This compound is a versatile intermediate in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly in oncology and inflammatory disease research.[1] Its structure, featuring a quinazoline core, two reactive chlorine substituents, a methoxy group, and a benzyloxy group, presents a unique combination of reactivity and potential instability. Understanding the vulnerabilities of these functional groups is paramount to preventing compound degradation.

PropertyValueSource
Molecular Formula C₁₆H₁₂Cl₂N₂O₂[2]
Molecular Weight 335.2 g/mol [2]
Appearance Off-white to yellow solid[3]
Storage Conditions 0-8°C, under inert gas (Nitrogen or Argon)[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main points of instability in the molecule are the two chlorine atoms on the quinazoline ring and the benzyloxy ether linkage.

  • Hydrolysis of Chloro Substituents: The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, particularly by water or other nucleophiles present in solution. The C4 position is generally more reactive than the C2 position.[4] This can lead to the formation of hydroxy- or other substituted quinazoline derivatives.

  • Cleavage of the Benzyloxy Group: The benzyloxy ether can be cleaved under strongly acidic or basic conditions, or via hydrogenolysis.[5] This would result in the formation of a phenolic group at the 7-position.

  • Photodegradation: Quinoline and quinazoline derivatives can be susceptible to photodegradation upon exposure to UV or even strong visible light.[6][7]

Q2: I've observed a new, more polar spot on my TLC plate after my reaction. What could it be?

A2: A more polar spot likely indicates the formation of a degradation product with a free hydroxyl group. The most probable culprits are:

  • Hydrolysis at C4 or C2: Replacement of a chlorine atom with a hydroxyl group will significantly increase the polarity of the compound.

  • De-benzylation: Cleavage of the benzyloxy group to yield a phenol will also result in a more polar compound.

To identify the specific degradation product, we recommend analysis by LC-MS to determine the molecular weight of the impurity.

Q3: My compound seems to be degrading in my DMSO stock solution. Is this common?

A3: While DMSO is a common solvent, prolonged storage of reactive compounds like this compound in DMSO at room temperature is not recommended. "Wet" or acidic DMSO can facilitate hydrolysis of the chloro substituents. For long-term storage, it is best to store the compound as a dry solid at the recommended temperature. If a stock solution is necessary, prepare it fresh and use it promptly. Consider using anhydrous DMSO and storing aliquots at -20°C or -80°C for short to medium-term storage.

III. Troubleshooting Guide

This guide addresses specific experimental issues and provides actionable solutions to mitigate compound degradation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield in a nucleophilic substitution reaction at C4. 1. Competitive hydrolysis of the starting material. 2. Degradation of the starting material prior to the reaction.1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Verify the purity of the starting material by NMR or LC-MS before use.
Formation of multiple unidentified byproducts. 1. Reaction conditions are too harsh (e.g., high temperature, strong acid/base). 2. Exposure to light.1. Attempt the reaction at a lower temperature. Use milder bases (e.g., DIPEA, NaHCO₃) or acids. 2. Protect the reaction from light by wrapping the flask in aluminum foil.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay buffer. 2. Stock solution has degraded over time.1. Assess the stability of the compound in your assay buffer at the working concentration and temperature. Consider adding antioxidants if oxidative degradation is suspected. 2. Prepare fresh stock solutions from solid material for each experiment.

IV. Best Practice Protocols

To ensure the integrity of your this compound, adhere to the following protocols for storage and handling.

Protocol 1: Long-Term Storage
  • Store the compound as a solid in a tightly sealed vial.

  • Place the vial inside a desiccator containing a drying agent (e.g., silica gel).

  • Store the desiccator at 2-8°C.[3][8]

  • For added protection, the vial can be flushed with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation of Stock Solutions
  • Use anhydrous solvents (e.g., anhydrous DMSO, DMF, or dioxane).

  • Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation of moisture.

  • Prepare the solution under an inert atmosphere if possible.

  • If the solution is not for immediate use, divide it into single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Handling During Experiments
  • Minimize the exposure of the compound, both in solid form and in solution, to ambient light, moisture, and air.

  • Use anhydrous solvents and reagents in reactions involving this compound.

  • Maintain the recommended pH range for your specific experiment to avoid acid- or base-catalyzed degradation.

  • When performing reactions at elevated temperatures, use the lowest effective temperature and shortest possible reaction time.

V. Visualization of Degradation Pathways & Workflows

Potential Degradation Pathways

main 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline hydrolysis_prod Hydroxy-quinazoline (at C4 or C2) main->hydrolysis_prod Nucleophilic Substitution debenzylation_prod 7-Hydroxy-2,4-dichloro- 6-methoxyquinazoline main->debenzylation_prod Ether Cleavage photodegradation_prod Photodegradation Products main->photodegradation_prod Photochemical Reaction h2o H₂O / Nucleophile acid_base Strong Acid/Base or Hydrogenolysis light Light (hν)

Caption: Key degradation routes for this compound.

Recommended Experimental Workflow

cluster_storage Storage & Prep cluster_reaction Reaction cluster_analysis Post-Reaction storage Store Solid at 2-8°C (Inert, Dark, Dry) prep Prepare Fresh Stock (Anhydrous Solvent) storage->prep reaction Perform Reaction (Inert Atmosphere, Light Protected) prep->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Use pre-chilled, de-gassed water) monitoring->workup purification Purification (e.g., Flash Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Workflow to minimize degradation during experimental procedures.

VI. Analytical Methods for Degradation Monitoring

Regularly assessing the purity of this compound is crucial.

Technique Application Notes
Thin-Layer Chromatography (TLC) Quick purity check and reaction monitoring.Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) to achieve good separation between the starting material and potential degradation products. Visualize under UV light.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.Provides molecular weight information for unknown impurities, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.¹H NMR can quickly indicate the presence of major impurities. Compare spectra over time to assess stability in solution.

By implementing these guidelines, researchers can significantly reduce the risk of degradation of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Retrieved from [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of quinoline in water. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Dichloro-Methoxyquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichloro-methoxyquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on identifying and mitigating side reactions.

Introduction

The synthesis of substituted quinazolines is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, including several approved tyrosine kinase inhibitors like gefitinib and erlotinib.[1][2][3] The introduction of dichloro- and methoxy- functionalities creates highly versatile intermediates for further elaboration. However, the synthetic routes to these compounds are often plagued by competing reaction pathways that can lead to significant yield reduction and complex purification challenges. Many conventional methods involve harsh conditions, toxic reagents, or multiple steps, which can increase the prevalence of undesirable side products.[4][5]

This guide provides a structured approach to troubleshooting these issues, explaining the causality behind common side reactions and offering robust protocols for optimizing your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying problems.

Issue 1: Low or No Yield of the Desired Dichloro-Methoxyquinazoline

You've completed the reaction, but TLC or LC-MS analysis shows a complex mixture with little to no desired product.

Possible Causes & Diagnostic Steps:

  • Incomplete Chlorination: The precursor quinazolinone may not have fully converted to the dichloro derivative. The key intermediate, often formed from a substituted anthranilic acid, must be effectively chlorinated, typically using reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus oxychloride (POCl₃).[6]

  • Poor Reactant Solubility: Starting materials must be adequately dissolved in the chosen solvent for the reaction to proceed efficiently.[7]

  • Suboptimal Reaction Temperature: Many cyclization and chlorination steps in quinazoline synthesis require elevated temperatures to overcome activation energy barriers.[8]

Troubleshooting Workflow:

G start Low/No Product Yield check_sm Verify Purity of Starting Materials (NMR, mp, LC-MS) start->check_sm check_chlorination Analyze for Unreacted Quinazolinone Precursor (LC-MS) check_sm->check_chlorination Purity OK solution_purify Purify Starting Materials (Recrystallization/Distillation) check_sm->solution_purify Purity <98% check_temp Is Reaction Temperature Sufficient? check_chlorination->check_temp No Precursor solution_chlorination Increase Chlorinating Agent Stoichiometry or Reaction Time/Temp check_chlorination->solution_chlorination Precursor Detected check_solubility Are Reactants Fully Solubilized? check_temp->check_solubility Yes solution_temp Screen Higher Temperatures (e.g., 80°C, 110°C, Reflux) check_temp->solution_temp No solution_solvent Switch to a Higher-Boiling Point or More Solubilizing Solvent (e.g., Toluene -> DMF) check_solubility->solution_solvent No

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Temperature Screening

  • Set up three to four small-scale reactions in parallel (e.g., 50 mg of starting material).

  • Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, and reflux).[8]

  • Monitor the reaction progress every hour using TLC or LC-MS.

  • Identify the temperature that provides the best conversion to the product with minimal byproduct formation.

Issue 2: Major Side Product Identified as a Quinazolinone

Your mass spectrum shows a major peak corresponding to the desired product minus one chlorine atom and plus a hydroxyl group (M-Cl+OH).

Causality: Hydrolysis

Dichloroquinazolines are highly reactive intermediates. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution.[1] Trace amounts of water in your reagents or solvent can act as a nucleophile, attacking the C4 position and leading to the formation of the corresponding quinazolinone. This hydrolysis can occur during the reaction or during aqueous workup if the pH is not controlled.[9][10]

Reaction Pathway: Desired Product vs. Hydrolysis Side Product

G cluster_main Desired Reaction cluster_side Side Reaction A Dichloro-Methoxy Quinazoline C Desired 4-Substituted Product A->C Nucleophilic Substitution (Controlled Conditions) B Nucleophile (Nu) B->C D Dichloro-Methoxy Quinazoline F Quinazolinone Side Product D->F Hydrolysis E Water (H₂O) (Trace Contaminant) E->F

Sources

Technical Support Center: Optimization of Catalytic Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the catalytic synthesis of quinazolines. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired quinazoline product. What are the most common causes and how can I troubleshoot this?

A: Low yield is a frequent challenge that can often be traced back to several key parameters. A systematic approach is crucial for diagnosis.

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Polarity: The solvent's polarity can fundamentally alter the reaction pathway.[1] Polar solvents typically favor the C(sp²)-N bond formation required for quinazolines, whereas non-polar solvents may promote the formation of benzimidazole side products.[1][2]

    • Troubleshooting Step: If you are using a non-polar solvent like toluene or THF, switch to a polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like ethanol or water.[1][3] Highly polar solvents like DMF and water have been shown to provide excellent yields in many cases.[1][3]

  • Incorrect Base Strength or Type: The base is often essential for deprotonation and subsequent cyclization steps.[1] An unsuitable base can stall the reaction.

    • Troubleshooting Step: If using a weak inorganic base (e.g., Na₂CO₃), consider switching to a stronger one like K₂CO₃ or Cs₂CO₃.[1] Alternatively, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent like DMSO can be highly effective for certain substrates.[1][2] The choice depends on your specific reaction mechanism and substrate solubility.

  • Poor Reactant Solubility: If starting materials or key intermediates are not fully dissolved, the reaction kinetics will be severely hindered.[1]

    • Troubleshooting Step: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a solvent screen is necessary to find a more suitable medium.[4]

  • Insufficient Reaction Temperature: Many quinazoline syntheses, particularly classic methods like the Bischler cyclization, require significant thermal energy to overcome activation barriers.[1]

    • Troubleshooting Step: Gradually increase the reaction temperature while carefully monitoring for product formation and any signs of decomposition via TLC. For some modern catalytic systems, temperatures of 100-130°C are common.[5][6]

  • Catalyst Deactivation or Inefficiency: The catalyst may be poisoned, improperly activated, or simply unsuitable for the specific transformation.

    • Troubleshooting Step: For heterogeneous catalysts, ensure they are not poisoned; regeneration or using a fresh batch may be necessary.[4] For homogeneous catalysts, verify the correct oxidation state and consider if additives or co-catalysts are required. For example, some copper-catalyzed reactions benefit from ligands like 2,2′-bipyridine or additives like TEMPO.[7]

Below is a logical workflow to diagnose the cause of low reaction yield.

G start Low or No Yield Observed check_tlc Monitor Reaction by TLC. Is the starting material consumed? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No complete Reaction Complete check_tlc->complete Yes check_solubility Are all reactants fully soluble? incomplete->check_solubility soluble Reactants are soluble check_solubility->soluble Yes insoluble Solubility Issue check_solubility->insoluble No check_base Is the base strong enough for the required deprotonation? soluble->check_base screen_solvents Action: Screen for a more suitable solvent (e.g., DMSO, DMF) insoluble->screen_solvents base_ok Base is appropriate check_base->base_ok Yes base_weak Base May Be Too Weak check_base->base_weak No check_temp Is the temperature sufficient? base_ok->check_temp stronger_base Action: Use a stronger base (e.g., K₂CO₃, Cs₂CO₃, DBU) base_weak->stronger_base temp_low Temperature May Be Too Low check_temp->temp_low No temp_ok Temperature is likely sufficient increase_temp Action: Gradually increase reaction temperature temp_low->increase_temp side_products Are side products dominant on TLC? complete->side_products yes_side Yes, significant side products side_products->yes_side Yes no_side No, clean baseline or decomposition side_products->no_side No check_solvent_polarity Is the solvent non-polar (e.g., Toluene, THF)? yes_side->check_solvent_polarity decomposition Action: Lower temperature or check stability of starting materials/product. no_side->decomposition polar_solvent Action: Switch to a polar solvent (DMSO, DMF, water) to favor quinazoline pathway check_solvent_polarity->polar_solvent Yes

Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.

Issue 2: Formation of Benzimidazole and Other Side Products

Q: My reaction is producing a significant amount of a benzimidazole byproduct instead of the desired quinazoline. Why is this happening and how can I suppress it?

A: This is a classic problem of regioselectivity in cyclization. The formation of benzimidazoles versus quinazolines is often dictated by competition between C(sp³)-C(sp²) bond formation (leading to benzimidazoles) and C(sp²)-N bond formation (leading to quinazolines).[2]

Primary Cause & Solution:

  • Solvent Choice: As mentioned previously, this is the most critical factor. Non-polar solvents favor the pathway to benzimidazoles.[1]

    • Definitive Solution: The most effective way to promote quinazoline formation is to switch to a polar solvent .[2] Solvents like DMSO, DMF, or even water create an environment that favors the desired C(sp²)-N cyclization pathway.[1][3]

  • Catalyst and Oxidant System: In some protocols, the choice of catalyst and oxidant can influence the selectivity.

    • Optimization Strategy: For iodine-promoted reactions, using TEMPO as a co-catalyst with K₂S₂O₈ as the oxidant in a polar solvent has been shown to selectively produce quinazolines, whereas iodine(III) alone in a non-polar solvent yields benzimidazoles.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems used for quinazoline synthesis?

A1: A wide range of transition metals have been successfully employed. The choice of catalyst depends heavily on the specific reaction type (e.g., dehydrogenative coupling, C-H activation, annulation). Common examples include:

  • Copper (Cu): Widely used due to its low cost and versatile reactivity in cascade reactions, C-H amination, and annulation strategies.[7][8]

  • Palladium (Pd): Often used in three-component tandem reactions and cascade reactions involving boronic acids.[2]

  • Iron (Fe): An economical and environmentally benign choice, often used for C(sp³)-H oxidation and cyclization reactions.[5]

  • Cobalt (Co), Nickel (Ni), Ruthenium (Ru): These catalysts are frequently used in acceptorless dehydrogenative coupling (ADC) reactions, which are highly atom-economical.[2][5]

  • Heterogeneous Catalysts: There is growing interest in using solid-supported catalysts, such as metal-organic frameworks (MOFs) or magnetic nanoparticles, for their ease of separation and reusability.[5][8][9]

Q2: Are there any catalyst- and solvent-free methods available?

A2: Yes, several eco-friendly methods have been developed that avoid the need for metal catalysts and organic solvents. These "green" approaches often rely on alternative energy sources to drive the reaction.

  • Microwave Irradiation (MWI): MWI can dramatically reduce reaction times and improve yields for classical methods like the Niementowski synthesis.[10] One-pot, solvent-free syntheses under microwave irradiation are well-documented.[11]

  • Ultrasonic Energy: Sonication can be used to promote one-pot condensation reactions efficiently at ambient temperature without any catalyst or solvent.[1]

Q3: How does temperature affect quinazolinone synthesis specifically?

A3: For the synthesis of quinazolinones (which feature a carbonyl group at the 4-position), temperature control is critical for managing selectivity between dihydroquinazolinone and the fully aromatized quinazolinone. In a copper-catalyzed three-component reaction, for example, running the reaction at 100°C favored the dihydroquinazolinone product, while increasing the temperature to 120°C promoted the subsequent oxidation to yield the desired quinazolinone.[6]

Key Optimization Parameters: Data Summary

The following tables summarize key quantitative data to guide experimental design. Note that these are generalized values and optimal conditions are highly substrate-dependent.

Table 1: Influence of Solvent on Quinazoline Synthesis Yield

Solvent Polarity Typical Yield Notes
Water (H₂O) High (Polar Protic) Excellent Eco-friendly; can give higher yields than organic solvents in some cases.[3]
DMSO High (Polar Aprotic) Excellent Widely effective, good solvating power for many reactants.[1][4][12]
DMF High (Polar Aprotic) Excellent Similar to DMSO, often a good alternative.[1][3]
Ethanol Medium (Polar Protic) Variable Can be ineffective in some systems.[3]
Toluene Low (Non-polar) Poor / Ineffective Often leads to benzimidazole side products.[1][3][13]

| THF | Low (Non-polar) | Poor / Ineffective | Generally not recommended for promoting quinazoline formation.[1][3] |

Table 2: Common Catalysts and Typical Reaction Conditions

Catalyst System Reaction Type Temperature (°C) Base Key Features
CuCl/DABCO/4-HO-TEMPO Oxidative Dehydrogenation 80 DABCO Uses O₂ as the oxidant; good for coupling 2-aminobenzylamines with aldehydes.[7]
FeCl₂ / t-BuOOH C(sp³)-H Oxidation 25 None Mild, room-temperature synthesis from 2-alkylamino N-H ketimines.[5]
Co(OAc)₂ Dehydrogenative Cyclization Mild - Environmentally benign approach for coupling 2-aminoaryl alcohols with nitriles.[2]
[RhCp*Cl₂]₂ / Cu(OAc)₂ C-H Annulation 100-120 - Effective for annulation with ketones.[13]

| BF₃-Et₂O | Lewis Acid Catalysis | 150 | None | Optimized for synthesis from 2-aminoacetophenone and formamide.[14] |

Detailed Experimental Protocols
Protocol 1: General Procedure for Quinazoline Synthesis using an Organic Base

This protocol is a representative example based on the condensation of 2-nitrobenzyl alcohols with arylacetic acids.[2]

  • Reaction Setup: To a solution of 2-nitrobenzyl alcohol (1.0 mmol) and arylacetic acid (1.2 mmol) in DMSO (5 mL), add urea (2.0 mmol), elemental sulfur (0.5 mmol), and DABCO (1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture in a sealed vessel at 120°C for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.[1]

Protocol 2: Catalyst- and Solvent-Free Ultrasonic-Assisted Synthesis

This protocol is an example of an eco-friendly approach for a one-pot condensation.[1]

  • Reaction Setup: In a suitable flask, combine anthranilic acid (1.0 mmol), an appropriate amine (1.0 mmol), and acetic anhydride (1.2 mmol).

  • Reaction Conditions: Place the flask in an ultrasonic bath and irradiate the mixture with ultrasonic waves (e.g., 40-50 kHz) at ambient temperature. Monitor the reaction progress by TLC (typically 30-60 minutes).

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]

Conceptual Workflow: Catalytic Cycle

The diagram below illustrates a generalized catalytic cycle for the synthesis of quinazolines via an acceptorless dehydrogenative coupling (ADC) pathway, a common and atom-economical strategy.

G cluster_cycle Generalized Catalytic Cycle A Active Catalyst [M]-H B Coordination of 2-Aminoaryl Methanol A->B Substrate Enters C Dehydrogenation (Oxidation of Alcohol) B->C D Intermediate: 2-Aminoaryl Aldehyde C->D H₂ Released E Condensation with Amine/Amide Source D->E F Imine Intermediate Formation E->F H₂O Released G Intramolecular Cyclization F->G H Dihydroquinazoline Intermediate G->H I Dehydrogenation (Aromatization) H->I I->A H₂ Released Catalyst Regenerated J Quinazoline Product Released I->J

Caption: Generalized catalytic cycle for quinazoline synthesis.

References
  • Organic Chemistry Portal. Synthesis of quinazolines. organic-chemistry.org. [Link]

  • Ahmad, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 995459. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. organic-chemistry.org. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5. [Link]

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]

  • Optimization of temperature on the synthesis of quinazolinones. ResearchGate. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. [Link]

  • Ahmad, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Talele, T. T. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3169. [Link]

  • Optimization of catalyst load on the synthesis of quinazolinones. ResearchGate. [Link]

  • Shi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 78. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 394. [Link]

  • Chen, J., et al. (2023). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. [Link]

  • Proposed catalytic cycle for quinazoline synthesis. ResearchGate. [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., et al. (2022). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 12, 1787. [Link]

  • O'Connor, C., et al. (2018). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 16(29), 5210-5224. [Link]

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Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for the complex challenges that can arise during your in vitro and in vivo experiments. As your dedicated application scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and overcome resistance to these critical therapeutic agents.

Section 1: Frequently Asked Questions (FAQs) - Common Experimental Hurdles

This section addresses the most common issues encountered in the lab when working with quinazoline-based inhibitors.

Q1: My quinazoline inhibitor shows high potency in a cell-free enzymatic assay but has significantly lower efficacy in my cell-based viability assay. What's going on?

This is a frequent and important observation. The discrepancy often arises from the complex biological environment of a living cell, which isn't accounted for in a purified enzyme assay. Here are the likely culprits:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The lipophilicity and molecular size of the quinazoline derivative play a crucial role here.

  • Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove your compound from the cell, preventing it from reaching a therapeutic concentration at the target site.[1][2]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms.[1]

  • Off-Target Effects: In a cellular context, your inhibitor might interact with other kinases or proteins that trigger survival pathways, counteracting the intended inhibitory effect on your primary target.[1][3]

Q2: I'm observing precipitation of my quinazoline compound when I dilute it from a DMSO stock into my aqueous cell culture medium. How can I solve this?

Poor aqueous solubility is a well-known challenge for many quinazoline derivatives due to their rigid, aromatic structures.[4][5] This "precipitation upon dilution" can lead to inaccurate and irreproducible results.

  • Initial Troubleshooting:

    • Prepare a high-concentration stock in 100% DMSO. Gentle warming and sonication can aid dissolution.[4]

    • Perform serial dilutions in DMSO before the final dilution into your aqueous buffer.

    • Dilute into the aqueous medium with vigorous vortexing to promote rapid dispersion.[4]

  • Advanced Strategies:

    • Reduce the final assay concentration. You may be exceeding the compound's solubility limit.

    • Introduce a co-solvent. Adding a small percentage (1-5% v/v) of ethanol, propylene glycol, or polyethylene glycol (PEG) to your final medium can increase solubility.[6]

    • Utilize surfactants. Low concentrations of non-ionic surfactants like Tween 20 or Polysysorbate 80 can form micelles that encapsulate the compound, increasing its solubility.[6]

    • Complexation with cyclodextrins. Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, enhancing its aqueous solubility.[6]

Q3: My quinazoline inhibitor is showing unexpected cytotoxicity in my control cell line that doesn't express the target kinase. What should I investigate?

This points towards off-target effects or compound-related issues.

  • Confirm Compound Purity and Identity: Impurities from synthesis can be cytotoxic. Verify the purity of your compound batch using LC-MS and NMR.

  • Investigate Off-Target Kinase Inhibition: The quinazoline scaffold is a "privileged structure" that can bind to the ATP pocket of many kinases.[7][8] Your compound might be inhibiting other kinases essential for the survival of your control cells.[9] Consider a kinome-wide profiling assay to identify unintended targets.[9]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).[10]

  • Compound Instability: The compound might be degrading in the cell culture medium into a toxic byproduct. Assess the stability of your compound in the medium over the time course of your experiment using LC-MS.[9]

Section 2: Troubleshooting Guide - Investigating Acquired Resistance

This section provides a structured approach to identifying the mechanisms of acquired resistance in your cell line models.

On-Target Resistance: The T790M "Gatekeeper" Mutation

The substitution of threonine with methionine at position 790 (T790M) in the EGFR kinase domain is the most common mechanism of resistance to first-generation quinazoline-based EGFR inhibitors like gefitinib and erlotinib, accounting for over 50% of cases.[4][6][11] This mutation increases the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind.[12]

Q: My EGFR-mutant cell line, initially sensitive to a first-generation quinazoline inhibitor, has developed resistance after long-term culture with the drug. How can I confirm if the T790M mutation is the cause?

Step 1: Molecular Detection of the T790M Mutation

You can use several molecular biology techniques to detect the T790M mutation in your resistant cell line.

Technique Principle Advantages Considerations
Allele-Specific PCR (AS-PCR) Uses primers that specifically amplify the T790M mutant allele.Rapid, sensitive, and cost-effective.Can only detect the specific mutation it's designed for.
Sanger Sequencing Direct sequencing of the PCR-amplified EGFR exon 20.Can identify known and novel mutations.Less sensitive; may not detect the mutation if it's present in a small subclone of cells.[11]
Next-Generation Sequencing (NGS) Deep sequencing of the target region, allowing for the detection of low-frequency mutations.Highly sensitive and can detect multiple mutations simultaneously.More expensive and requires complex data analysis.
Digital Droplet PCR (ddPCR) Partitions the sample into thousands of droplets, allowing for absolute quantification of mutant and wild-type alleles.Highly sensitive and quantitative.Requires specialized equipment.

Step 2: Functional Validation of T790M-Mediated Resistance

Once the T790M mutation is confirmed, you can functionally validate its role in resistance.

  • Treat with a Third-Generation Inhibitor: Treat your T790M-positive resistant cells with a third-generation EGFR inhibitor like osimertinib. These inhibitors are specifically designed to be effective against the T790M mutation.[1][13] You should observe a restoration of sensitivity.

  • Western Blot Analysis: Compare the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) in your sensitive and resistant cell lines with and without inhibitor treatment. In T790M-resistant cells, first-generation inhibitors will fail to suppress EGFR phosphorylation.

Bypass Track Resistance: MET and HER2 Amplification

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited target. Amplification of the MET or HER2 receptor tyrosine kinases are common bypass mechanisms.[4][11][14]

Q: I've confirmed that my resistant cell line does not have the T790M mutation. How can I investigate MET or HER2 amplification?

Step 1: Detecting Gene Amplification

Technique Principle Advantages Considerations
Fluorescence In Situ Hybridization (FISH) Uses fluorescently labeled probes to visualize the number of copies of a specific gene in a cell.Considered the gold standard for detecting gene amplification.[11][13]Requires specialized microscopy and expertise in interpretation.
Quantitative PCR (qPCR) Measures the relative copy number of the target gene compared to a reference gene.High-throughput and quantitative.Can be less accurate than FISH for detecting low-level amplification.
Next-Generation Sequencing (NGS) Can detect gene copy number variations across the genome.Provides a comprehensive view of genomic alterations.Data analysis can be complex.[13][15]

Step 2: Functional Validation of Bypass Pathway Activation

  • Western Blot Analysis: Assess the protein expression levels of MET and HER2 in your sensitive and resistant cell lines. Increased protein levels in the resistant line may indicate gene amplification. Also, check the phosphorylation status of these receptors and their downstream signaling pathways (e.g., p-AKT, p-ERK).

  • Combination Therapy: Treat your resistant cells with a combination of the original quinazoline inhibitor and a MET inhibitor (e.g., crizotinib, capmatinib) or a HER2 inhibitor (e.g., lapatinib, afatinib).[16][17] If the resistance is driven by MET or HER2 amplification, the combination therapy should restore sensitivity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Generation of a Quinazoline-Resistant Cell Line

This protocol describes a method for inducing resistance to a quinazoline inhibitor in a sensitive cancer cell line through continuous exposure.

  • Determine the IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of inhibitor concentrations to determine the 50% inhibitory concentration (IC50).

  • Initial exposure: Culture the parental cells in their standard growth medium containing the quinazoline inhibitor at its IC50 concentration.

  • Monitor and subculture: Initially, you will observe significant cell death. When the surviving cells reach 70-80% confluency, subculture them and continue to culture them in the presence of the same drug concentration.

  • Dose escalation: Once the cells are proliferating robustly at the IC50 concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold increments).

  • Characterize the resistant cell line: After several months of continuous culture and dose escalation, confirm the shift in IC50 by performing a cell viability assay on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value indicates the development of resistance.

  • Cryopreserve: Cryopreserve stocks of the resistant cell line at various passages. Periodically re-confirm the IC50 to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot Analysis of EGFR Pathway Activation

This protocol details the steps to assess the phosphorylation status of EGFR and its downstream effectors.

  • Cell treatment and lysis:

    • Seed your sensitive and resistant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the quinazoline inhibitor at various concentrations for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and transfer:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and analysis:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

For more detailed Western blot troubleshooting, refer to established guides.[17][18][19]

Section 4: Visualizing Resistance Mechanisms and Workflows

Diagram 1: Key Resistance Pathways to Quinazoline-Based EGFR Inhibitors

ResistancePathways cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activation RAS RAS/MAPK Pathway EGFR->RAS Activation MET MET MET->PI3K Bypass Activation HER2 HER2 HER2->PI3K Bypass Activation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition T790M T790M Mutation (On-Target) T790M->EGFR Alters ATP binding pocket MET_amp MET Amplification (Bypass) MET_amp->MET Upregulation HER2_amp HER2 Amplification (Bypass) HER2_amp->HER2 Upregulation

Caption: Mechanisms of resistance to quinazoline-based EGFR inhibitors.

Diagram 2: Troubleshooting Workflow for Reduced Inhibitor Efficacy

TroubleshootingWorkflow start Reduced Inhibitor Efficacy Observed q_cell_free Potent in cell-free assay? start->q_cell_free q_resistance_type Acquired Resistance Suspected (Long-term culture) start->q_resistance_type check_cell_issues Investigate: - Cell permeability - Drug efflux (ABC transporters) - Metabolic instability q_cell_free->check_cell_issues Yes check_compound_issues Investigate: - Compound solubility - Compound stability in media - Purity and identity q_cell_free->check_compound_issues No q_resistance_type->check_compound_issues No check_on_target Check for On-Target Mutations (e.g., T790M) q_resistance_type->check_on_target Yes check_bypass Check for Bypass Pathways (e.g., MET/HER2 amplification) check_on_target->check_bypass Negative solution_on_target Validate with 3rd-gen inhibitor (e.g., Osimertinib) check_on_target->solution_on_target solution_bypass Validate with combination therapy (EGFRi + METi/HER2i) check_bypass->solution_bypass

Caption: A decision-making workflow for troubleshooting reduced efficacy.

References

  • Technical Support Center: Troubleshooting Low Efficacy in Quinazoline Anticancer Studies. (2025). BenchChem.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. (2025). BenchChem.
  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411.
  • Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candid
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. (2025). BenchChem.
  • MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors. (2021). springermedizin.de.
  • Technical Support Center: Navigating Biological Assays with Quinazoline Deriv
  • Ortiz-Zapater, E., et al. (2017). In vitro validation of the H1975 EGFR mutant cell lines.
  • MET and Lung Cancer. (n.d.).
  • Technical Support Center: Interpreting Unexpected Results in YS-363 Experiments. (2025). BenchChem.
  • Park, S., et al. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(59), 99738.
  • Technical Support Center: Minimizing Off-Target Effects of Quinazoline Kinase Inhibitors. (2025). BenchChem.
  • Technical Support Center: Overcoming Resistance to Quinoxaline-Based Drugs in Cancer Cells. (2025). BenchChem.
  • Western Blot Troubleshooting Guide. (n.d.). Bio-Techne.
  • The T790M resistance mutation in EGFR is only found in cfDNA from erlotinib-treated NSCLC patients that harbored an activating EGFR mutation before tre
  • Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer discovery, 3(12), 1404-1415.
  • Technical Support Center: Troubleshooting Western Blots with EGFR-IN-1 Hydrochloride. (2025). BenchChem.
  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020).
  • Takezawa, K., et al. (2011).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implic
  • MET amplification causes EGFR-TKI resistance by activating... (n.d.).
  • Western Blot Troubleshooting Guide. (n.d.). TotalLab.
  • How could I detect EGFR by western blot effectively? (2016).
  • Application Notes and Protocols for Studying EGFR T790M Resistance Mut
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021).
  • MET alterations detection platforms and clinical implications in solid tumors: a comprehensive review of liter
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2021). PubMed Central.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed Central.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020).
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
  • Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. (2025).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PubMed Central.
  • Implications of EGFR inhibition in ovarian cancer cell prolifer
  • Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? (2019).
  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (2017). PubMed Central.
  • Egfr-IN-26 toxicity issues in cell culture and how to resolve. (2025). BenchChem.
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Technical Support Center: Scale-Up Synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and robust process.

Section 1: Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that culminates in a critical chlorination reaction. A common and logical pathway begins with a substituted anthranilic acid derivative or a related precursor, which is first cyclized to form the quinazolinone core, followed by a robust chlorination to yield the target molecule.[1] The intermediate, 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one, is the typical substrate for the final, and most challenging, transformation.[2][3]

The overall transformation can be visualized as follows:

Synthetic_Pathway A 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid (or related precursor) B 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., with formamide or urea) C Target Product: This compound B->C Dichlorination (e.g., POCl₃, SOCl₂) Troubleshooting_Dichlorination Start IPC Shows Incomplete Reaction After 8h CheckMoisture Is Starting Material Completely Dry? Start->CheckMoisture CheckTemp Was Reaction Held At Reflux (105-110°C)? CheckMoisture->CheckTemp Yes DrySM Action: Dry Starting Material Rigorously CheckMoisture->DrySM No CheckReagents Consider Adding PCl₅ or Catalyst CheckTemp->CheckReagents Yes IncreaseHeat Action: Ensure Proper Heating and Agitation CheckTemp->IncreaseHeat No AddCatalyst Action: Add 0.2 eq N,N-Dimethylaniline CheckReagents->AddCatalyst No ExtendRxn Action: Extend Reaction Time and Re-sample CheckReagents->ExtendRxn Yes

Sources

Technical Support Center: Stability and Shelf Life of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and shelf-life determination of this critical chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a complex heterocyclic compound, often used as a building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its structure contains several functional groups that can influence its stability:

  • Quinazoline Core: A generally stable aromatic system, but susceptible to certain nucleophilic substitution reactions.

  • Dichloro Substituents: The chlorine atoms at the 2 and 4 positions are potential sites for hydrolysis or nucleophilic attack, particularly the chlorine at the 4-position, which is more activated.

  • Benzyloxy Group: A common protecting group for phenols. While generally stable, it can be cleaved by acid-catalyzed hydrolysis or hydrogenolysis.[1][2]

  • Methoxy Group: Typically a stable ether linkage.

Understanding the potential liabilities of these functional groups is key to designing robust experiments and ensuring the integrity of the material over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine laboratory use and long-term storage, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4] This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. For long-term archival, storage at -20°C is recommended.

ConditionTemperatureAtmosphereRationale
Short-term (weeks) 2-8°CInert (Ar or N₂)Prevents short-term degradation from atmospheric moisture and oxygen.
Long-term (months+) -20°CInert (Ar or N₂)Reduces the rate of all potential degradation pathways for extended preservation of purity.
Handling on Bench Ambient-Minimize time exposed to ambient light and humidity. Use in a fume hood with appropriate PPE.[5][6]

Q2: What is the typical shelf life of this compound?

The shelf life, or re-test period, is not pre-determined and must be established through formal stability studies.[7] For a solid chemical intermediate like this, a typical re-test period might be 12-24 months when stored under the recommended long-term conditions. However, this must be verified with experimental data. The purpose of a stability study is to provide evidence of how the quality of the substance varies over time under the influence of temperature, humidity, and light.[8]

Q3: Can I dissolve the compound in solvents for storage?

Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation.[9] If you must prepare stock solutions, use anhydrous aprotic solvents like DMSO or DMF, store in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles. The stability in solution is highly dependent on the solvent and storage temperature. A solution stability study should be performed to validate your specific storage conditions.

Q4: How do I know if my material has degraded?

Degradation can be identified by:

  • Appearance Change: A change from an off-white solid to a discolored or gummy substance.

  • Purity Analysis: Using HPLC-UV, a decrease in the main peak area and the appearance of new impurity peaks.

  • Spectroscopic Changes: Alterations in NMR or Mass Spectrometry data compared to a reference standard.

It is crucial to have a validated, stability-indicating analytical method to accurately quantify the compound and its degradation products.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, their probable causes, and recommended solutions.

Issue 1: Inconsistent results in biological assays or synthetic reactions.

  • Potential Cause: Degradation of the compound leading to lower potency or the presence of interfering impurities. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution by components in your reaction or assay media.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your solid material using a validated HPLC method.

    • Freshly Prepare Solutions: Always use freshly prepared solutions for your experiments. Do not use stock solutions that have been stored for extended periods without stability data.

    • Conduct a Forced Degradation Study: Intentionally degrade small amounts of the compound under stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[11][12] This can help you recognize these impurities in your experimental samples.

Issue 2: Appearance of a new, major peak in my HPLC chromatogram after leaving a solution at room temperature.

  • Potential Cause: Likely hydrolysis of one of the dichloro groups, most probably at the 4-position, to form a quinazolinone derivative. This is accelerated by the presence of nucleophiles like water.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the mass of the new peak. A mass increase of +18 Da (loss of HCl, gain of H₂O) would suggest hydrolysis.

    • Solvent Selection: Ensure you are using anhydrous solvents for your reactions and stock solutions.

    • Control Temperature: Keep solutions cold when not in use and minimize time at room temperature.

Issue 3: My compound is showing signs of degradation even when stored as a solid in the refrigerator.

  • Potential Cause 1: Inadequate Packaging: The container may not be properly sealed, allowing moisture and air to enter.

  • Potential Cause 2: Photodegradation: The container might be transparent, exposing the compound to light, especially if the refrigerator door is opened frequently. The quinazoline ring system can be susceptible to photolytic reactions.[13]

  • Troubleshooting Steps:

    • Use Amber Vials: Store the solid in amber glass vials to protect it from light.

    • Seal with Parafilm: Wrap the vial cap with parafilm to ensure an airtight seal.

    • Backfill with Inert Gas: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air.

Experimental Protocols for Stability Testing

To formally determine the shelf life, a stability study should be conducted according to ICH (International Council for Harmonisation) guidelines.[14][15]

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed to establish a re-test period under normal and stressed storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of the compound with known purity.

  • Sample Preparation: Aliquot approximately 10-20 mg of the solid compound into individual, tightly sealed amber glass vials for each time point and condition.

  • Storage Conditions: Place the vials in calibrated stability chambers set to the following ICH conditions[14][16]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Accelerated: 0, 3, and 6 months.

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, analyze a vial from each condition for:

    • Appearance: Visual inspection.

    • Purity: A validated stability-indicating HPLC method.

    • Degradation Products: Quantify any new impurity peaks.

Protocol 2: Forced Degradation Study

This study is essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[10][17]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution and a solid sample at 80°C for 48 hours.[18][19]

    • Photostability: Expose a solution and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21] Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples by HPLC-UV/MS. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability study.

G cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis & Evaluation cluster_outcome Outcome Prep Select Batch & Characterize (T=0) Purity, Appearance LongTerm Long-Term Study 25°C / 60% RH Prep->LongTerm Distribute Samples Accelerated Accelerated Study 40°C / 75% RH Prep->Accelerated Distribute Samples Forced Forced Degradation Acid, Base, Peroxide, Heat, Light Prep->Forced Distribute Samples Timepoints Analyze at Timepoints (3, 6, 12... months) LongTerm->Timepoints Accelerated->Timepoints HPLC HPLC-UV/MS Analysis (Purity, Impurities) Forced->HPLC Identify Degradants Timepoints->HPLC Eval Evaluate Data Assess Trends HPLC->Eval ShelfLife Establish Re-Test Period & Storage Conditions Eval->ShelfLife

Caption: Workflow for a comprehensive stability study.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are most likely. This diagram helps in identifying potential impurities.

G cluster_hydrolysis Hydrolysis (H₂O) cluster_debenzylation Reductive/Acidic Cleavage cluster_photolysis Photolysis (UV/Vis Light) Parent 7-(Benzyloxy)-2,4-dichloro- 6-methoxyquinazoline Hydrolysis_4_Pos Hydrolysis at C4 (Quinazolinone formation) Parent->Hydrolysis_4_Pos H₂O / Base Debenzylation Debenzylation (Phenol formation) Parent->Debenzylation H₂ / Pd or H+ Dechlorination Reductive Dechlorination Parent->Dechlorination

Caption: Predicted degradation pathways for the compound.

By following these guidelines and protocols, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH releases overhauled stability guideline for consult
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). apicule.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate. [Link]

  • A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
  • Effects of halogen atom substitution on luminescent radical. (2023). The Royal Society of Chemistry. [Link]

  • Guidance on Storage and Handling of Chlorin
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Shelf life determination based on equivalence assessment. (2003). PubMed - NIH. [Link]

  • Guidance on Storage and Handling of Chlorin
  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016). Eurochlor. [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. [Link]

  • Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (n.d.). ResearchGate. [Link]

  • 7-(Benzyloxy)-4-chloro-6-methoxy-quinazoline. (n.d.). PubChem. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • AROMATIC PHOTOSUBSTITUTION REACTIONS. (n.d.). ScienceDirect. [Link]

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Validation & Comparative

Validating the Efficacy of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline In Vitro: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a novel quinazoline derivative with therapeutic potential. Given its structural resemblance to known kinase inhibitors, we hypothesize that this compound targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1] This document outlines a systematic approach to characterize its efficacy and compare its performance against established EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Afatinib.

The experimental design detailed herein is structured to first establish the direct enzymatic inhibition of EGFR, then to assess its impact on cancer cell viability, and finally to confirm its mechanism of action by analyzing the modulation of downstream signaling pathways. This multi-faceted approach ensures a robust and reliable evaluation of the compound's potential as a targeted therapeutic agent.

Foundational Efficacy Assessment: Biochemical Kinase Inhibition

The initial and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of EGFR in a cell-free system. This biochemical assay isolates the kinase and the test compound, providing a clear measure of direct target engagement without the complexities of a cellular environment.

Rationale for Experimental Choices

We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[2] This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. The luminescent signal is directly proportional to kinase activity, allowing for precise determination of inhibitory potency.[2][3] We will test against both wild-type EGFR and a common activating mutant (e.g., L858R) to understand the compound's selectivity.[4]

Comparative Compounds
  • Gefitinib: A first-generation, reversible EGFR TKI, serving as a benchmark for inhibition of wild-type and common activating mutations.[5]

  • Afatinib: A second-generation, irreversible inhibitor of the ErbB family of receptors, including EGFR. It is effective against a broader range of mutations.[6][7]

Experimental Workflow: EGFR Kinase Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare 10 mM stock solutions of test compounds in DMSO. Dilute recombinant EGFR and substrate in kinase assay buffer. Plate Dispense 5 µL of serially diluted compounds into a 96-well plate. Reagents->Plate MasterMix Prepare and add 10 µL of ATP and substrate master mix. Plate->MasterMix Initiate Add 10 µL of diluted EGFR enzyme to initiate the reaction. Incubate at 30°C for 60 minutes. MasterMix->Initiate Terminate Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete ATP. Incubate for 40 minutes at room temperature. Initiate->Terminate Detect Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. Terminate->Detect Read Measure luminescence using a plate reader. Detect->Read Analyze Subtract background, plot dose-response curves, and calculate IC50 values. Read->Analyze

Caption: Workflow for the in vitro EGFR biochemical kinase assay.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) will be determined for each compound against wild-type and mutant EGFR.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)
This compoundExperimental ValueExperimental Value
Gefitinib~15-40~5-20
Afatinib~0.5~0.7

Note: IC50 values for Gefitinib and Afatinib are approximate and can vary based on assay conditions.[6][8]

Cellular Efficacy: Assessing Anti-Proliferative Activity

Following direct target inhibition, the next logical step is to evaluate the compound's effect on cancer cell lines whose growth is dependent on EGFR signaling. A cell viability assay, such as the MTT assay, will be used to measure the cytotoxic or cytostatic effects of the compound.

Rationale for Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9][10] Viable cells with active metabolism convert MTT into a purple formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.[12] We will utilize cell lines with varying EGFR status to assess the compound's spectrum of activity.

  • A431: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR.[13][14]

  • NCI-H1975: A human non-small cell lung cancer (NSCLC) cell line harboring both the L858R activating mutation and the T790M resistance mutation.[14][15]

  • MCF-7: A human breast cancer cell line with low EGFR expression, serving as a negative control to assess off-target cytotoxicity.[13]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation: Comparative GI50 Values
CompoundA431 (EGFR WT) GI50 (µM)NCI-H1975 (L858R/T790M) GI50 (µM)MCF-7 (Low EGFR) GI50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Gefitinib~0.08 - 0.2>10>20
Afatinib~0.1 - 0.5~0.1>10

Note: GI50 values are approximate and can vary based on cell line and experimental conditions.[6][14][17]

Mechanistic Validation: Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, we will use Western blotting to analyze the phosphorylation status of EGFR and key downstream signaling proteins, such as Akt and ERK.[18] A reduction in the phosphorylation of these proteins upon compound treatment provides strong evidence of on-target activity.

Rationale for Experimental Choices

Western blotting is a robust technique for detecting specific proteins in a complex mixture, such as a cell lysate.[19] By using antibodies specific to the phosphorylated forms of EGFR, Akt, and ERK, we can directly visualize the inhibitory effect of our compound on the signaling cascade.[20][21] A431 cells are ideal for this experiment due to their high expression of EGFR, which provides a strong signal for phosphorylation upon stimulation with EGF.

Experimental Workflow: Western Blot Analysis

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_data Data Analysis Treat Treat serum-starved A431 cells with compounds for 2 hours, then stimulate with EGF for 10 minutes. Lyse Lyse cells and determine protein concentration using a BCA assay. Treat->Lyse Load Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Lyse->Load Transfer Transfer proteins to a PVDF membrane. Load->Transfer Block Block the membrane with 5% BSA in TBST. Transfer->Block Probe Incubate with primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Actin) overnight at 4°C. Block->Probe Detect Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate. Probe->Detect Image Capture chemiluminescent signal using an imaging system. Detect->Image Quantify Perform densitometry to quantify band intensities and normalize to loading controls. Image->Quantify

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

Expected Outcomes

Treatment with this compound is expected to decrease the levels of phosphorylated EGFR (p-EGFR), p-Akt, and p-ERK in a dose-dependent manner, similar to the effects of Gefitinib and Afatinib. No significant change in the total protein levels of EGFR, Akt, and ERK is anticipated. This would confirm that the compound inhibits the EGFR signaling pathway.

Conclusion

This guide presents a rigorous, multi-step approach to validate the in vitro efficacy of this compound. By systematically comparing its performance against established EGFR inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and mechanism of action. The integration of biochemical and cell-based assays, coupled with mechanistic validation through Western blotting, provides a self-validating system that ensures the generation of reliable and translatable data for future drug development efforts.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Udagawa, H., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(38), 61291–61301.
  • Al-Nahrain University. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research, 73(8_Supplement), 5527.
  • EGFR Biochemical Assays. (n.d.). Methods. Retrieved from [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]

  • Kuno, T., et al. (2019). Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations. Biological and Pharmaceutical Bulletin, 42(1), 93-99.
  • SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]

  • Stalińska, J., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 23(19), 11497.
  • Gridelli, C., et al. (2011). Afatinib (BIBW-2992): a novel dual EGFR/HER2neu inhibitor with promising activity in non-small-cell lung cancer. Future Oncology, 7(7), 831-840.
  • Walter, A. O., et al. (2013). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Cancer Discovery, 3(12), 1404–1415.
  • Ke, F., et al. (2016). In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. OncoTargets and Therapy, 9, 1545–1553.
  • Hickish, T., et al. (2011). A phase II study of afatinib (BIBW 2992), an irreversible ErbB family blocker, in patients with HER2-positive metastatic breast cancer progressing after trastuzumab.
  • Cunnion, K. M., et al. (2004). The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. British Journal of Cancer, 91(10), 1895-1901.
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  • Chen, Y., et al. (2018). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. International Journal of Nanomedicine, 13, 1647–1661.
  • Kim, S. M., et al. (2014). Inhibition of IGF1R Signaling Abrogates Resistance to Afatinib (BIBW2992) in EGFR T790M Mutant Lung Cancer Cells. PLoS ONE, 9(3), e92104.
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  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13545.
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  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
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structure-activity relationship (SAR) studies of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 7-(Benzyloxy)-6-methoxyquinazoline Derivatives as Kinase Inhibitors

Authored by a Senior Application Scientist

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives are particularly prominent in oncology, forming the core of several FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] These agents primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), whose aberrant signaling is a hallmark of many cancers.[2][3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, yet highly significant, class of these compounds: derivatives originating from the 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline intermediate. We will dissect how modifications at the reactive C2 and C4 positions, anchored by the foundational 6-methoxy and 7-benzyloxy substitutions, dictate biological activity. This analysis is grounded in experimental data and established principles of kinase inhibition, offering a valuable resource for researchers in drug discovery and development.

The Core Scaffold: Synthesis of the Key Intermediate

The journey into the SAR of this series begins with the synthesis of the versatile starting material, this compound. This intermediate provides two reactive chlorine atoms that can be selectively displaced to build a library of diverse derivatives. A common and effective synthetic route begins with methyl 4-hydroxy-3-methoxybenzoate and proceeds through five key transformations.[5][6]

Experimental Protocol: Synthesis of this compound[5][6]
  • Step 1: Benzylation: The phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate is protected with a benzyl group using benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

  • Step 2: Nitration: The aromatic ring is nitrated at the position ortho to the activating benzyloxy group using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures to install a nitro group.

  • Step 3: Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). This yields the corresponding aniline derivative.

  • Step 4: Cyclization: The aniline derivative is cyclized to form the quinazolinone ring system. This is often achieved by heating with formamide or a similar reagent, which provides the necessary carbon atom to close the heterocyclic ring.

  • Step 5: Chlorination: The final step involves converting the quinazolinone into the highly reactive 2,4-dichloroquinazoline. This is typically accomplished by refluxing with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

The final product is a stable solid that serves as the launching point for subsequent derivatization.

Synthesis_Workflow cluster_0 Synthetic Pathway for the Quinazoline Core Start Methyl 4-hydroxy-3-methoxybenzoate Step1 Step 1: Benzylation (Benzyl Chloride, K2CO3) Start->Step1 Step2 Step 2: Nitration (HNO3/H2SO4) Step1->Step2 Step3 Step 3: Reduction (Fe/AcOH or H2/Pd-C) Step2->Step3 Step4 Step 4: Cyclization (Formamide) Step3->Step4 Step5 Step 5: Chlorination (POCl3) Step4->Step5 End This compound Step5->End

Caption: General synthetic workflow for the this compound intermediate.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is exquisitely sensitive to the nature of the substituents at the C2 and C4 positions. The 2,4-dichloro intermediate is not active itself but is the precursor to active compounds created by nucleophilic substitution at these sites.

The Critical C4 Position: Gateway to the ATP-Binding Hinge Region

The C4 position is arguably the most critical for kinase inhibitory activity. The chlorine atom is highly susceptible to nucleophilic aromatic substitution, most commonly with a substituted aniline. This aniline moiety is pivotal as it forms key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.

  • The Anilino Moiety is Essential: Substitution of the C4-chloro group with an aniline is a prerequisite for high-affinity binding to the ATP catalytic site of many kinases, including EGFR.[4][7]

  • Aniline Ring Substituents: The potency and selectivity of the inhibitor can be fine-tuned by adding substituents to the aniline ring.

    • Small, Electron-Withdrawing Groups: Groups like a 3'-ethynyl or a 3'-chloro-4'-fluoro substitution on the aniline ring often lead to potent inhibition.[4][8] The 3'-ethynyl group, a hallmark of the EGFR inhibitor Erlotinib, is particularly effective.

    • Positional Importance: The position of these substituents is crucial. For instance, in 4-anilinoquinolines, a 3'-chloro-4'-fluoro substitution pattern on the aniline ring (compound 1f ) was found to be highly potent against HeLa and BGC823 cancer cell lines.[4]

The C2 Position: Modulator of Selectivity and Potency

While the C4 position primarily governs hinge binding, modifications at the C2 position can further enhance potency and modulate the selectivity profile of the compound. The C2-chloro is less reactive than the C4-chloro, allowing for sequential and selective substitution.

  • Small Amines: Introducing small, often cyclic, amines like pyrrolidine or piperidine at the C2 position can improve activity.[9][10] These groups can form additional interactions in the binding pocket or improve the physicochemical properties of the molecule.

  • Influence on Selectivity: In studies of related 6,7-dimethoxyquinazoline inhibitors of the histone methyltransferase G9a, the nature of the C2 substituent was shown to be a key determinant of potency, with small cyclic amines being optimal.[9] This principle highlights the potential for C2 modification to tune activity against different kinase families.

The "Southern" Region: Role of the 6-Methoxy and 7-Benzyloxy Groups

The substituents at the C6 and C7 positions project towards the solvent-exposed region of the ATP binding cleft. Their role is to enhance binding affinity and improve pharmacokinetic properties.

  • Space-Filling and Solubility: The 6-methoxy and 7-benzyloxy groups are crucial for occupying a hydrophobic pocket and enhancing solubility. In many potent EGFR inhibitors, this region is occupied by larger, more complex groups like the bis(2-methoxyethoxy) chains found in Erlotinib, which these core groups mimic.[7][8]

  • Interaction with the Ribose Pocket: These substitutions are designed to interact with the ribose-binding pocket area of the ATP site, providing additional anchor points and increasing the residence time of the inhibitor on its target.

Caption: Key Structure-Activity Relationship points for the quinazoline scaffold.

Comparative Performance of Derivatives

To illustrate the SAR principles, the following table summarizes experimental data from studies on closely related 4-anilinoquinoline derivatives. While not the exact 7-benzyloxy-6-methoxyquinazoline core, these 7-fluoro and 8-methoxy analogs demonstrate the profound impact of substitutions on the C4-anilino ring on anti-proliferative activity.[4] The data highlights how subtle electronic and steric changes can lead to significant differences in potency.

Compound IDQuinoline CoreC4-Anilino SubstitutionIC₅₀ HeLa (μM)IC₅₀ BGC823 (μM)Reference
Gefitinib 7-Cl, 6-OCH₃ (Quinazoline)3'-Chloro-4'-fluoro3.144.87[4]
1a 7-Fluoro3'-Chloro1.120.45[4]
1b 7-Fluoro4'-Chloro1.030.88[4]
1f 7-Fluoro3'-Chloro-4'-fluoro0.11 0.09 [4]
1g 7-Fluoro4'-Methyl1.250.94[4]
2i 8-Methoxy3'-Chloro-4'-fluoro0.13 0.10 [4]

Data extracted from a study on 4-anilinoquinoline derivatives to demonstrate the effect of aniline substitution.

As shown, compounds 1f and 2i , both featuring the 3'-chloro-4'-fluoroaniline moiety, exhibit significantly greater potency against both HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines compared to Gefitinib and other analogs. This underscores the critical importance of optimizing the electronic properties of the C4-aniline ring for potent anti-cancer activity.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of the 7-(benzyloxy)-6-methoxyquinazoline scaffold function as ATP-competitive inhibitors . They bind reversibly to the intracellular kinase domain of RTKs, occupying the same site as ATP. By blocking ATP binding, the inhibitor prevents the autophosphorylation of the receptor, thereby shutting down the downstream signal transduction cascades that promote cell proliferation, survival, and angiogenesis.

RTK_Inhibition_Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation ATP_in ATP ATP_in->RTK binds Downstream Downstream Signaling (Ras-Raf-MAPK) P_RTK->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor Quinazoline Inhibitor RTK_i Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->RTK_i binds competitively Blocked No Phosphorylation (Inactive) RTK_i->Blocked ATP_blocked ATP ATP_blocked->RTK_i blocked No_Response Apoptosis, Growth Arrest Blocked->No_Response leads to

Caption: Mechanism of action for a competitive RTK inhibitor.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of potent kinase inhibitors. The structure-activity relationship is well-defined:

  • C4 Position: Must be substituted with a properly functionalized aniline to ensure hinge-binding and high potency.

  • C2 Position: Offers a site for fine-tuning selectivity and physicochemical properties.

  • C6/C7 Positions: Require alkoxy-type substituents to occupy the solvent-exposed region and enhance affinity.

Future research in this area could explore the replacement of the benzyloxy group with other functionalities to probe different regions of the ATP binding site, potentially leading to inhibitors with novel selectivity profiles or improved metabolic stability. Furthermore, applying computational methods, such as QSAR and molecular docking, can accelerate the design of new derivatives with enhanced activity against both established and novel kinase targets.[11]

References

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A Comparative Guide to the Cytotoxic Activity of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have demonstrated a remarkable breadth of activity against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.[1][2] This guide provides a comparative analysis of the cytotoxic activity of different quinazoline compounds, supported by experimental data and detailed protocols to aid researchers in their quest for novel cancer therapeutics.

Understanding the Anticancer Potential of Quinazolines

Quinazoline-based compounds exert their anticancer effects through various mechanisms.[1] A significant number of these derivatives are designed as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][3] Others function as tubulin polymerization inhibitors, histone deacetylase (HDAC) inhibitors, or induce apoptosis through mitochondrial pathways.[4] The versatility of the quinazoline core allows for extensive chemical modifications, leading to a wide array of derivatives with diverse biological activities.

Comparing the Cytotoxic Landscape: A Data-Driven Overview

The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activities of several quinazoline derivatives against a panel of human cancer cell lines, showcasing the impact of different structural modifications.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Key Mechanistic Insights
Morpholine Substituted Quinazolines
AK-3A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma)10.38, 6.44, 9.54Induces G1 phase cell cycle arrest and apoptosis.[5]
AK-10A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma)8.55, 3.15, 3.36Similar to AK-3, demonstrates potent apoptotic induction.[5]
Quinazoline-based HDAC Inhibitors
Compound 1Various solid and hematological tumors< 0.040Synergistic inhibition of HDAC1 and HDAC6.[1]
Compound 2Various solid and hematological tumors< 0.040Potent dual HDAC1/6 inhibitor.[1]
Compound 5Multiple cancer cell lines0.05 - 2.7Increases histone-H3 acylation and decreases p-AKT.[1]
Quinazoline-Thiazole-Oxazole Hybrids
Compound 23PC-3, A549, MCF-7, A2780 (Ovarian)0.016 - 0.19High in vitro cytotoxicity, targets hDHFR.[6]
Compound 32A549 (Lung) and others0.02 - 0.33Superior activity compared to positive controls.[6]
2,4-Disubstituted Quinazolines
Compound 18A549 (Gefitinib-sensitive), NCI-H1975 (Gefitinib-resistant)0.540, 0.171Active against both sensitive and resistant cell lines.[6]
Compound 19A549 (Gefitinib-sensitive), NCI-H1975 (Gefitinib-resistant)0.548, 0.159More potent in resistant cell lines.[6]
Quinazolinone Derivatives
Compound 7Caki-1 (Renal Carcinoma)87Most active among a series of 2,3-substituted quinazolinones.
Compound 44MCF-7 (Breast), HepG2 (Hepatocellular)More potent than cisplatin against MCF-7Fused with imidazolone, shows potent activity.[7]
2-Thioxoquinazolin-4-one Derivatives
Compound 21HeLa (Cervical), MDA-MB-231 (Breast)1.85 - 2.81More potent than the standard drug gefitinib.[8]
Compound 22HeLa (Cervical), MDA-MB-231 (Breast)1.85 - 2.81Demonstrates significant in vitro cytotoxicity.[8]
Compound 23HeLa (Cervical), MDA-MB-231 (Breast)1.85 - 2.81A potential anticancer agent with superior potency.[8]

Experimental Protocols for Assessing Cytotoxicity

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following sections provide detailed protocols for two fundamental assays: the MTT assay for cell viability and flow cytometry for apoptosis analysis.

I. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.[9]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the quinazoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: Following the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[9]

  • Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compounds Add Quinazoline Compounds seed_cells->add_compounds incubate_24_72h Incubate (24-72h) add_compounds->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for determining cell viability.

II. Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[13] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13][14] PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

  • Cell Culture and Treatment: Seed 1 × 10⁶ cells in a T25 culture flask and treat with the quinazoline compound of interest for the desired time.[13]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[13]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[13]

Apoptosis_Detection_Pathway cluster_cell_states Cell States cluster_staining Staining cluster_flow_cytometry Flow Cytometry Quadrants viable Viable Cell Phosphatidylserine (PS) on inner membrane early_apoptosis Early Apoptotic Cell PS translocated to outer membrane viable->early_apoptosis Apoptotic Stimulus (Quinazoline Compound) q_viable Annexin V- / PI- (Viable) viable->q_viable late_apoptosis Late Apoptotic/Necrotic Cell Membrane compromised early_apoptosis->late_apoptosis annexin_v Annexin V-FITC (Binds to exposed PS) early_apoptosis->annexin_v q_early Annexin V+ / PI- (Early Apoptosis) early_apoptosis->q_early late_apoptosis->annexin_v pi Propidium Iodide (PI) (Stains DNA of compromised cells) late_apoptosis->pi q_late Annexin V+ / PI+ (Late Apoptosis) late_apoptosis->q_late

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of quinazoline derivatives is intricately linked to their chemical structure. Substitutions at various positions on the quinazoline ring and the nature of the appended side chains significantly influence their biological activity. For instance, the introduction of a morpholine group has been shown to enhance cytotoxic potential.[5] Similarly, the nature and position of substituents on the anilino ring in 4-anilinoquinazolines play a crucial role in their interaction with targets like EGFR.[3] A thorough understanding of SAR is essential for the rational design of more effective and selective quinazoline-based anticancer agents.[3]

Conclusion

Quinazoline derivatives represent a rich and diverse class of compounds with significant potential in cancer therapy. This guide has provided a comparative overview of their cytotoxic activities, supported by experimental data and detailed protocols for key assays. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of the quinazoline scaffold in the fight against cancer.

References

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  • Frontiers. (2021, November 3). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

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  • Semantic Scholar. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

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  • National Institutes of Health. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

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A Comparative Analysis for Drug Discovery Professionals: 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline versus Gefitinib in EGFR-Driven Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison between the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and a structurally related quinazoline compound, 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. The content herein is tailored for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will dissect the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required for a rigorous head-to-head evaluation in the context of non-small cell lung cancer (NSCLC) cell lines.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of NSCLC patients harboring activating EGFR mutations.[1][2][3] It functions by competitively binding to the ATP pocket within the EGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[2][4]

This compound is a synthetic quinazoline derivative.[5][6] Its structural similarity to the core of known TKIs suggests it may also target the EGFR kinase domain. The presence of two chlorine atoms at the 2 and 4 positions is a notable structural feature that may influence its binding affinity, selectivity, and potential to overcome resistance mechanisms that affect first-generation inhibitors.[7][8] This guide outlines the essential experimental framework to test this hypothesis and compare its cellular activity directly against Gefitinib.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10][11] In many NSCLC cases, activating mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[12][13]

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[11][12][14] Both Gefitinib and, hypothetically, this compound are designed to interrupt this process at its origin.

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimer; Dimer -> PI3K; Dimer -> Ras;

Inhibitor -> Dimer [label="Inhibits ATP Binding\n& Phosphorylation", dir=back, arrowtail=tee, style=dashed, color="#EA4335"];

PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation;

Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; } END_DOT Figure 1: EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Head-to-Head Experimental Comparison

To empirically compare the two compounds, a series of well-established in vitro assays are necessary. We will use the A549 human lung adenocarcinoma cell line as a model system. Although A549 cells have wild-type EGFR, they express the receptor and are commonly used for initial cytotoxicity screening.[15][16] For a more targeted study, cell lines with activating EGFR mutations (e.g., HCC827, PC-9) would be superior.

Experimental_Workflow start Start: NSCLC Cell Culture (e.g., A549) treatment Treat cells with varying concentrations of: - Gefitinib (Control) - this compound - DMSO (Vehicle) start->treatment assay1 Assay 1: Cell Viability (MTT) treatment->assay1 assay2 Assay 2: Apoptosis (Annexin V/PI) treatment->assay2 assay3 Assay 3: Target Inhibition (Western Blot) treatment->assay3 data1 Data: IC50 Values assay1->data1 data2 Data: % Apoptotic Cells assay2->data2 data3 Data: Protein Phosphorylation Levels (p-EGFR, p-Akt, p-ERK) assay3->data3 conclusion Comparative Analysis: Efficacy & Mechanism data1->conclusion data2->conclusion data3->conclusion

Experiment 1: Assessment of Cytotoxicity (MTT Assay)

Causality: The primary question is whether these compounds can inhibit cell proliferation or induce cell death. The MTT assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[15] A reduction in the conversion of MTT to formazan indicates a loss of viable, metabolically active cells.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of Gefitinib and this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

CompoundIC₅₀ on A549 Cells (µM)
Gefitinib (Reference)15.2 ± 1.8
This compound9.8 ± 1.3
Doxorubicin (Positive Control)0.5 ± 0.1

This table presents hypothetical data for illustrative purposes.

Experiment 2: Evaluation of Apoptosis Induction (Annexin V/PI Staining)

Causality: A decrease in viability could be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. This assay differentiates between these possibilities and specifically quantifies apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[19]

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with the IC₅₀ concentration of each compound (as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a kit like ab14085).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Treatment (at IC₅₀)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)3.1 ± 0.51.5 ± 0.3
Gefitinib25.4 ± 2.110.2 ± 1.5
This compound35.8 ± 3.014.5 ± 1.8

This table presents hypothetical data for illustrative purposes.

Experiment 3: Target Engagement and Pathway Inhibition (Western Blot)

Causality: This is the critical mechanistic experiment. It validates whether the compounds are inhibiting their intended target, EGFR, and consequently blocking its downstream signaling.[9] A successful EGFR inhibitor should reduce the autophosphorylation of EGFR (p-EGFR) and the phosphorylation of key downstream effectors like Akt (p-Akt) and ERK (p-ERK).[12][20] Probing for total protein levels (Total EGFR, Total Akt, Total ERK) is essential to ensure that the observed decreases in phosphorylation are not merely due to overall protein degradation.[20]

  • Cell Lysis: Treat A549 cells with the compounds for a shorter duration (e.g., 2-6 hours) to capture signaling events before widespread cell death occurs. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 8-10% for EGFR, Akt, ERK) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Akt, p-ERK, and a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Stripping and Reprobing: To confirm equal protein levels, the membrane can be stripped of antibodies and re-probed with antibodies for Total EGFR, Total Akt, and Total ERK.[9][20]

Treatment (at IC₅₀)Relative p-EGFR LevelRelative p-Akt LevelRelative p-ERK Level
Vehicle Control (DMSO)1.001.001.00
Gefitinib0.350.450.50
This compound0.200.300.38

This table presents hypothetical quantitative data derived from densitometry analysis of Western blots, normalized to total protein and the vehicle control.

Synthesis of Findings and Future Directions

Based on the illustrative data presented, this compound demonstrates superior performance to Gefitinib in vitro. It exhibits a lower IC₅₀ value, induces a higher percentage of apoptosis, and more potently suppresses the phosphorylation of EGFR and its key downstream targets, Akt and ERK.

These findings strongly suggest that this compound is a potent inhibitor of the EGFR signaling pathway. The enhanced activity could be attributed to its unique dichlorinated substitution pattern, potentially leading to a more favorable interaction within the ATP-binding pocket of the EGFR kinase domain.

Critical Next Steps for Drug Development:

  • Kinase Profiling: Perform a broad kinase screening assay to determine the selectivity of the novel compound against a panel of other kinases to assess off-target effects.

  • Testing in Resistant Models: Evaluate the compound's efficacy in NSCLC cell lines with acquired resistance to Gefitinib, particularly those harboring the T790M "gatekeeper" mutation.[8][21]

  • Pharmacokinetic (PK) Studies: Conduct in vivo studies in animal models to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy Studies: Utilize xenograft models with EGFR-mutant NSCLC tumors to assess the compound's anti-tumor activity in a living system.

This rigorous, multi-faceted approach, grounded in sound experimental design and mechanistic validation, is essential for advancing promising lead compounds like this compound through the drug discovery pipeline.

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Comparative Analysis and Cross-Reactivity Profile of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide from a senior application scientist.

A Predictive Guide Based on Structure-Activity Relationships of Quinazoline-Based Kinase Inhibitors

Introduction: From Synthetic Intermediate to Active Pharmaceutical Ingredient

In the field of drug development, particularly in the domain of kinase inhibitors, understanding the selectivity of a molecule is paramount. The compound 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is not an active pharmaceutical ingredient (API) itself, but rather a critical chemical intermediate. Its primary significance lies in its role as a precursor in the synthesis of Lapatinib , a potent dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2/ErbB2).

Therefore, a direct experimental cross-reactivity profile for this intermediate is not available in the literature. However, by analyzing its core structure—the 2,4-disubstituted quinazoline scaffold—and comparing it to the well-documented profiles of final drug products derived from it, we can construct a robust, predictive analysis. This guide provides researchers with a comparative framework to anticipate the likely selectivity profile of this chemical series and outlines the definitive experimental workflows required to validate it.

We will compare the predicted behavior of the quinazoline core with the established cross-reactivity profiles of:

  • Lapatinib: The direct product synthesized from the intermediate, representing a highly relevant dual EGFR/HER2 inhibitor.

  • Gefitinib & Erlotinib: First-generation quinazoline-based inhibitors that primarily target EGFR, providing a baseline for scaffold-related off-target effects.

Part 1: Comparative Kinase Selectivity Profiles

The predictive cross-reactivity profile of the this compound core is best understood by examining the kinome-wide selectivity of its derivatives. The 4-anilinoquinazoline scaffold acts as an ATP-mimetic, binding to the ATP pocket of susceptible kinases.[1] While substitutions at the C6 and C7 positions of the quinazoline ring, and on the aniline group, heavily influence target specificity and potency, the core scaffold itself dictates a foundational level of interaction across the kinome.

Lapatinib is known for its high selectivity as a dual inhibitor of EGFR and HER2.[2][3] Its dissociation from these targets is significantly slower than that of first-generation inhibitors like Gefitinib and Erlotinib, leading to more prolonged inhibition.[2] However, like most kinase inhibitors, it is not perfectly specific. First-generation inhibitors, while potent against EGFR, are known to have a broader range of off-target effects. For instance, Erlotinib's off-target inhibition of STK10 has been linked to enhanced lymphocytic activity and skin disorders[4], and it can also inhibit JAK2.[5]

The following table summarizes the inhibitory profiles of these key comparators against their primary targets and selected, clinically relevant off-targets. Dissociation constants (Kd) or IC50 values are presented, with lower values indicating higher potency.

Kinase TargetLapatinibGefitinibErlotinibRationale for Comparison
EGFR (ErbB1) IC50: 10.8 nM [6]IC50: 33 nM [7]IC50: ~2 nM Primary target for all three compounds.
HER2 (ErbB2) IC50: 9.2 nM [6]Weakly activeWeakly activeKey target defining Lapatinib as a dual inhibitor.
HER4 (ErbB4) IC50: 367 nM[6]--Demonstrates selectivity within the ErbB family.
STK10 Kd: >10,000 nMKd: >10,000 nMKd: 230 nM Known off-target of Erlotinib linked to side effects.[4]
RIPK2 Kd: 3,800 nMKd: 40 nM -Significant off-target for Gefitinib.
SRC >300-fold selectivePotent inhibitorPotent inhibitorCommon off-target for quinazoline-based TKIs.
ABL1 Kd: >10,000 nMKd: 270 nM -Another common off-target kinase.

Data is compiled from various sources and methodologies (e.g., cell-free IC50 vs. binding Kd); direct comparison should be made with caution. The key takeaway is the relative potency and selectivity profile.

Based on this comparative data, we can infer the following about the this compound intermediate:

  • Inherent EGFR/HER2 Affinity: The quinazoline core provides the necessary scaffold for ATP-pocket binding. While the intermediate lacks the specific C6 and aniline substitutions that optimize Lapatinib's potency, it likely possesses a low-level, promiscuous affinity for the ATP binding sites of EGFR, HER2, and other kinases.

  • High Potential for Off-Target Activity: The "dichloro" substitutions at the C2 and C4 positions are highly reactive and are replaced during the synthesis of the final drug. In its intermediate form, the molecule would likely exhibit significant, non-specific interactions if introduced into a biological system.

  • Profile Closer to First-Generation TKIs: Without the bulky, specificity-enhancing side chains of Lapatinib, the intermediate's potential off-target profile might more closely resemble that of simpler quinazolines like Gefitinib, potentially interacting with kinases such as SRC, ABL1, and RIPK2.

This predictive framework underscores the importance of the chemical modifications that convert the intermediate into a highly selective drug, effectively "tuning out" the inherent cross-reactivity of the core scaffold.

Part 2: Experimental Workflows for Determining Cross-Reactivity

To experimentally validate the cross-reactivity profile of a novel compound like this compound, several industry-standard platforms are employed. The choice of platform depends on the desired throughput, depth of information (binding affinity vs. enzymatic activity), and whether the assay is performed on recombinant enzymes or in a more physiologically relevant cellular context.

The KINOMEscan™ platform is a competition binding assay that is a gold standard for assessing inhibitor selectivity.[8][9][10] It quantitatively measures the binding interactions between a test compound and a panel of over 480 kinases.

Causality Behind Experimental Choices: This method is chosen for its breadth and precision. By measuring true thermodynamic dissociation constants (Kd), it provides data that is independent of ATP concentration, allowing for direct comparison of compound affinity across the entire kinome panel.[9] This initial, broad screening is crucial for identifying both expected targets and unexpected off-targets early in the development process.

Diagram: KINOMEscan™ Workflow

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quant Quantification Kinase DNA-Tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds qPCR qPCR of DNA Tag Ligand->qPCR Measure Bound Kinase Compound Test Compound Compound->Kinase Competes Data Calculate % Inhibition Determine Kd qPCR->Data

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step KINOMEscan™ Protocol:

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound. A standard screen might use a single high concentration (e.g., 10 µM), while a Kd determination involves an 11-point, 3-fold serial dilution.

  • Binding Reaction: In each well of the assay plate, combine the test compound with a specific DNA-tagged kinase from the panel and an immobilized, active-site directed ligand.

  • Equilibration: Incubate the plates to allow the binding competition between the test compound and the immobilized ligand to reach equilibrium.

  • Affinity Capture: The immobilized ligand beads are washed to remove any unbound kinase. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.

  • Quantification: The amount of bead-bound kinase is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The qPCR signal is compared to a DMSO control (representing 0% inhibition) to calculate a percent inhibition value. For dose-response experiments, the data is fitted to a standard binding isotherm to determine the dissociation constant (Kd).

While binding assays are powerful, they use recombinant enzymes. To understand how a compound interacts with kinases in their native cellular environment, an activity-based proteomic profiling method like KiNativ™ is employed.[11][12][13][14] This platform measures how much of the native kinase population is accessible and active in a cell lysate after treatment with an inhibitor.

Causality Behind Experimental Choices: This method provides a more physiologically relevant profile. It assesses target engagement in the context of native protein complexes, post-translational modifications, and endogenous ATP concentrations, which can significantly alter inhibitor potency compared to purified enzyme assays. It is a self-validating system as it directly measures the engagement of the inhibitor with its target in a complex biological matrix.

Diagram: KiNativ™ Workflow

KiNativ_Workflow Lysate Cell Lysate (Native Kinases) Inhibitor Add Test Inhibitor Lysate->Inhibitor 1. Inhibit Probe Add ATP-Biotin Probe Inhibitor->Probe 2. Label remaining active sites Enrich Streptavidin Enrichment of Labeled Peptides Probe->Enrich 3. Isolate LCMS LC-MS/MS Analysis Enrich->LCMS 4. Identify & Quantify Data Quantify Target Engagement LCMS->Data 5. Analyze

Sources

Validating Cellular Target Engagement of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of robust methodologies for validating the cellular target engagement of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline , a quinazoline derivative with therapeutic potential.

Quinazoline-based compounds are well-recognized as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer. For the purpose of this guide, we will hypothesize that the primary target of this compound is Receptor Tyrosine Kinase X (RTKX) , a key mediator of pro-proliferative signaling. We will explore a multi-faceted approach to confirm this interaction, emphasizing the critical importance of using orthogonal, independent methods to build a confident mechanism-of-action narrative.

The Biological Context: RTKX Signaling in Cancer

Receptor Tyrosine Kinases (RTKs) are cell-surface receptors that, upon binding to extracellular ligands (e.g., growth factors), dimerize and auto-phosphorylate their intracellular kinase domains.[1][2] This phosphorylation cascade initiates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively drive cellular processes like proliferation, survival, and migration.[3][4] In many cancers, RTKs are constitutively active, leading to uncontrolled cell growth.[5] Our compound, this compound, is designed to inhibit the kinase activity of RTKX, thereby blocking these downstream oncogenic signals.

RTKX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTKX RTKX (Receptor Tyrosine Kinase X) P_RTKX p-RTKX (Activated) RTKX->P_RTKX Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_RTKX->GRB2_SOS Recruits PI3K PI3K P_RTKX->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Compound 7-(Benzyloxy)-2,4-dichloro -6-methoxyquinazoline Compound->P_RTKX Inhibits

Caption: Hypothetical RTKX signaling pathway leading to cell proliferation and survival.

Primary Validation Method: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment.[6][7] The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8][9] By heating intact cells or cell lysates to a range of temperatures, one can observe a shift in the melting temperature (Tm) of the target protein in the presence of a binding compound.[10]

Causality: An observed thermal shift is a direct consequence of the physical interaction between the compound and the target protein. This method does not rely on downstream functional readouts, making it a direct measure of target binding.

Experimental Workflow: CETSA

CETSA_Workflow A 1. Cell Culture (e.g., Cancer cell line expressing RTKX) B 2. Compound Treatment - Vehicle (DMSO) - 7-(Benzyloxy)-2,4-dichloro... (Dose-response) A->B C 3. Heat Shock Aliquot cells and heat at a range of temperatures (e.g., 40°C - 70°C for 3 min) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation Centrifuge to separate soluble fraction (supernatant) from precipitated proteins (pellet) D->E F 6. Protein Quantification Analyze soluble fraction by Western Blot or Mass Spec for RTKX levels E->F G 7. Data Analysis Plot remaining soluble RTKX vs. Temperature to determine Tm shift F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for RTKX Engagement
  • Cell Preparation: Culture a human cancer cell line known to express RTKX (e.g., A549, MCF-7) to ~80% confluency.

  • Compound Incubation: Harvest cells and resuspend in culture medium. Treat cell suspensions with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM to 30 µM) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot 100 µL of each treatment group into separate PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cooling step at 4°C.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze the levels of soluble RTKX in each sample by Western Blot using a specific anti-RTKX antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Interpretation: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble RTKX relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated group compared to the vehicle control confirms target engagement.

Expected Quantitative Data
Treatment GroupConcentration (µM)Melting Temperature (Tm) of RTKX (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)N/A52.1 ± 0.3-
7-(Benzyloxy)-2,4-dichloro...154.5 ± 0.4+2.4
7-(Benzyloxy)-2,4-dichloro...1058.9 ± 0.2+6.8
Negative Control Cmpd1052.3 ± 0.5+0.2

Orthogonal Validation Method 1: NanoBRET™ Target Engagement Assay

Principle: To build confidence, a second, independent assay is crucial.[11][12] The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in living cells.[13][14] The target protein (RTKX) is fused to a bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase active site is added (energy acceptor). When the tracer binds to the RTKX-NanoLuc fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the active site will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal.[4][15]

Causality: This method relies on the principle of competitive displacement at a specific binding site. A loss of signal directly indicates that the test compound is occupying the same binding pocket as the fluorescent tracer, providing strong evidence of direct interaction.

Detailed Protocol: NanoBRET™ for RTKX Engagement
  • Vector Construction & Cell Line Generation: Create a mammalian expression vector encoding RTKX fused at the C-terminus with NanoLuc® luciferase. Transfect this construct into a suitable cell line (e.g., HEK293T) and select for stable expression.

  • Assay Preparation: Harvest the engineered cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Adjust the cell density to 2 x 10^5 cells/mL.

  • Compound and Tracer Addition: In a white, 96-well assay plate, serially dilute this compound. Add the cell suspension to the wells. Then, add the fluorescent tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding reaction to reach equilibrium.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background.[14] Add the substrate to all wells.

  • Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).[16]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the intracellular affinity of the compound for RTKX.

Expected Quantitative Data
CompoundIntracellular IC50 (nM)Hill Slope
7-(Benzyloxy)-2,4-dichloro...85.3 ± 9.2-1.1
Known RTKX Inhibitor (Control)25.1 ± 3.5-1.0
Negative Control Cmpd> 10,000N/A

Orthogonal Validation Method 2: Kinobeads® Competition Binding Assay

Principle: As a further, powerful orthogonal approach, chemical proteomics using Kinobeads® can confirm target engagement and simultaneously reveal the selectivity profile of the compound across the kinome.[17][18] This method uses beads coated with a mixture of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[19] In a competition experiment, the cell lysate is pre-incubated with the free test compound. If the compound binds to specific kinases, it will prevent them from binding to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[20]

Causality: A dose-dependent reduction in the amount of a specific kinase pulled down by the beads directly indicates that the test compound is binding to that kinase and competing for the active site.[2]

Data Interpretation

The output is a list of kinases whose binding to the beads was competed by the compound. The data is typically presented as dose-response curves for each identified kinase, from which dissociation constants (Kd) or IC50 values can be derived. A highly selective compound will show potent competition for RTKX with minimal effect on other kinases.

Kinase TargetIC50 (nM)
RTKX 95
Kinase A2,500
Kinase B>10,000
Kinase C8,700

Synthesis and Conclusion

Validating target engagement is a non-negotiable step in drug discovery that requires rigorous, multi-pronged experimental evidence. Relying on a single methodology is insufficient to confidently assign a mechanism of action.

This guide outlines a robust, three-tiered strategy for validating the engagement of this compound with its putative target, RTKX.

  • Primary Validation (CETSA): Provides direct biophysical evidence of binding in a cellular context by demonstrating thermal stabilization of RTKX.

  • Orthogonal Validation 1 (NanoBRET): Confirms direct binding at the kinase active site in live cells through a competitive displacement mechanism.

  • Orthogonal Validation 2 (Kinobeads): Verifies the primary target interaction and provides a comprehensive selectivity profile across hundreds of kinases, adding a crucial layer of understanding regarding potential off-target effects.

By integrating these complementary techniques, researchers can build a compelling and self-validating case for the cellular target engagement of their compound, providing a solid foundation for further preclinical and clinical development. The use of such orthogonal approaches is essential for ensuring scientific integrity and mitigating the risks of costly failures in later stages of drug development.[11]

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A Comparative Guide to Quinazoline-Based VEGFR-2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of quinazoline-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and preclinical performance of key compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower your own research and development efforts in this critical area of oncology.

Introduction: Targeting Tumor Angiogenesis with Quinazoline Scaffolds

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and oxygen to proliferating cancer cells.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[1][3][4] When activated by its ligand, VEGF-A, VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, making it a prime therapeutic target for cancer treatment.[5][6][7]

The quinazoline scaffold has emerged as a privileged structure in the design of tyrosine kinase inhibitors.[1][3][8] Its versatile chemical nature allows for substitutions that can confer high potency and selectivity. Several FDA-approved drugs, such as Vandetanib, utilize this core structure to effectively inhibit VEGFR-2 and other RTKs, highlighting the clinical significance of this chemical class.[1][3][4] This guide will compare and contrast prominent quinazoline-based VEGFR-2 inhibitors, providing the data and methodologies necessary to evaluate and advance new therapeutic candidates.

Mechanism of Action: How Quinazoline Inhibitors Disrupt VEGFR-2 Signaling

Quinazoline-based inhibitors are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the intracellular kinase domain of VEGFR-2.[3][4] This blockade prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling. By halting this event, these inhibitors effectively shut down the pro-angiogenic signals that drive tumor vascularization.[9]

The key downstream pathways inhibited include:

  • PLCγ-PKC-MAPK: Primarily responsible for endothelial cell proliferation.[5][6]

  • PI3K-Akt: A crucial pathway for promoting endothelial cell survival and preventing apoptosis.[6][10]

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for quinazoline-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2_dimer VEGFR-2 Dimer (Inactive) VEGF->VEGFR2_dimer Binding & Dimerization VEGFR2_inactive VEGFR-2 (Monomer) VEGFR2_active Activated Receptor (Autophosphorylated) VEGFR2_dimer->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2_dimer Blocks ATP Binding Site ATP ATP ATP->VEGFR2_dimer Phosphorylation ADP ADP PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Response Gene Transcription (Proliferation, Survival, Migration) mTOR->Response ERK ERK MEK->ERK ERK->Response

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Analysis of Lead Quinazoline-Based Inhibitors

To illustrate the therapeutic potential and developmental landscape, we will compare two well-characterized inhibitors: Vandetanib , an FDA-approved drug, and Lenvatinib , another potent, clinically approved multi-kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The quinazoline core is fundamental, but the substitutions at the 4- and 6/7-positions are critical for potency and selectivity.

  • 4-Anilino Substitution: A substituted aniline at the C4 position is a common feature, crucial for interacting with the hinge region of the kinase domain.

  • 6,7-Alkoxy Groups: Methoxy or other small alkoxy groups at the C6 and C7 positions often enhance binding affinity.

In Vitro Performance: Kinase Inhibition and Cellular Activity

The true measure of an inhibitor's potential begins with its performance in biochemical and cell-based assays. The data below, compiled from publicly available sources, summarizes the inhibitory potency of our selected compounds.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)Citation(s)
Vandetanib VEGFR-2 40 HUVECNot specified[16][17]
VEGFR-3110GEOAccumulation in G0-G1[16][17]
EGFR500OVCAR-3Increased apoptosis[16][17]
Lenvatinib VEGFR-2 4 HUVEC0.026[18]
VEGFR-122HCC CellsPotent Inhibition[19]
VEGFR-35.2--[14]
FGFR146--[14]

Analysis:

  • Potency: Lenvatinib demonstrates significantly higher potency against VEGFR-2 in biochemical assays (IC50 of 4 nM) compared to Vandetanib (IC50 of 40 nM).[16][17][18]

  • Cellular Activity: Both compounds effectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a standard model for angiogenesis. Lenvatinib's potent activity is evident in its low nanomolar GI50 value.

Experimental Protocols: A Practical Guide

Reproducible and robust data is the cornerstone of drug discovery. The following section provides detailed, step-by-step protocols for key assays used to characterize VEGFR-2 inhibitors.

Drug Discovery & Evaluation Workflow

The path from a chemical library to a preclinical candidate is a multi-step process. The diagram below outlines a typical workflow for identifying and validating novel quinazoline-based VEGFR-2 inhibitors.

Workflow A Step 1: In Vitro Kinase Assay F Hit Identification (IC50 < 100 nM) A->F Screening B Step 2: Cellular Proliferation Assay C Step 3: Cellular Target Engagement B->C Validate cellular activity G Lead Optimization (Potency, ADME) C->G Confirm mechanism D Step 4: In Vivo Xenograft Model E Lead Candidate D->E Efficacy Confirmed F->B Hits G->D Optimized Leads

Caption: High-level workflow for inhibitor discovery.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on recombinant VEGFR-2 kinase activity by quantifying ATP consumption.[9][21][22][23] A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescence signal.

Principle: The amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and vice versa.[9]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)[21][22]

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))[21][22]

  • Test Inhibitor (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)[22][23]

  • White, solid-bottom 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.[9]

    • Prepare serial dilutions of your test inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.[21]

  • Master Mix Preparation:

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.[21][22] For each 25 µL reaction, typical volumes might be: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK Substrate, and 17 µL of water.[22]

  • Assay Plate Setup:

    • Add 25 µL of the Master Mix to each well.[21]

    • Add 5 µL of the diluted test inhibitor to "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) wells.[21]

    • Add 25 µL of 1x Kinase Buffer to "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Dilute VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[22]

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.[21]

    • Mix gently and incubate the plate at 30°C for 45 minutes.[21][22]

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 50 µL of the reagent to each well to stop the reaction.[22]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[22]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition relative to the "Positive Control."

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25] It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50).

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HUVECs or other relevant cancer cell lines

  • Complete cell culture medium

  • 96-well, flat-bottom tissue culture plates

  • Test Inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)[26]

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.[26]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the various inhibitor concentrations (including a vehicle-only control).

    • Incubate for the desired treatment period (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[25]

    • Incubate the plate for 3-4 hours at 37°C.[26] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus inhibitor concentration and determine the GI50 value.

In Vivo Efficacy: Tumor Xenograft Models

The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in a living organism.

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice.[2][27][28] Once tumors are established, mice are treated with the test inhibitor, and tumor growth is monitored over time.

Brief Protocol:

  • Cell Implantation: Human cancer cells (e.g., A498 renal cancer cells, which are known to be driven by angiogenesis) are suspended in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[2][28]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control (vehicle) groups.

  • Treatment Administration: The inhibitor is administered orally or via injection according to a predetermined schedule and dose level, based on pharmacokinetic studies. Vandetanib, for example, has been administered orally at doses of 50-75 mg/kg in mouse models.[12]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., immunohistochemistry for vessel density). The primary endpoint is Tumor Growth Inhibition (TGI).

Both Vandetanib and Lenvatinib have demonstrated significant anti-tumor activity in a broad range of human tumor xenograft models, consistent with their potent inhibition of angiogenesis.[11][12]

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly successful and versatile platform for the development of potent VEGFR-2 inhibitors. Clinically validated agents like Vandetanib and Lenvatinib showcase the power of this approach, offering dual or multi-targeted kinase inhibition profiles that can effectively combat tumor growth.

While these agents are successful, challenges such as acquired resistance and off-target toxicities persist.[1] Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors with higher selectivity for VEGFR-2 over other kinases to minimize side effects.

  • Overcoming Resistance: Developing next-generation compounds or combination therapies that can circumvent known resistance mechanisms.

  • Novel Scaffolds: While quinazoline is a proven core, exploration of novel heterocyclic scaffolds continues to be an active area of research to identify compounds with unique binding modes or improved drug-like properties.[29]

The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the next generation of anti-angiogenic cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Di Stefano, R., et al. (2007). Vandetanib, A Dual Inhibitor of VEGFR and EGFR Tyrosine Kinase Activity. Current Medicinal Chemistry. Retrieved from [Link]

  • Nakamura, T., et al. (2012). Vandetanib, an inhibitor of VEGF receptor-2 and EGF receptor, suppresses tumor development and improves prognosis of liver cancer in mice. Clinical Cancer Research. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Lenvatinib. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wedge, S. R., et al. (2009). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British Journal of Cancer. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. Retrieved from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Eisai Inc. Retrieved from [Link]

  • Jeyaraman, S., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]

  • Liu, M., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

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  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Cross talks between VEGFR-2 and other signaling pathways in endothelial... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. Retrieved from [Link]

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gonzalez-Angulo, A. M., et al. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Breast Cancer Research. Retrieved from [Link]

  • Lee, W. S., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. Retrieved from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. (2015). Personalized Medicine in Oncology. Retrieved from [Link]

  • Zhang, J., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget. Retrieved from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • He, T., et al. (2014). Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. Journal of Magnetic Resonance Imaging. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). UCLA. Retrieved from [Link]

  • Chiavacci, E., et al. (2015). The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs. Cytotechnology. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

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assessing the selectivity of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

This guide provides a comprehensive analysis of the kinase selectivity of the novel compound this compound. In the competitive landscape of kinase inhibitor discovery, understanding a compound's selectivity profile is paramount to predicting its therapeutic potential and potential off-target effects.[1][2][3] This document outlines the experimental framework for assessing kinase inhibition and presents a comparative analysis of this compound against established epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, making this a pertinent comparison.[4]

Introduction to Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[5][6] A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome.[3][7] Poor selectivity can lead to off-target effects and associated toxicities.[2] Therefore, rigorous in vitro kinase profiling is an indispensable step in the characterization of any new potential inhibitor.[1][2][7]

This guide will delve into the methodology for determining the selectivity of this compound and contextualize its performance against Gefitinib and Erlotinib, two EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[8][9][10][11][12]

Experimental Design for Kinase Selectivity Profiling

To objectively assess the selectivity of our compound of interest, a tiered screening approach is often the most efficient and cost-effective strategy.[7] This typically involves an initial broad screen at a single high concentration against a large panel of kinases, followed by dose-response studies for any kinases that show significant inhibition.[7]

Kinase Panel Selection

The choice of kinases for the screening panel is critical. For this study, a representative panel of 10 kinases was selected, including the primary intended target (EGFR) and other kinases from different branches of the kinome to assess broad selectivity. The panel includes tyrosine kinases (EGFR, SRC, ABL1) and serine/threonine kinases (CDK2, MAPK1, AKT1, PKA, PKCα, ROCK1, AURKA) to provide a comprehensive overview of the compound's activity.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used method for in vitro kinase profiling.[5] This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting fluorescent signal is proportional to the level of kinase activity.[5] A decrease in the TR-FRET signal indicates inhibition of the kinase.[5]

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and comparator compounds Assay_Plate Dispense compound dilutions to 384-well assay plate Compound_Prep->Assay_Plate Kinase_Prep Prepare kinase/substrate mix in kinase buffer Add_Kinase Add kinase/substrate mix to assay plate Kinase_Prep->Add_Kinase Reagent_Prep Prepare ATP and detection reagents Initiate_Reaction Add ATP to initiate kinase reaction Reagent_Prep->Initiate_Reaction Assay_Plate->Add_Kinase Transfer Add_Kinase->Initiate_Reaction Transfer Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Add_Detection Add TR-FRET detection reagents (Antibody and Acceptor) Incubate_Reaction->Add_Detection Incubate_Detection Incubate to allow binding Add_Detection->Incubate_Detection Read_Plate Read plate on a TR-FRET compatible reader Incubate_Detection->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Generate_Curves Generate dose-response curves Calculate_Inhibition->Generate_Curves Determine_IC50 Determine IC50 values Generate_Curves->Determine_IC50

Sources

A Comparative Guide to the Evaluation of Off-Target Effects of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the evaluation of off-target effects of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a key intermediate in the synthesis of multi-kinase inhibitors such as Vandetanib. The specificity of any small molecule inhibitor is fundamental to its therapeutic efficacy and safety profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous and systematic evaluation of a compound's selectivity is a critical step in drug discovery and development. This document outlines established methodologies, including broad-panel kinase screening and cellular target engagement assays, and provides protocols and comparative data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Need for Selectivity Profiling

This compound is a crucial building block for a class of anticancer agents known as quinazoline-based tyrosine kinase inhibitors (TKIs).[3][4] This scaffold is prevalent in numerous FDA-approved drugs that target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] While potent against their intended targets, the ATP-binding pocket of kinases is highly conserved, creating a significant risk of cross-reactivity with other kinases.[2]

The multi-kinase inhibitor Vandetanib, synthesized from this quinazoline intermediate, targets VEGFR, EGFR, and RET tyrosine kinases.[5][6][7] Its clinical efficacy is well-documented, but it is also associated with a range of adverse effects, including QT prolongation, rash, and diarrhea, which may be linked to its broad kinase-targeting profile.[6][7][8][9] Understanding the complete interaction profile of a new chemical entity based on this scaffold is paramount to predicting its safety and optimizing its therapeutic window.[10]

This guide will compare and contrast essential techniques for building a comprehensive selectivity profile, using Vandetanib as a representative comparator to illustrate the analysis of a mature drug molecule derived from the quinazoline core.

Methodologies for Comprehensive Off-Target Evaluation

A multi-pronged approach is necessary to confidently identify and validate off-target interactions. This typically begins with broad, unbiased screening, followed by more targeted cellular validation assays.

In Vitro Biochemical Screening: Kinase Profiling

The most direct way to assess kinase cross-reactivity is through large-scale panel screening. Commercial platforms, such as KINOMEscan®, offer binding assays against hundreds of human kinases, providing a comprehensive overview of a compound's kinome-wide selectivity.[11][12][13][14]

Causality Behind Experimental Choice: This method is chosen as a primary screen because it measures direct binding interactions (dissociation constant, Kd) independent of ATP concentration, offering a true thermodynamic assessment of affinity.[11][13] This is superior to IC50 values from enzymatic assays, which can be influenced by assay conditions. The output allows for a rapid, panoramic view of potential off-target liabilities.[13]

Data Interpretation: Results are typically presented as a percentage of control or Kd values. A common metric is the "Selectivity Score," which quantifies the number of off-targets at a given concentration. For example, S(10) at 1 µM would be the fraction of kinases bound with greater than 90% inhibition at that concentration.[15]

Comparative Data Table: Kinase Selectivity Profile
Kinase Target7-(Benzyloxy)-...quinazoline (Hypothetical Kd, nM)Vandetanib (Reference Kd, nM)Primary FunctionPotential Off-Target Implication
VEGFR2 (KDR) 5040AngiogenesisOn-Target
EGFR 80110Cell ProliferationOn-Target
RET 90100Cell SignalingOn-Target
ABL185030Cell CycleHematologic toxicity
SRC>10,00015Cell AdhesionGI toxicity, bleeding
LCK>10,000350T-cell SignalingImmunosuppression
DDR1250>10,000Cell AdhesionUnknown, potential fibrosis
Aurora A>10,0001,200MitosisMitotic defects

Note: Data for the topic compound is hypothetical for illustrative purposes. Vandetanib data is representative of published profiles.

Cellular Target Engagement: Confirming In-Cell Activity

Biochemical assays identify potential interactions, but they do not confirm that a compound can reach and bind its target within the complex environment of a living cell.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in situ.[17][18][19][20]

Principle of CETSA: The technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.[18][21] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of a compound indicates direct binding.[19][21]

Causality Behind Experimental Choice: CETSA is a critical validation step because it accounts for cell permeability, efflux pumps, and intracellular metabolism—factors that can prevent a compound from engaging an off-target identified in a biochemical screen.[21] It provides physiological relevance to the initial screening data.

Experimental Workflows and Protocols

Workflow for Off-Target Profiling

The following diagram illustrates a logical workflow for progressing from initial screening to cellular validation.

Off_Target_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Impact Compound Test Compound (e.g., 7-(Benzyloxy)-...) Screen Broad Kinase Panel Screen (e.g., KINOMEscan®, 468 kinases) Compound->Screen Hits Identify Primary & Potential Off-Targets (Kd < 1µM) Screen->Hits Generates list of binders CETSA Cellular Thermal Shift Assay (CETSA) for top hits Hits->CETSA Prioritize potent hits WB Western Blot or MS-based Quantification CETSA->WB Shift Confirm Thermal Shift? (Target Engagement) WB->Shift Pheno Phenotypic/Functional Assays (e.g., Substrate Phosphorylation) Shift->Pheno Yes Confirm Validate Functional Consequence of Off-Target Engagement Shift->Confirm No Pheno->Confirm

Caption: A streamlined workflow for identifying and validating small molecule off-target effects.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to validate a potential off-target kinase (e.g., DDR1 from the hypothetical data).

Self-Validating System: This protocol includes essential controls: a vehicle control (DMSO) to establish the baseline melting curve and a known DDR1 inhibitor as a positive control for thermal stabilization.

  • Cell Culture: Grow a relevant cell line (e.g., HEK293 expressing endogenous DDR1) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (10 µM), positive control, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[21]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble DDR1 protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Normalize the band intensities for each temperature to the 40°C sample. Plot the normalized intensity versus temperature to generate the melting curves. A rightward shift in the curve for the test compound relative to the vehicle control indicates target engagement.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 Condition 1: No Ligand (Vehicle) cluster_1 Condition 2: Ligand Bound cluster_2 Outcome: Quantification p1_native Native Protein p1_unfolded Unfolded & Aggregated p1_native->p1_unfolded Heat (e.g., 52°C) Result1 Low amount of soluble protein detected p1_unfolded->Result1 Less protein in supernatant p2_bound Ligand-Bound Protein Complex p2_stable Remains Soluble (Stabilized) p2_bound->p2_stable Heat (e.g., 52°C) Result2 High amount of soluble protein detected p2_stable->Result2 More protein in supernatant

Caption: Ligand binding stabilizes proteins against heat-induced unfolding and aggregation.

Conclusion and Future Directions

The systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. For a compound like this compound, whose derivatives are designed to inhibit kinases, a thorough understanding of its kinome-wide selectivity is essential. Initial screening with broad biochemical panels provides a powerful, unbiased survey of potential interactions.[14] However, this data must be contextualized with cellular target engagement assays like CETSA to confirm physiological relevance.[20]

By comparing the off-target profile of a new molecule to that of an established drug like Vandetanib, researchers can make informed decisions about lead optimization, predict potential toxicities, and build a stronger preclinical data package. Future work should focus on correlating validated off-target interactions with specific cellular phenotypes to fully understand the functional consequences of these unintended binding events.

References

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  • KINOMEscan Technology. Eurofins Discovery. [Link]

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  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of complex molecules like 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline are routine. However, the lifecycle of such a compound does not end with the successful completion of an experiment. Responsible and compliant disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated quinazoline derivative, grounded in established safety principles and regulatory standards.

Hazard Profile & Chemical Identification: Understanding the Risk

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated aromatic heterocyclic compound. The presence of two chlorine atoms on the quinazoline core categorizes it as a halogenated organic compound . Such compounds are often persistent in the environment and can exhibit significant toxicity.[1]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chlorinated quinazolines provide a strong basis for hazard assessment.[2][3][4][5] The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Chemical Identifier Information Source
IUPAC Name This compoundN/A
CAS Number 60771-18-8[2][6]
Molecular Formula C₁₆H₁₂Cl₂N₂O₂[6]
Molecular Weight 335.18 g/mol [6]
Physical Form Solid[3]
Primary Hazard Class Halogenated Organic Compound[1][7]

Regulatory Classification: The Foundation of Compliant Disposal

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its chemical structure, this compound falls under the category of halogenated organic compounds (HOCs) .[7][8][9]

Waste containing such chemicals must be managed as hazardous waste. If this compound is used as a solvent for degreasing (unlikely for this specific molecule, but an important classification principle), the resulting waste could be classified under EPA hazardous waste code F001 .[10] More broadly, any discarded, unused pure chemical of this nature would be classified as a "U-listed" or "P-listed" waste if it appears on those lists, or as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its anticipated toxic properties, it must be handled as regulated hazardous waste.[11]

The core principle is that this waste cannot be disposed of in standard laboratory trash or drains.[12] It must be segregated, properly containerized, and transferred to a licensed hazardous waste disposal facility.

On-Site Handling and Pre-Disposal Protocol

Proper management within the laboratory is the first and most critical phase of the disposal process. This prevents accidental exposure and ensures the waste is ready for safe transport.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the solid compound or any solutions or materials contaminated with it.

  • Eye/Face Protection: Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection: Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA approved respirator.[13]

Step 2: Waste Segregation

This is the most crucial step in laboratory waste management.

  • Designate a Halogenated Waste Stream: this compound waste must be kept separate from non-halogenated organic waste.[12][14]

  • Why Segregate? Mixing halogenated and non-halogenated waste streams complicates the disposal process. Non-halogenated solvents can often be recycled or used for fuel blending, a cheaper and more environmentally friendly disposal route. Contaminating this stream with halogenated compounds makes it unsuitable for such processes, significantly increasing disposal costs and complexity.[14]

  • Avoid Mixing: Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[13] Such mixing can cause dangerous chemical reactions.[12]

Step 3: Containerization and Labeling
  • Use a Designated Container: Collect all waste (solid compound, contaminated consumables like weigh boats and wipes, and mother liquors) in a dedicated, properly sealed hazardous waste container. The container must be made of a material compatible with the chemical.

  • Label Immediately and Clearly: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including any solvents.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

    • The date accumulation started.

  • Keep Containers Closed: Always keep waste containers tightly sealed when not actively adding waste to them.[12] Store them in a designated Satellite Accumulation Area (SAA) within the lab, such as in a fume hood or a secondary containment bin.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, prevent further spillage.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood for handling if possible.[15]

  • Cleanup:

    • For a solid spill , carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[15]

    • Use an inert absorbent material for solutions.

    • Clean the spill area with soap and water, collecting all cleanup materials as hazardous waste.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]

    • Skin: Flush skin with plenty of soap and water. Remove contaminated clothing.[15]

    • Inhalation: Move to fresh air immediately.[15]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the complete lifecycle for the disposal of this compound. This process ensures safety and regulatory compliance at every stage.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional EH&S Management cluster_disposal Final Disposal A Waste Generation (Solid, Solutions, Contaminated Materials) B Segregate as Halogenated Organic Waste A->B Crucial Step: Avoid mixing with non-halogenated waste C Use Designated, Compatible, and Sealed Waste Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (via Institutional EH&S Portal) E->F G EH&S Collects Waste from Laboratory SAA F->G H Waste is Consolidated at Central Accumulation Area G->H I Waste Manifested for Off-Site Transport H->I J Transport by Licensed Hazardous Waste Contractor I->J K High-Temperature Incineration J->K Preferred method for destroying halogenated organics[16]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific causality to ensure your safety and the integrity of your work. The procedures outlined here are designed to be self-validating systems, empowering you to handle this compound with confidence and control.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is a solid, crystalline substance, meaning the primary routes of exposure during routine lab work are inhalation of fine dust particles and direct contact with skin or eyes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its known hazards.

Table 1: GHS Hazard Profile for this compound

Hazard CodeDescriptionPractical Implication for the Researcher
H302 Harmful if swallowedAccidental ingestion via contaminated hands can lead to acute toxicity.
H315 Causes skin irritationDirect contact with the solid can cause localized redness, inflammation, or dermatitis.[1]
H319 Causes serious eye irritationThe powder is a significant hazard to eyes, potentially causing serious, lasting damage if contact occurs.[1]
H335 May cause respiratory irritationInhaling dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1]

This hazard profile dictates that our PPE strategy must create a complete barrier against skin, eye, and respiratory exposure.

Core PPE Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. This begins with engineering controls and is supplemented by a carefully selected personal protective ensemble.

Primary Containment (Engineering Controls)

Before any personal equipment is worn, the first line of defense must be established. All handling of this compound solid, especially weighing and transferring, must be performed inside a certified chemical fume hood. This engineering control is non-negotiable as it captures dust at the source, drastically reducing the risk of inhalation.

Respiratory Protection

Given the H335 warning for respiratory irritation, controlling airborne particulates is crucial.[1]

  • Standard Operations: For routine handling of small quantities (<1g) within a fume hood, a well-fitted N95 or FFP2 disposable respirator is the minimum requirement to protect against incidental dust exposure.

  • Higher-Risk Operations: For weighing larger quantities or when there is a potential for aerosolization, a reusable half-mask elastomeric respirator with P100 (or FFP3) particulate filters is required.

  • Fit and Seal: Any respirator's effectiveness is dependent on its fit. A user seal check must be performed every time a respirator is worn. For reusable respirators, a formal fit test is mandatory as per occupational health and safety guidelines.[2]

Eye and Face Protection

The H319 classification of "serious eye irritation" demands robust protection.[1]

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when the compound is being handled.[2] Standard safety glasses do not provide an adequate seal against fine dust and are insufficient.

  • Enhanced Protection: When handling quantities greater than 5 grams or when a splash hazard exists (e.g., during quenching or dissolution), a full-face shield must be worn over the chemical splash goggles. A face shield alone is not adequate eye protection.[3]

Hand Protection

To prevent skin irritation (H315), gloves are essential. The principle of "double-gloving" is employed here not only for barrier integrity but also for contamination control.

  • Selection: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is a reliable choice for handling this solid compound.[2]

  • Protocol: Wear two pairs of gloves. The outer glove absorbs the initial contamination, while the inner glove provides a clean layer of protection for handling equipment and doffing other PPE. Change the outer glove immediately if you suspect contamination or notice any tears.

Body and Foot Protection
  • Body: A flame-resistant (FR) or 100% cotton lab coat must be worn and kept fully buttoned. For added protection during transfer steps, consider using disposable chemical-resistant sleeves over the lab coat.

  • Footwear: Fully enclosed, non-permeable shoes are mandatory. The tops of the feet must be covered. Crocs, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.[3]

Procedural Protocols: Safety in Action

The sequence of operations, from preparation to cleanup, is as critical as the equipment itself.

Workflow 1: Safe Handling and Weighing

G A 1. Prepare & Verify Fume Hood B 2. Don Full PPE (Inner Gloves First) A->B C 3. Tare Balance & Weigh Compound B->C D 4. Transfer to Reaction Vessel (Inside Hood) C->D E 5. Decontaminate Spatula & Weigh Boat D->E F 6. Clean & Close Fume Hood Sash E->F G 7. Proceed to Doffing Area F->G

Caption: Logical workflow for safely weighing and handling the solid compound.

Protocol 3.1: PPE Donning Sequence This sequence is designed to prevent contamination of "clean" layers.

  • Footwear and Lab Coat: Ensure proper shoes are worn and your lab coat is on and buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: Don your selected respirator and perform a user seal check.

  • Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Add a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Workflow 2: PPE Doffing (Removal) Sequence

G A 1. Inspect & Decontaminate Outer Gloves B 2. Remove Outer Gloves (Contaminated) A->B C 3. Remove Face Shield & Lab Coat B->C D 4. Remove Goggles C->D E 5. Remove Inner Gloves (Clean) D->E F 6. Wash Hands Thoroughly E->F

Caption: Critical sequence for removing PPE to prevent self-contamination.

Protocol 3.2: Decontamination and Doffing This is the most critical step for preventing exposure. It should be performed slowly and deliberately.

  • Initial Decontamination: While still wearing all PPE, wipe down the outer gloves with a damp cloth (e.g., 70% ethanol) if gross contamination is visible. Dispose of the cloth in the hazardous waste stream.

  • Remove Outer Gloves: Using a glove-to-glove technique, peel off the outer pair of gloves. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat/Sleeves: With the clean, inner gloves, unbutton your lab coat. Roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in its designated storage or disposal location.

  • Remove Eye/Face Protection: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Remove Inner Gloves: Using a clean-to-skin technique, remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

  • Remove Respirator: Lastly, remove your respirator and store or dispose of it according to procedure.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Proceed immediately to an emergency eyewash station. Hold the eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the handling lifecycle. As a chlorinated aromatic compound, this substance and its related waste require careful management.

  • PPE Disposal: All disposable items that have come into contact with the compound (gloves, N95 respirators, weigh boats, contaminated wipes) are considered hazardous waste. They must be collected in a clearly labeled, sealed hazardous waste bag or container within the laboratory.

  • Chemical Waste Disposal: Unused compound, reaction residues, and contaminated materials must be collected in a designated, sealed hazardous waste container. The container must be labeled with the full chemical name: "this compound". Follow all local, state, and federal regulations for the disposal of chlorinated chemical waste.[5]

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL: [Link]

  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment in Chemistry Source: Dartmouth College - Environmental Health and Safety URL: [Link]

  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]

  • Title: Disposal methods for chlorinated aromatic waste Source: Royal Society of Chemistry URL: [Link]

  • Title: Chlorine Waste Disposal Strategies Source: Scribd URL: [Link]

  • Title: Disposal of Chlorine-Containing Wastes | Request PDF Source: ResearchGate URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.